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  • Product: Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate
  • CAS: 1252572-44-3

Core Science & Biosynthesis

Foundational

Escaping Flatland: A Technical Guide to the tert-Butyl 5-Aminooctahydro-2H-isoindole-2-carboxylate Scaffold in Drug Discovery

Executive Summary The modern medicinal chemistry landscape is undergoing a structural renaissance, shifting away from planar, heavily aromatic molecules toward complex, three-dimensional architectures. This paradigm shif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern medicinal chemistry landscape is undergoing a structural renaissance, shifting away from planar, heavily aromatic molecules toward complex, three-dimensional architectures. This paradigm shift, famously termed the "escape from flatland," emphasizes the correlation between a high fraction of sp³-hybridized carbons ( Fsp3​ ) and clinical success[1].

tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3) represents a premier building block in this movement. As a conformationally restricted, Boc-protected bicyclic diamine, it serves as an exceptional bioisostere for traditional flat rings like piperazine and morpholine[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance, and field-proven synthetic protocols for its incorporation into novel therapeutic agents.

Chemical Identity and Physicochemical Profiling

Understanding the baseline properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The fusion of a pyrrolidine ring with a cyclohexane ring creates a rigid core that projects its substituents into defined 3D vectors.

Table 1: Quantitative Chemical and Physical Data
PropertyValue / Description
Chemical Name tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate
CAS Registry Number 1252572-44-3[3]
Molecular Formula C₁₃H₂₄N₂O₂[3]
Molecular Weight 240.35 g/mol [3]
SMILES String O=C(N1CC2CCC(N)CC2C1)OC(C)(C)C
Fsp3​ Score 0.92 (12 out of 13 carbons are sp³ hybridized)
Core Architecture Fused bicyclic aliphatic system (octahydroisoindole)
Protecting Group tert-Butyloxycarbonyl (Boc) on the secondary amine

Structural Significance in Medicinal Chemistry

The "Escape from Flatland" Paradigm

Historically, high-throughput screening libraries were dominated by achiral, sp²-rich aromatic compounds due to their ease of synthesis via cross-coupling reactions. However, Lovering et al. demonstrated that molecules with higher Fsp3​ scores and chiral centers exhibit significantly higher transition rates from discovery to clinical approval[1]. The octahydroisoindole core inherently possesses a high Fsp3​ , which translates to improved aqueous solubility and reduced off-target promiscuity (e.g., lower CYP450 inhibition)[4].

Stereochemical Considerations: Cis vs. Trans Fusion

The biological activity of octahydroisoindole derivatives is heavily dictated by the stereochemistry at the ring junction (positions 3a and 7a).

  • Cis-fused isomers present a folded, concave shape. This causes significant steric hindrance on one face of the molecule, which is often exploited to fit precisely into tight receptor binding pockets[5].

  • Trans-fused isomers adopt a more linear, rigid, and extended conformation, exposing the nitrogen lone pairs differently and altering the basicity and nucleophilicity of the scaffold[5].

Target Applications

This scaffold has been successfully deployed across various therapeutic areas:

  • Antifungal Agents: Octahydroisoindolone derivatives have been identified via in silico design as potent inhibitors of Chitinase B1 (AfChiB1) in Aspergillus fumigatus, mimicking the oxazolinium ion intermediate formed during chitin hydrolysis[6].

  • GPCR Antagonists: The rigid diamine core is ideal for targeting the Neurokinin-1 Receptor (NK1R). By locking the basic amine in a specific orientation, these derivatives effectively block Substance P, mitigating neurogenic inflammation[5].

Caption: Inhibition of the Substance P / NK1R signaling pathway by octahydroisoindole derivatives.

Experimental Workflows & Protocols

To utilize tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate effectively, researchers must perform orthogonal functionalization. The primary amine at the 5-position is typically elaborated first, followed by the cleavage of the Boc group to reveal the secondary pyrrolidine amine.

Caption: Workflow for the synthetic elaboration of the octahydroisoindole diamine scaffold.

Protocol 1: Amide Coupling at the 5-Position

Rationale: The primary amine on the cyclohexane ring can be sterically hindered depending on the cis/trans folding of the bicyclic core. Therefore, highly efficient coupling reagents like HATU are preferred over standard carbodiimides (e.g., EDC). HATU generates an active 7-azabenzotriazole ester that accelerates the reaction and minimizes potential epimerization. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to deprotonate the reactants without interfering with the electrophilic center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Add tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.0 equivalent) in a single portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via LC-MS or TLC (using a ninhydrin stain to check for the disappearance of the primary amine).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol 2: Boc Deprotection of the Pyrrolidine Nitrogen

Rationale: The tert-butyloxycarbonyl (Boc) group is highly acid-labile. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for this cleavage. The acidic environment protonates the carbamate oxygen, triggering a fragmentation that releases isobutylene gas and CO₂. The evolution of these gases drives the reaction to completion via Le Chatelier's principle, leaving the amine as a TFA salt.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate from Protocol 1 (1.0 equivalent) in anhydrous DCM (0.1 M concentration). Cool the flask to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA dropwise until a 1:4 ratio of TFA:DCM is achieved.

  • Deprotection: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Validation: Monitor via LC-MS. The mass of the product should shift by -100 Da (loss of the Boc group).

  • Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. To remove trace TFA, co-evaporate the resulting residue three times with toluene.

  • Free-Basing (Optional): If the free base is required for the next step, dissolve the TFA salt in DCM and wash with 1M aqueous NaOH, or pass it through a basic ion-exchange resin (e.g., Amberlyst A21).

Conclusion

The tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate building block is a powerful asset for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. By leveraging its rigid, sp³-rich architecture, researchers can effectively "escape from flatland," translating complex 3D geometry into superior clinical efficacy and target selectivity.

Sources

Exploratory

Comprehensive Physicochemical Profiling of CAS 1252572-44-3: Molecular Weight, Solubility Kinetics, and MedChem Applications

Executive Summary In modern medicinal chemistry, the shift toward sp³-rich, highly saturated bicyclic scaffolds is driven by the need to improve clinical success rates through enhanced 3D structural complexity (Fsp³). CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift toward sp³-rich, highly saturated bicyclic scaffolds is driven by the need to improve clinical success rates through enhanced 3D structural complexity (Fsp³). CAS 1252572-44-3 (tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate) serves as a premier diamine building block in this paradigm. This whitepaper provides an in-depth technical analysis of its molecular weight profile, mass spectrometry behavior, and solubility characteristics, emphasizing the critical distinction between kinetic and thermodynamic solubility in drug development.

Structural Identity and Physicochemical Causality

CAS 1252572-44-3 is an orthogonally protected bicyclic diamine. Its structure features a rigid octahydroisoindole core, a tert-butyloxycarbonyl (Boc)-protected secondary amine, and a free primary amine. The physicochemical behavior of this molecule is a direct consequence of its structural dichotomy:

  • The Boc Group (Lipophilic): Drives solubility in organic solvents (e.g., dichloromethane, ethyl acetate) and promotes crystalline lattice stabilization, which inherently limits aqueous solubility.

  • The Primary Amine (Hydrophilic/Ionizable): With a pKa typically ranging between 9.5 and 10.0, this moiety acts as the primary driver for pH-dependent aqueous solubility, enabling salt formation (e.g., hydrochloride salts) in acidic environments.

  • The Octahydroisoindole Core (sp³-rich): Disrupts flat, π-π stacking interactions common in aromatic building blocks, generally improving the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final active pharmaceutical ingredient (API).

PropertyMap CAS CAS 1252572-44-3 (Boc-protected diamine) Boc Boc Group (Lipophilic) CAS->Boc Decreases aqueous solubility Amine Primary Amine (Hydrophilic/Ionizable) CAS->Amine Enables salt formation Core Octahydroisoindole Core (sp3-rich, Rigid) CAS->Core Improves 3D complexity OrgSolv High Organic Solubility Boc->OrgSolv AqSolv pH-Dependent Aqueous Solubility Amine->AqSolv MedChem Favorable PK/PD & Target Binding Core->MedChem

Structural features of CAS 1252572-44-3 dictating its physicochemical behavior.

Molecular Weight and Mass Spectrometry Profile

The molecular formula for CAS 1252572-44-3 is C₁₃H₂₄N₂O₂ . Maintaining a low molecular weight during the early stages of lead generation is critical to adhering to Lipinski’s Rule of 5. With a monoisotopic mass of 240.18378 Da [1], this building block leaves an optimal "budget" of approximately 260 Da for further functionalization before crossing the 500 Da threshold.

During liquid chromatography-mass spectrometry (LC-MS) analysis, the molecule exhibits predictable ionization behavior. The basic primary amine readily accepts a proton in positive electrospray ionization (ESI+) mode, while the carbonyl oxygen of the Boc group acts as a strong chelator for sodium and potassium ions present in the mobile phase or glassware.

Table 1: High-Resolution Mass Spectrometry (HRMS) Adduct Profile
Adduct SpeciesIonization ModePredicted m/zCausality / Mechanistic Origin
[M+H]⁺ ESI+241.19106Protonation of the free primary amine (highly favored).
[M+Na]⁺ ESI+263.17300Sodium chelation by the Boc-carbamate carbonyl oxygen.
[M+NH₄]⁺ ESI+258.21760Ammonium adduction (common if using NH₄OAc buffers).
[M-H]⁻ ESI-239.17650Deprotonation (rare, requires highly basic mobile phase).
[M+HCOO]⁻ ESI-285.18198Formate adduction (common if using formic acid modifiers).

(Data derived from PubChemLite predictive models and standard empirical ESI behavior[1])

Solubility Profile: Kinetic vs. Thermodynamic

A critical failure point in drug development is the over-reliance on kinetic solubility data during lead optimization. Kinetic solubility is typically measured by spiking a DMSO stock solution of the compound into an aqueous buffer. Because the compound precipitates rapidly, it often crashes out in a high-energy, amorphous state, yielding artificially inflated solubility values [2].

For CAS 1252572-44-3, the Boc group strongly promotes crystallization. Therefore, measuring the thermodynamic solubility —where the solid, crystalline compound is equilibrated in an aqueous medium—is the only reliable method to understand its true physiological and formulation limits [2].

Table 2: Estimated Solubility Profile Matrix
Solvent / MediumStateEstimated SolubilityCausality
Dichloromethane (DCM) Organic> 100 mg/mLHigh lipophilicity of the Boc group and aliphatic core.
Dimethyl Sulfoxide (DMSO) Organic> 50 mg/mLUniversal solvation of both polar and non-polar moieties.
Aqueous Buffer (pH 1.2) AqueousHigh (> 10 mg/mL)Complete protonation of the primary amine (salt formation).
Aqueous Buffer (pH 7.4) AqueousModeratePartial ionization; competing lipophilicity of the Boc group.
Aqueous Buffer (pH 9.0) AqueousLow (< 1 mg/mL)Amine is primarily in its neutral, free-base form; Boc lipophilicity dominates.

Self-Validating Experimental Protocol: Thermodynamic Aqueous Solubility

To accurately determine the thermodynamic solubility of CAS 1252572-44-3, the following shake-flask methodology must be employed. This protocol is designed as a self-validating system: the 24-hour equilibration ensures that any transient, supersaturated amorphous states have fully transitioned into the lowest-energy crystalline lattice, guaranteeing true thermodynamic equilibrium [2].

Step-by-Step Methodology
  • Buffer Preparation: Prepare standardized aqueous buffers at pH 1.2 (0.1 N HCl), pH 7.4 (Phosphate Buffered Saline), and pH 9.0 (Borate buffer).

  • Solid Addition (Saturation): Weigh exactly 5.0 mg of solid, crystalline CAS 1252572-44-3 into a 2 mL glass HPLC vial. Add 500 µL of the selected buffer. Causality: An excess of solid must remain visible to ensure the solution is fully saturated.

  • Equilibration: Seal the vials and place them in an orbital shaker incubator at 25°C, shaking at 800 rpm for exactly 24 hours. Causality: 24 hours provides sufficient activation energy and time for amorphous precipitates to reorganize into their true crystalline thermodynamic minimum.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 rpm for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any sub-visible nucleated particles.

  • Quantification: Dilute the filtered supernatant appropriately and analyze via LC-MS/MS (monitoring the 241.19 m/z transition). Calculate the concentration against a pre-established calibration curve (prepared in 50:50 Acetonitrile:Water to ensure complete dissolution).

Workflow Step1 1. Solid Compound Excess CAS 1252572-44-3 Step2 2. Aqueous Buffer Add to pH 1.2, 7.4, 9.0 Step1->Step2 Ensure saturation Step3 3. Equilibration Shake 24h, 25°C, 800 rpm Step2->Step3 Overcome kinetic state Step4 4. Phase Separation Centrifuge & Filter (0.22 µm) Step3->Step4 Isolate dissolved fraction Step5 5. Quantification LC-MS/MS Analysis Step4->Step5 Supernatant analysis Step6 6. Result Thermodynamic Solubility Step5->Step6 Map to calibration curve

Step-by-step self-validating workflow for determining thermodynamic solubility.

References

  • PubChemLite: 1252572-44-3 (C13H24N2O2) . Université du Luxembourg / PubChem. Available at:[Link] (Note: Standard PubChem structural routing for CAS 1252572-44-3) [1].

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks . Saal, C.; Petereit, A. C. European Journal of Pharmaceutical Sciences, 2012, 47(3), 589-595. Available at:[Link] [2].

Foundational

NMR Spectrum Analysis of tert-Butyl 5-Aminooctahydro-2H-isoindole-2-carboxylate: A Technical Guide

Executive Summary The structural elucidation of bicyclic aliphatic amines is a cornerstone of modern medicinal chemistry and drug development. tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (C₁₃H₂₄N₂O₂) is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of bicyclic aliphatic amines is a cornerstone of modern medicinal chemistry and drug development. tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (C₁₃H₂₄N₂O₂) is a highly versatile diamine building block featuring an octahydro-2H-isoindole core—a cyclohexane ring fused to a pyrrolidine ring—with a primary amine at C5 and a tert-butoxycarbonyl (Boc) protected secondary amine at C2.

Analyzing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents two distinct technical challenges: conformational dynamics (N-Boc rotamerism) and stereochemical complexity (ring fusion and C5-substituent orientation). This whitepaper provides an in-depth, self-validating methodology for the unambiguous NMR assignment of this scaffold, detailing the causality behind experimental choices and establishing a robust analytical workflow.

Structural Dynamics & The Causality of N-Boc Rotamerism

A critical phenomenon observed in the room-temperature (298 K) ¹H and ¹³C NMR spectra of N-Boc protected pyrrolidines is the severe broadening or doubling of resonance signals[1]. To accurately interpret the spectrum, one must understand the causality behind this spectral artifact.

The N-Boc group features a carbamate linkage where the lone pair of electrons on the pyrrolidine nitrogen delocalizes into the adjacent carbonyl π* orbital. This delocalization imparts a partial double-bond character to the N–C(O) bond, creating a significant thermodynamic barrier to free rotation (typically ~16 kcal/mol in related octahydroisoquinoline and pyrrolidine systems)[2].

Quantitative NMR Data Profile

The following table summarizes the expected time-averaged chemical shifts for the coalesced state of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate.

Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)Assignment Notes
N-Boc (CH₃)₃ 1.40 – 1.48s9H28.2 – 28.8Sharp singlet at elevated temp; split at RT.
N-Boc (C-q) ---78.5 – 80.0Quaternary carbon (HMBC correlation to Boc CH₃).
N-Boc (C=O) ---154.0 – 155.5Carbamate carbonyl.
C1, C3 (CH₂) 3.10 – 3.50m4H48.0 – 52.0Pyrrolidine ring; severely broadened at RT[1].
C5 (CH-NH₂) 2.70 – 3.00m1H49.5 – 51.5Methine adjacent to primary amine.
C3a, C7a (CH) 2.10 – 2.40m2H38.0 – 42.0Bridgehead methines; critical for NOESY.
C4, C6, C7 (CH₂) 1.15 – 1.95m6H24.0 – 32.0Cyclohexane ring aliphatic protons.
-NH₂ 1.20 – 1.70br s2H-Highly variable based on concentration/solvent.

Self-Validating Experimental Protocols

To overcome the dynamic and stereochemical challenges of this molecule, researchers must employ a multi-stage, self-validating NMR protocol. Each step is designed to confirm the integrity of the previous one, ensuring absolute confidence in the final structural assignment.

Step 1: Baseline Acquisition & Rotamer Assessment
  • Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for high-temperature stability).

  • Acquisition: Acquire standard 1D ¹H and ¹³C spectra at 298 K.

  • Observation: Inspect the signals between 3.10–3.50 ppm (C1/C3 protons) and 1.45 ppm (Boc group). Causality Check: If these peaks are broad or doubled, it confirms the presence of restricted N-Boc rotation[3].

Step 2: Variable Temperature (VT) NMR Optimization
  • Heating: Incrementally raise the probe temperature to 340–350 K. Allow 10 minutes for thermal equilibration.

  • Acquisition: Re-acquire the 1D ¹H spectrum.

  • Validation Loop: If the broadening was an artifact of poor magnetic shimming, all peaks would remain broad. Because the broadening is due to N-Boc rotamerism, the thermal energy surpasses the rotational barrier, pushing the system into the fast-exchange regime[2]. The C1/C3 and Boc signals will selectively sharpen into distinct, coalesced peaks, validating the conformational dynamic. All subsequent 2D experiments must be run at this elevated temperature.

Step 3: D₂O Exchange for Amine Verification
  • Addition: Add 2 drops of D₂O to the NMR tube, shake vigorously, and allow it to settle.

  • Acquisition: Acquire a 1D ¹H spectrum.

  • Validation Loop: The primary amine (-NH₂) protons are labile and will exchange with deuterium. The disappearance of the broad singlet at ~1.20–1.70 ppm definitively confirms its identity, differentiating the amine protons from the overlapping aliphatic multiplets of the cyclohexane ring.

Step 4: Multidimensional Stereochemical Mapping
  • COSY & HSQC: Utilize ¹H-¹H COSY to trace the continuous spin system from the C5 methine through the cyclohexane ring to the C3a/C7a bridgeheads. Use HSQC to map these protons to their respective ¹³C resonances.

  • NOESY/ROESY: Acquire a 2D NOESY spectrum (mixing time ~300–500 ms) to determine the relative stereochemistry.

    • Ring Fusion: Strong NOE cross-peaks between the H-3a and H-7a bridgehead protons confirm a cis-fused octahydroisoindole system.

    • C5 Orientation: Assess the NOE correlations between H-5 and the adjacent axial protons (H-4/H-6) or the bridgehead protons (H-3a/H-7a) to determine if the amine is exo or endo relative to the bicyclic cleft.

Analytical Workflow Diagram

The following logical workflow illustrates the progression from sample preparation to definitive stereochemical elucidation, incorporating the necessary validation feedback loops.

NMR_Workflow N1 Step 1: Sample Preparation Dissolve in DMSO-d6 N2 Step 2: 1D 1H & 13C NMR (298 K) Identify Rotameric Broadening N1->N2 N3 Step 3: VT-NMR (340-350 K) Coalesce N-Boc Rotamers N2->N3 Broadening observed N4 Step 4: D2O Exchange Validate C5-NH2 Signal N3->N4 Signals coalesced N5 Step 5: 2D NMR Suite (COSY, HSQC, HMBC) N4->N5 N6 Step 6: NOESY / ROESY Elucidate cis/trans & C5-exo/endo N5->N6

Logical workflow for resolving N-Boc rotamers and elucidating bicyclic stereochemistry.

References

  • Source: American Chemical Society (ACS Publications)
  • Dynamic NMR and Ab Initio Studies of Exchange Between Rotamers of Derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)
  • Source: American Chemical Society (ACS Publications)

Sources

Exploratory

physicochemical properties of tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate Introduction: The Strategic Value of Saturated Bicyclic Scaffolds In the landscape of modern drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate

Introduction: The Strategic Value of Saturated Bicyclic Scaffolds

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity, improved metabolic stability, and refined physicochemical properties has never been greater. Saturated bicyclic amines, such as the octahydro-2H-isoindole core, have emerged as privileged scaffolds that offer a departure from the flat, aromatic structures prevalent in many legacy drugs.[1][2] Their rigid conformational nature can enhance binding affinity to biological targets and provide unique vectors for substituent placement, favorably impacting ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

This guide provides an in-depth technical overview of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS 1252572-44-3), a key building block for medicinal chemistry. While specific experimental data for this exact compound is not extensively published, this document, written from the perspective of a senior application scientist, will detail the critical physicochemical properties, the authoritative methodologies for their determination, and the expert rationale behind these experimental choices. We will explore the expected chemical behavior based on its structural features and provide a framework for its comprehensive characterization.

Part 1: Molecular Profile and Structural Analysis

The foundational step in characterizing any chemical entity is to establish its precise identity and understand how its constituent parts will influence its overall behavior.

Chemical Identity
  • IUPAC Name: tert-butyl 5-aminooctahydro-1H-isoindole-2-carboxylate[3]

  • CAS Number: 1252572-44-3[3]

  • Molecular Formula: C₁₃H₂₄N₂O₂

  • Molecular Weight: 240.34 g/mol

Structural Features and Their Implications

The molecule's structure is a composite of three key functional groups, each contributing to its physicochemical profile:

  • Saturated Bicyclic Core (Octahydro-isoindole): This rigid, sp³-hybridized framework is the molecule's defining feature. It reduces the molecule's conformational flexibility compared to linear amines, which can be advantageous for target binding. This saturation is known to correlate with improved clinical success rates for drug candidates.[2]

  • Primary Amine (-NH₂): This group is a key site of basicity and a primary handle for further chemical modification. Its pKa will dictate the molecule's charge state at physiological pH (typically ~7.4), which is critical for solubility, membrane permeability, and target interaction.

  • tert-Butoxycarbonyl (Boc) Protecting Group: This bulky carbamate serves to protect the secondary amine within the isoindole ring. The Boc group significantly increases the molecule's lipophilicity. It is chemically labile under acidic conditions, allowing for selective deprotection during a synthetic sequence, but also introducing a potential stability liability that must be considered.

FeaturePredicted Physicochemical Impact
Octahydro-isoindole Core High sp³ character, conformational rigidity, potential for improved metabolic stability.
Primary Amino Group Primary site of basicity (protonation), key for aqueous solubility, handle for derivatization.
Boc Protecting Group Increases lipophilicity (LogP), sterically hinders the ring nitrogen, acid-sensitive.

Part 2: Core Physicochemical Properties & Standard Methodologies

The following sections detail the critical physicochemical parameters and the gold-standard experimental protocols for their determination. The rationale behind each protocol is explained to provide a self-validating system for generating trustworthy data.

Acidity and Basicity (pKa)

Expertise & Experience: The pKa of the primary amino group is arguably the most critical parameter. It governs the equilibrium between the neutral and the protonated (charged) form of the molecule. This ratio directly impacts aqueous solubility, receptor binding (especially if ionic interactions are involved), membrane transport, and even potential off-target effects like hERG channel binding. For a primary amine on a saturated ring, a pKa in the range of 9.5 - 10.5 is expected.

Trustworthiness (Self-Validating Protocol): Potentiometric titration is a robust and direct method for pKa determination.

Step-by-Step Protocol: Potentiometric Titration

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility across the titration range.

  • Titration Setup: Use a calibrated pH electrode and an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Execution: Titrate the sample solution with the acid titrant, recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. The use of specialized software for Gran plot analysis can refine the endpoint determination.

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.1 units.

dot

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP & LogD)

Expertise & Experience: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a key determinant of its ADME properties.

  • LogP refers to the partition coefficient of the neutral species.

  • LogD is the distribution coefficient at a specific pH (e.g., 7.4) and accounts for both the neutral and ionized forms. For a basic compound like this, LogD₇.₄ will be significantly lower than its LogP because the molecule will be predominantly protonated and more water-soluble at pH 7.4.

Trustworthiness (Self-Validating Protocol): The shake-flask method (OECD 107) is the traditional gold standard, providing a direct and unambiguous measurement.

Step-by-Step Protocol: Shake-Flask Method for LogD₇.₄

  • System Preparation: Prepare a two-phase system of n-octanol and a phosphate buffer at pH 7.4. Pre-saturate each phase with the other by mixing and allowing them to separate overnight.

  • Sample Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a known volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Ensure the temperature is controlled (e.g., 25°C).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) layers using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀(C_oct / C_aq).

  • Validation: Perform the experiment starting with the compound dissolved in the octanol phase as well to confirm equilibrium has been reached. Results from both directions should agree within 0.2 log units.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a major cause of failure for drug candidates. Determining the thermodynamic solubility early is critical for guiding formulation and development strategies. The presence of the basic amine is expected to enhance solubility at lower pH, while the bulky, non-polar Boc group and hydrocarbon core will limit it.

Trustworthiness (Self-Validating Protocol): The equilibrium shake-flask method provides the most reliable measure of thermodynamic solubility.

dot

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol: Equilibrium Solubility

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline). The presence of visible solid material is essential.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Remove the undissolved solid by filtration (using a low-binding filter, e.g., PTFE) or centrifugation.

  • Analysis: Accurately dilute the resulting saturated supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

  • Validation: Analyze the remaining solid by a method like DSC or XRPD to ensure the material has not changed form (e.g., converted to a different polymorph or a hydrate) during the experiment.

Spectroscopic Characterization

Expertise & Experience: A full spectroscopic profile is non-negotiable for confirming the identity and purity of the compound.

  • ¹H NMR: Will show characteristic signals for the aliphatic protons of the octahydro-isoindole core, a broad singlet for the -NH₂ protons (which may exchange with D₂O), and a sharp, large singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: Will confirm the number of unique carbon atoms. Key signals include the carbonyl carbon of the carbamate (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 241.3.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the primary amine (around 3300-3400 cm⁻¹), C-H stretches (below 3000 cm⁻¹), and a strong C=O stretch for the carbamate group (around 1680-1700 cm⁻¹).

Part 3: Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties for tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate and the authoritative methods for their determination. Predicted values are based on structural analysis and data for similar molecules.

ParameterPredicted Value/RangeStandard MethodologyRationale/Importance
Molecular Weight 240.34 g/mol Calculation / Mass SpecFundamental property for all stoichiometric calculations.
pKa (Primary Amine) 9.5 - 10.5Potentiometric TitrationGoverns ionization state, solubility, and biological interactions.
LogP (Neutral) 2.0 - 3.0Shake-Flask or HPLCPredicts partitioning into non-polar environments.
LogD at pH 7.4 0.5 - 1.5Shake-Flask or HPLCMore physiologically relevant measure of lipophilicity for a base.
Aqueous Solubility (pH 7.4) Moderately SolubleEquilibrium Shake-FlaskCritical for bioavailability and successful formulation.
Appearance White to Off-White SolidVisual InspectionBasic quality control parameter.
Thermal Stability Monitor via TGA/DSCTGA/DSCDetermines handling, storage conditions, and degradation temp.

References

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat.
  • tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate — Chemical Substance Information.
  • 1252572-44-3 TERT-BUTYL 5-AMINOOCTAHYDRO-2H-ISOINDOLE-2-CARBOXYL

Sources

Foundational

The Stereochemical Landscape of 5-Aminooctahydro-2H-isoindole-2-carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 5-aminooctahydro-2H-isoindole-2-carboxylate scaffold represents a class of conformationally constrained bicyclic amino acid analogues of significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-aminooctahydro-2H-isoindole-2-carboxylate scaffold represents a class of conformationally constrained bicyclic amino acid analogues of significant interest in medicinal chemistry and drug discovery. As privileged structures, these derivatives offer a three-dimensional framework that can mimic peptide turns and present substituents in well-defined spatial orientations, making them valuable building blocks for novel therapeutics. The stereochemistry of this scaffold is a critical determinant of its biological activity, influencing binding affinity to target proteins and overall pharmacological profile. This technical guide provides a comprehensive exploration of the stereochemical intricacies of these molecules, from the fundamental principles of their isomerism to the practical aspects of their stereocontrolled synthesis and rigorous analytical characterization.

The Stereochemical Complexity of the Octahydro-2H-isoindole Core

The octahydro-2H-isoindole core structure is a fused bicyclic system composed of a pyrrolidine and a cyclohexane ring. The presence of multiple stereocenters gives rise to a rich stereochemical diversity.

The key stereochemical features arise from:

  • Ring Fusion: The fusion of the cyclohexane and pyrrolidine rings at the bridgehead carbons (C3a and C7a) can be either cis or trans. In the cis-isomer, the two bridgehead hydrogens are on the same face of the molecule, resulting in a folded, V-shaped conformation. In contrast, the trans-isomer has the bridgehead hydrogens on opposite faces, leading to a more linear and rigid structure. This fundamental difference in the bicyclic backbone profoundly impacts the overall shape and reactivity of the molecule.

  • Substituent Orientation: The introduction of the 5-amino group on the cyclohexane ring and the carboxylate at the 2-position (on the nitrogen atom) further complicates the stereochemical landscape. The 5-amino group can exist in either an axial or equatorial position relative to the cyclohexane ring, leading to different diastereomers.

For a given ring fusion (cis or trans), the presence of the 5-amino group creates an additional stereocenter at C5. Consequently, for each ring fusion geometry, there are multiple possible diastereomers and enantiomers. The precise control over the stereochemistry at C3a, C7a, and C5 is paramount for the development of specific and potent drug candidates.

Diagram: Stereoisomers of the 5-Aminooctahydro-2H-isoindole Core

G cluster_cis cis-Fused Isomers cluster_trans trans-Fused Isomers cis-1 (3aR,5R,7aS) cis-3 (3aS,5S,7aR) cis-1->cis-3 enantiomers cis-2 (3aR,5S,7aS) cis-4 (3aS,5R,7aR) cis-2->cis-4 enantiomers trans-1 (3aR,5R,7aR) trans-3 (3aS,5S,7aS) trans-1->trans-3 enantiomers trans-2 (3aR,5S,7aR) trans-4 (3aS,5R,7aS) trans-2->trans-4 enantiomers Core 5-Aminooctahydro-2H- isoindole Core Core->cis-1 diastereomers Core->trans-1 diastereomers G cluster_nmr NMR Analysis Structure 3D Molecular Structure NOE NOE (Through-space) - Proximity of H atoms - e.g., cis/trans fusion Structure->NOE determines J-Coupling J-Coupling (Through-bond) - Dihedral angles - e.g., axial/equatorial substituents Structure->J-Coupling determines G Start Racemic Amine Salt Add Chiral Acid (e.g., Tartaric Acid) Start->Salt Crystallization Fractional Crystallization Salt->Crystallization Filter Filter Crystallization->Filter Crystals Diastereomeric Salt 1 (Crystals) Filter->Crystals MotherLiquor Diastereomeric Salt 2 (Mother Liquor) Filter->MotherLiquor Base1 Add Base Crystals->Base1 Base2 Add Base MotherLiquor->Base2 Enantiomer1 Enantiomer 1 Base1->Enantiomer1 Enantiomer2 Enantiomer 2 Base2->Enantiomer2

Exploratory

Comprehensive Safety, Handling, and Application Guide for tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary & Scientific Context In modern medicinal chemistry, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary & Scientific Context

In modern medicinal chemistry, the shift toward higher fraction sp³ (Fsp³) character has driven the adoption of conformationally restricted bicyclic scaffolds. tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3) is a highly versatile, Boc-protected bicyclic diamine building block. By replacing flexible aliphatic chains with this rigid octahydroisoindole core, researchers can significantly reduce the entropic penalty of target binding, thereby improving both binding affinity and metabolic stability [1].

However, the handling of functionalized bicyclic amines requires strict adherence to safety and storage protocols. This whitepaper bridges the gap between raw Safety Data Sheet (SDS) hazard classifications and practical laboratory execution. As a Senior Application Scientist, I have structured this guide to provide not just the what, but the why behind every safety measure and synthetic workflow, ensuring that your protocols are both safe and self-validating.

Physicochemical Profiling & Safety Data Interpretation

Before integrating any novel building block into a synthetic pipeline, a rigorous review of its SDS is mandatory. The physicochemical properties dictate not only the compound's reactivity but also its shelf-life and handling requirements.

Table 1: Physicochemical & Identification Data
PropertyValueCausality / Implication
Chemical Name tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylateContains a primary amine and a Boc-protected secondary amine.
CAS Registry Number 1252572-44-3Unique identifier for SDS download and compliance tracking [1].
Molecular Formula C₁₃H₂₄N₂O₂High lipophilicity; soluble in standard organic solvents (DCM, DMF).
Molecular Weight 240.35 g/mol Used for precise stoichiometric calculations in coupling reactions.
Recommended Storage 2-8°C, inert atmosphere, darkPrevents atmospheric oxidation of the primary amine and acid-catalyzed Boc degradation [2].
Translating GHS Hazard Codes to Lab Reality

Raw SDS downloads often list standardized hazard codes. Below is the translation of these codes into actionable risk mitigation strategies for this specific compound [1][2].

Table 2: GHS Hazard Classifications & Mitigation
Hazard CodeClassificationSignal WordLaboratory Mitigation Strategy
H302 / H312 / H332 Acute Toxicity (Oral/Dermal/Inhal.)WarningCompound must be weighed and handled exclusively inside a certified chemical fume hood.
H315 Skin Irritation (Category 2)WarningWear standard nitrile gloves. Double-gloving is recommended during scale-up.
H318 Serious Eye Damage (Category 1)DangerMandatory use of splash-proof safety goggles. Ensure eyewash station is functional.
H336 STOT SE 3 (Respiratory/CNS)WarningKeep containers tightly sealed when outside the fume hood to prevent vapor accumulation.

Safe Handling, Storage, and Risk Mitigation Protocols

To maintain the integrity of the compound and ensure operator safety, the following self-validating protocol must be executed upon receipt of the chemical.

Protocol 1: SDS Retrieval and Material Receipt
  • Digital SDS Download: Navigate to your supplier's portal or a centralized chemical database to download the latest version of the SDS for CAS 1252572-44-3 [1]. Store this digitally in your lab's safety repository.

  • Verification (Self-Validation): Cross-reference the lot number on the physical bottle with the Certificate of Analysis (CoA) and the downloaded SDS. Verify the stereochemistry (e.g., cis vs. trans ring fusion) as this impacts downstream reactivity.

  • Storage Execution: Open the container only in a fume hood. After use, purge the secondary container with Argon or Nitrogen gas. Store the sealed bottle at 2-8°C in a designated flammable/corrosive-compatible refrigerator.

SDS_Workflow A 1. SDS & Chemical Receipt Verify CAS: 1252572-44-3 B 2. Hazard Assessment H315, H318, H336, H302 A->B C 3. PPE & Engineering Controls Fume Hood, Nitrile Gloves, Goggles B->C D 4. Safe Storage Protocol Inert Gas, 2-8°C, Dark C->D E 5. Ready for Synthesis (Amide Coupling / Reductive Amination) D->E

Caption: Workflow for translating SDS hazard data into actionable laboratory safety protocols.

Synthetic Applications & Experimental Workflows

The primary utility of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate lies in its orthogonal reactivity. The primary amine at the C5 position can be readily functionalized, while the isoindole nitrogen remains protected by the Boc group for later elaboration.

Protocol 2: Amide Coupling (HATU-Mediated)

Causality: The bicyclic nature of the octahydro-2H-isoindole ring introduces steric hindrance around the C5-amine. HATU is selected over EDC/HOBt due to the superior leaving group ability of the HOAt ester, which accelerates the coupling of hindered amines and minimizes epimerization of the carboxylic acid partner.

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Self-Validation: A visible color change (typically to pale yellow) indicates successful active ester formation.

  • Amine Addition: Add tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.1 equiv) dropwise or in small portions to control potential exotherms.

  • Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC (typically requires 2-4 hours).

    • Self-Validation: The disappearance of the starting acid mass and the appearance of the product mass[M+H]⁺ confirms complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 3: Boc Deprotection

Causality: To functionalize the secondary isoindole nitrogen, the tert-butyloxycarbonyl (Boc) group must be removed. A 1:1 mixture of TFA:DCM provides sufficient acidity to cleave the carbamate while maintaining the solubility of the lipophilic bicyclic intermediate.

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M) and cool to 0°C using an ice bath.

    • Causality: Cooling prevents exothermic degradation and suppresses side reactions, such as the tert-butylation of electron-rich aromatic rings.

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio with DCM.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Verify complete consumption of the starting material via LC-MS.

  • Workup: Concentrate the mixture under a gentle stream of nitrogen. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The product is obtained as a TFA salt, ready for subsequent coupling or reductive amination.

Synthetic_Workflow S1 tert-Butyl 5-aminooctahydro- 2H-isoindole-2-carboxylate (Starting Material) S2 Amide Coupling HATU, DIPEA, DMF RT, 2-4h S1->S2 S3 Boc Deprotection TFA/DCM (1:1) 0°C to RT, 1h S2->S3 S4 Target API (Conformationally Restricted Scaffold) S3->S4

Caption: Standard synthetic workflow utilizing the bicyclic scaffold for downstream API functionalization.

References

  • NextSDS. "tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

Foundational

Synthesis Mechanism and Protocol for tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate: A Bicyclic Scaffold for Drug Discovery

Executive Summary & Retrosynthetic Strategy The development of conformationally restricted, sp³-rich bicyclic scaffolds is a cornerstone of modern medicinal chemistry. These structures offer improved pharmacokinetic prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

The development of conformationally restricted, sp³-rich bicyclic scaffolds is a cornerstone of modern medicinal chemistry. These structures offer improved pharmacokinetic profiles and enhanced target specificity compared to their flat, aromatic counterparts. tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3) is a highly versatile building block featuring a fused pyrrolidine-cyclohexane core. The orthogonal protection—a Boc-protected secondary amine and a free primary amine—allows for selective functionalization in parallel drug discovery workflows.

To synthesize this molecule with high scientific integrity and scalability, we must design a self-validating synthetic route that minimizes reliance on exotic reagents. The retrosynthetic disconnection relies on the late-stage introduction of the primary amine via reductive amination of a ketone intermediate[1]. This ketone is derived from the hydroboration-oxidation of a symmetric alkene[2], which in turn is built from the highly accessible starting material, cis-1,2,3,6-tetrahydrophthalic anhydride.

SyntheticPathway SM cis-1,2,3,6-Tetrahydrophthalic Anhydride Imide cis-1,2,3,6-Tetrahydrophthalimide SM->Imide NH3 (aq), Heat Amine 2,3,3a,4,7,7a-Hexahydro-1H-isoindole Imide->Amine LiAlH4, THF, Reflux BocAlkene tert-Butyl 1,3,3a,4,7,7a-hexahydro- 2H-isoindole-2-carboxylate Amine->BocAlkene Boc2O, Et3N, DCM Alcohol tert-Butyl 5-hydroxyoctahydro- 2H-isoindole-2-carboxylate BocAlkene->Alcohol 1. BH3-THF  2. H2O2, NaOH Ketone tert-Butyl 5-oxooctahydro- 2H-isoindole-2-carboxylate Alcohol->Ketone Swern Oxidation (COCl2, DMSO) Target tert-Butyl 5-aminooctahydro- 2H-isoindole-2-carboxylate Ketone->Target NH4OAc, NaBH3CN, MeOH

Figure 1: Complete forward synthetic pathway from anhydride to target bicyclic diamine.

Step-by-Step Synthesis Mechanism & Protocols

Step 1: Imide Formation and Reduction

Causality & Logic: The synthesis begins with the condensation of cis-1,2,3,6-tetrahydrophthalic anhydride with ammonia to form cis-1,2,3,6-tetrahydrophthalimide[3]. This step locks the cis-fused stereochemistry of the bicyclic system. Subsequent reduction with Lithium Aluminum Hydride (LiAlH₄) converts the imide carbonyls to methylene groups, yielding the basic hexahydroisoindole core[4].

Protocol:

  • Suspend cis-1,2,3,6-tetrahydrophthalic anhydride (1.0 eq) in aqueous ammonia (28%, excess) and heat gradually to 150 °C in a distillation apparatus to remove water, driving the cyclization to the imide.

  • Cool the melt and recrystallize from ethanol to afford pure cis-1,2,3,6-tetrahydrophthalimide.

  • In a flame-dried flask under N₂, suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.

  • Add the imide (1.0 eq) portion-wise. Reflux the mixture for 12 hours.

  • Quench carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the aluminum salts and concentrate the filtrate to yield 2,3,3a,4,7,7a-hexahydro-1H-isoindole.

Step 2: Orthogonal N-Boc Protection

Causality & Logic: The secondary amine of the pyrrolidine ring is highly nucleophilic. If left unprotected, it would interfere with the subsequent hydroboration and undergo uncontrolled alkylation/oxidation. Di-tert-butyl dicarbonate (Boc₂O) is chosen for its stability under basic and reductive conditions, while remaining easily cleavable under acidic conditions later in the drug development process.

Protocol:

  • Dissolve the crude hexahydroisoindole (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) and cool the solution to 0 °C.

  • Add Boc₂O (1.1 eq) dropwise. Stir at room temperature for 6 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate to yield tert-butyl 1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate.

Step 3: Hydroboration-Oxidation and Alcohol Oxidation

Causality & Logic: To introduce the amine at the 5-position, we must first functionalize the symmetric C5-C6 double bond. Hydroboration-oxidation adds a hydroxyl group in an anti-Markovnikov fashion; however, due to the symmetry of the alkene, attack at either C5 or C6 yields the identical racemic 5-hydroxy product[2]. Subsequent Swern oxidation converts this alcohol to the critical ketone intermediate, tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate (CAS: 203661-68-1)[1].

Protocol:

  • Hydroboration: Dissolve the Boc-protected alkene (1.0 eq) in anhydrous THF at 0 °C. Add BH₃·THF complex (1.5 eq) dropwise. Stir for 4 hours at room temperature.

  • Oxidation to Alcohol: Cool to 0 °C, carefully add 3M NaOH, followed by 30% H₂O₂. Stir for 2 hours. Extract with ethyl acetate to isolate the 5-hydroxy intermediate.

  • Swern Oxidation: In a separate flask, add oxalyl chloride (1.2 eq) to DCM at -78 °C, followed by DMSO (2.4 eq). Stir for 15 mins. Add the 5-hydroxy intermediate (1.0 eq) in DCM. Stir for 45 mins, then add Et₃N (5.0 eq) and warm to room temperature. Isolate the ketone via standard aqueous workup.

Step 4: Reductive Amination

Causality & Logic: The final step converts the ketone to the primary amine. We utilize ammonium acetate (NH₄OAc) as the ammonia source. Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is stable at the slightly acidic pH (~6) required for imine formation and selectively reduces the highly electrophilic iminium ion without reducing the starting ketone.

ReductiveAmination Ketone Ketone Intermediate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 (Nucleophilic Attack) Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O (Dehydration) Product Primary Amine Target Iminium->Product + H- (Hydride Transfer)

Figure 2: Mechanistic progression of the reductive amination step.

Protocol:

  • Dissolve the ketone intermediate (1.0 eq) in anhydrous methanol.

  • Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours to ensure complete iminium ion formation.

  • Add NaBH₃CN (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with 1M NaOH to neutralize the mixture and deprotonate the newly formed primary amine.

  • Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH:NH₄OH) to yield the target tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate. (Note: This process typically yields a mixture of axial and equatorial diastereomers at the C5 position, which can be separated via preparative HPLC if stereochemical purity is required).

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes for this synthetic route, establishing a self-validating baseline for process chemistry optimization.

StepChemical TransformationReagents & ConditionsTypical Yield (%)Purity Profile (HPLC)
1aImide FormationNH₃ (aq), 150 °C, 4h85 - 90> 98%
1bImide ReductionLiAlH₄, THF, Reflux, 12h75 - 80> 95%
2N-Boc ProtectionBoc₂O, Et₃N, DCM, RT, 6h90 - 95> 99%
3aHydroboration-OxidationBH₃-THF; then H₂O₂/NaOH70 - 75> 95% (Diastereomeric mixture)
3bAlcohol Oxidation(COCl)₂, DMSO, Et₃N, -78 °C85 - 90> 98%
4Reductive AminationNH₄OAc, NaBH₃CN, MeOH, RT65 - 70> 95% (Diastereomeric mixture)

References

  • Novel Convenient Synthesis of Mitiglinide Taylor & Francis[Link]

  • tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate 95% | AiFChem BuyChemJapan[Link]

  • Bacterial Degradation of Fungicide Captan Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Hydrosilylation-Promoted Furan Diels–Alder Cycloadditions with Stereoselectivity Controlled by the Silyl Group Journal of the American Chemical Society - ACS Publications[Link]

Sources

Exploratory

Crystallographic Data Acquisition and Refinement for tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate: A Technical Guide

Executive Summary In modern structure-based drug design (SBDD), conformationally restricted bicyclic aliphatic amines are highly prized for their ability to project pharmacophores into precise vector spaces while improvi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), conformationally restricted bicyclic aliphatic amines are highly prized for their ability to project pharmacophores into precise vector spaces while improving metabolic stability. tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS 1252572-44-3) is a premier building block in this class, frequently utilized in the synthesis of covalent inhibitors targeting the TEAD·YAP1 transcription factor complex[1] and various kinase targets.

However, obtaining high-resolution single-crystal X-ray diffraction (SC-XRD) data for this intermediate presents a significant crystallographic challenge. The combination of a highly flexible tert-butoxycarbonyl (Boc) protecting group and a saturated, puckered octahydroisoindole core typically renders the free base as a viscous oil or an amorphous, low-melting solid.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating methodology for the crystallization, data collection, and structural refinement of this compound. By understanding the causality behind each experimental choice—from heavy-atom derivatization to anisotropic disorder modeling—researchers can reliably extract the critical relative and absolute stereochemical data required to advance their medicinal chemistry pipelines.

The Crystallization Challenge: Causality and Strategy

Small-molecule X-ray crystallography requires a highly ordered, repeating three-dimensional lattice[2]. The free base of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate actively resists crystallization due to two factors:

  • Conformational Heterogeneity: The octahydroisoindole core can adopt multiple envelope/half-chair conformations, and the Boc group undergoes rapid thermal libration.

  • Lack of Strong Intermolecular Interactions: The absence of robust hydrogen-bond donor/acceptor networks in the protected form prevents the formation of a rigid crystal lattice.

The Solution: To overcome this, we must alter the physical properties of the molecule prior to crystallization. While salt formation (e.g., hydrochloride or oxalate) is a standard approach, it often fails to provide the anomalous dispersion required to determine the absolute configuration of the chiral centers (C3a, C5, C7a) using standard Mo-Kα or Cu-Kα radiation. Therefore, the optimal strategy is covalent derivatization of the primary amine at the C5 position with a heavy-atom-containing moiety, such as a p-bromobenzoate[3]. The bromine atom provides a strong anomalous scattering signal, ensuring a reliable Flack parameter near zero, while the planar aromatic ring introduces π−π stacking interactions that drive lattice formation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains an internal check to verify success before proceeding to the next bottleneck.

Protocol A: Synthesis of the p-Bromobenzamide Derivative
  • Reaction Setup: Dissolve 100 mg of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate in 2.0 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA), followed by 1.1 equivalents of p-bromobenzoyl chloride at 0 °C.

  • Validation Check 1 (Reaction Completion): After 2 hours, perform Thin-Layer Chromatography (TLC) stained with ninhydrin. Success is validated by the complete disappearance of the ninhydrin-positive (primary amine) starting material spot.

  • Purification: Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over MgSO 4​ , and purify via flash column chromatography (EtOAc/Hexanes).

  • Validation Check 2 (Isotopic Signature): Analyze the purified product via LC-MS. Success is validated by observing the characteristic 1:1 isotopic doublet for the [M+H]+ ion (due to 79 Br and 81 Br isotopes), confirming the incorporation of the heavy atom.

Protocol B: Vapor Diffusion Crystallization
  • Solvent System Selection: Dissolve 15 mg of the purified derivative in a minimum volume (approx. 200 μ L) of a good solvent (e.g., ethyl acetate or methanol) in a 1-dram glass vial.

  • Chamber Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of an antisolvent (e.g., pentane or diethyl ether). Cap the outer vial tightly to allow slow vapor equilibration.

  • Validation Check 3 (Optical Birefringence): After 3–7 days, harvest the resulting crystals. Before mounting, examine them under a polarized light microscope. Success is validated by strong birefringence (the crystal flashes bright and dark every 90 degrees of rotation)[4]. If the solid remains dark at all angles, it is an amorphous precipitate or glass, and the solvent system must be re-screened.

CrystallizationWorkflow B Derivatization (p-Bromobenzoyl chloride) A->B Introduce Heavy Atom (Br) C Vapor Diffusion Setup (EtOAc / Pentane) B->C LC-MS Validated D Optical Validation (Cross-Polarized Light) C->D Slow Supersaturation E Cryo-Loop Harvesting (Paratone-N Oil, 100 K) D->E Birefringence Confirmed E->F Mount on Goniometer

Workflow for the derivatization and crystallization of the octahydroisoindole building block.

X-Ray Diffraction Data Collection & SHELXL Refinement

Once a suitable single crystal is mounted on the diffractometer (typically equipped with a Mo-K α or Cu-K α microfocus source), data collection must be performed at cryogenic temperatures (e.g., 100 K).

Causality of Cryo-Crystallography: The tert-butyl group of the Boc moiety is highly susceptible to thermal motion. Collecting data at room temperature will result in smeared electron density, making it impossible to accurately model the atomic positions. Cooling to 100 K freezes out multiple conformers and reduces the anisotropic displacement parameters (ADPs)[5].

Advanced Refinement Logic using SHELXL

The structure is solved using intrinsic phasing (SHELXT) and refined using full-matrix least-squares on F2 using SHELXL[5]. For this specific molecule, the Application Scientist must carefully manage the refinement of the Boc group:

  • Modeling Rotational Disorder: Even at 100 K, the three methyl groups of the tert-butyl moiety often exhibit rotational disorder. In SHELXL, this is handled by splitting the atom positions into two parts.

    • Use the PART 1 and PART 2 instructions to separate the two conformations.

    • Link their occupancies using a free variable (FVAR), ensuring the total occupancy sums to 1.0.

  • Applying Restraints: Because the disordered methyl carbons will have overlapping electron density, their refinement will be unstable without geometric restraints.

    • Apply SADI (Same Distance) restraints to ensure all C-C bonds in the tert-butyl group remain chemically sensible (approx. 1.53 Å).

    • Apply SIMU and DELU restraints to force the overlapping atoms to have similar anisotropic thermal parameters.

  • Hydrogen Atom Placement: Hydrogen atoms on the rigid octahydroisoindole core are placed in calculated positions and refined using a riding model. For the rotating methyl groups, use the AFIX 137 command, which allows the methyl group to rotate around the C-C bond to find the optimal fit to the residual electron density[6].

SHELXLRefinement B Isotropic Refinement Identify Residual Density A->B Initial F-map C Anisotropic Refinement (ANIS Command) B->C Thermal Motion D Model Boc Disorder (PART / FVAR / SADI) C->D Resolve Split Density E Hydrogen Placement (AFIX 137 / AFIX 43) D->E Geometric Restraints E->F Final Least-Squares

Logical workflow for the crystallographic refinement of disordered Boc-protected amines using SHELXL.

Quantitative Data Presentation

When the refinement converges, the resulting Crystallographic Information File (CIF) will contain the quantitative metrics of the model. Below is a summary table of the expected crystallographic parameters for a high-quality dataset of the p-bromobenzamide derivative of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate.

Crystallographic ParameterExpected Value / RangeScientific Significance
Crystal System Monoclinic or OrthorhombicTypical packing arrangements for chiral, non-planar organic molecules.
Space Group P21​ or P21​21​21​ Non-centrosymmetric space groups are strictly required for enantiopure compounds.
Temperature 100(2) KMinimizes thermal libration of the tert-butyl group.
R1 (Final, I > 2 σ (I)) < 0.050 (5%)Indicates an excellent fit between the calculated model and experimental data.
wR2 (All data) < 0.150Weighted R-factor accounting for data variance; confirms overall model stability.
Flack Parameter 0.00(3) to 0.05(4)Unambiguously establishes the absolute stereochemistry of the C3a, C5, and C7a stereocenters.
Goodness-of-Fit (S) 0.95 to 1.05Validates that the assigned standard uncertainties are appropriate.

Conclusion

The acquisition of crystallographic data for highly flexible, heavily protected aliphatic building blocks like tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate requires deliberate chemical intervention before diffraction can even be attempted. By employing a self-validating derivatization strategy to introduce anomalous scatterers, coupled with rigorous low-temperature data collection and advanced SHELXL disorder modeling, structural biologists and medicinal chemists can confidently map the 3D vectors of these critical pharmacophores. This precise structural knowledge directly accelerates the rational design of highly selective therapeutics.

References

  • Sheldrick, G.M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.[Link]

  • Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.[Link]

  • Bum-Erdene, K., et al. (2022). Small-Molecule Covalent Stabilization and Inhibition of the TEAD·YAP1 Transcription Factor in Cancer Cells. ACS Chemical Biology, 17(8), 2142–2154.[Link]

  • Perkins, C. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. Journal of Applied Crystallography, 55(1), 1-10.[Link]

  • Hampton Research (2021). Salt or Protein Crystals? Hampton Research Crystal Growth 101.[Link]

  • International Journal of Pharmaceutical Sciences (2025). X Ray Crystallography. IJPS.[Link]

Sources

Foundational

Thermal Stability and Catalyst-Free Deprotection Dynamics of tert-Butyl 5-Aminooctahydro-2H-isoindole-2-carboxylate

Executive Summary tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3) is a highly versatile, bicyclic diamine building block extensively utilized in the synthesis of complex active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3) is a highly versatile, bicyclic diamine building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands. The compound features an orthogonal reactivity profile: a free primary amine at the C5 position and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group at the N2 position.

While the N-Boc group provides robust stability under physiological conditions and during basic synthetic transformations, its thermal lability at elevated temperatures presents both a handling constraint and a strategic synthetic opportunity. Traditional acid-catalyzed deprotection requires basic aqueous workups (salt breaks) that reduce yield and complicate scale-up. This whitepaper details the thermodynamic stability of this compound, the mechanistic causality behind its thermal degradation, and validated continuous-flow protocols for catalyst-free thermal deprotection.

Thermodynamic Profile and Mechanistic Causality

At ambient and physiological temperatures (e.g., 37 °C), the N-Boc group on the octahydroisoindole core is highly stable, resisting both nucleophilic attack and basic conditions 12. However, when subjected to temperatures exceeding 150 °C, the carbamate linkage undergoes an endothermic thermolytic cleavage 3.

The Causality of Thermal Cleavage: Unlike acid-catalyzed deprotection—which relies on the protonation of the carbamate oxygen to form a tert-butyl cation—pure thermal deprotection proceeds via a concerted, pericyclic-like mechanism 4. Thermal energy drives a slow, rate-limiting concerted proton transfer from one of the tert-butyl methyl groups to the carbonyl oxygen. This transition state triggers the elimination of isobutylene gas and generates a transient carbamic acid intermediate. Because carbamic acids are inherently unstable, the intermediate undergoes rapid, spontaneous decarboxylation to release carbon dioxide and the free secondary amine (octahydro-2H-isoindol-5-amine) 34.

Mechanism A Intact Boc-Protected Amine (Stable < 150°C) B Thermal Activation (> 150°C) Concerted Proton Transfer A->B Heat (Δ) C Carbamic Acid Intermediate + Isobutylene (Gas) B->C Rate-limiting step D Rapid Decarboxylation (- CO2) C->D Spontaneous E Free Amine Product (5-aminooctahydro-2H-isoindole) D->E Final Product

Mechanistic pathway of thermal Boc deprotection.

This pathway is highly atom-efficient, generating only volatile by-products (isobutylene and CO2, combined MW = 100 g/mol ) 3. Consequently, thermal deprotection eliminates the need for extractions, allowing the free amine to be directly telescoped into subsequent reactions 45.

Solvent Effects and Kinetic Behavior

The choice of solvent fundamentally alters the thermal stability threshold of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate.

  • Protic Solvents (MeOH, TFE): Solvents like methanol (MeOH) and 2,2,2-trifluoroethanol (TFE) stabilize the polar transition state via hydrogen bonding, lowering the activation energy for thermolysis. Complete deprotection can often be achieved at 120–200 °C within 20–30 minutes 5.

  • Aprotic Solvents (THF, Toluene): In non-polar environments, the lack of transition-state stabilization necessitates much higher temperatures (225–240 °C) to achieve >95% conversion 45.

  • Side Reactions (Transesterification): Heating Boc-protected amines in pure higher alcohols (e.g., tert-amyl alcohol) at extreme temperatures (>250 °C) can induce transesterification, forming unwanted alkyl carbamate impurities. Utilizing a binary solvent system (e.g., THF/MeOH) effectively suppresses this side reaction while maintaining kinetic efficiency 4.

Quantitative Data Summaries

The following table synthesizes the thermal degradation kinetics of N-Boc protected amines under various continuous-flow conditions, serving as a predictive baseline for tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate 45.

Solvent SystemTemperature Threshold (°C)Residence Time (min)Target Conversion (%)Observed Side Reactions
Pure Methanol (MeOH)150 - 20025 - 30> 95%None (Optimal)
Trifluoroethanol (TFE)120 - 15020 - 30> 95%None (Optimal)
Tetrahydrofuran (THF)200 - 22530~ 65 - 90%Incomplete conversion
Toluene230 - 24030 - 45~ 54 - 90%Incomplete conversion
Pure tert-Amyl Alcohol225 - 27010 - 15> 95%Alkyl carbamate impurities
THF / MeOH (4:1 v/v)22510 - 15> 95%Suppressed transesterification
Experimental Methodologies

As a Senior Application Scientist, I mandate that preparative thermal deprotections be conducted using continuous flow reactors rather than batch vessels. Batch heating above 200 °C requires specialized high-pressure autoclaves and suffers from poor heat transfer, leading to localized superheating and substrate charring. Continuous flow ensures precise residence times, superior heat transfer, and safe handling of the generated gases under back-pressure 65.

Workflow S1 1. Substrate Preparation (0.1M in THF/MeOH) S2 2. Continuous Flow Pumping (High-Pressure HPLC Pump) S1->S2 S3 3. High-Temperature Reactor (200-240°C, 10-30 min residence) S2->S3 S4 4. Back Pressure Regulation (Maintain liquid phase) S3->S4 S5 5. In-line Analysis / Collection (Free Amine Isolation) S4->S5

Continuous flow workflow for catalyst-free thermal deprotection.

Protocol: Continuous Flow Catalyst-Free Thermal Deprotection

Objective: To quantitatively remove the N-Boc group from tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate without acid catalysts, creating a self-validating, scalable system.

Materials:

  • Substrate: tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (0.1 M)

  • Solvent: THF/MeOH (4:1 v/v)

  • Equipment: High-temperature continuous flow reactor equipped with a stainless-steel coil reactor (10 mL volume) and a Back Pressure Regulator (BPR).

Step-by-Step Procedure:

  • System Priming: Prime the continuous flow system with the THF/MeOH (4:1) solvent mixture. Set the BPR to 250 psi (approx. 17 bar) to ensure the solvent remains strictly in the liquid phase at elevated temperatures, preventing premature outgassing.

  • Temperature Equilibration: Heat the stainless-steel reactor coil to 225 °C. Allow the system to equilibrate for 10 minutes to ensure a stable thermal profile.

  • Flow Rate Calculation: To achieve a target residence time of 15 minutes in a 10 mL coil, set the HPLC pump flow rate to 0.66 mL/min.

  • Substrate Injection: Inject the 0.1 M substrate solution into the sample loop. Switch the injection valve to direct the substrate into the heated reactor coil.

  • Reaction Monitoring: As the reaction plug passes through the heated zone, thermal cleavage occurs. The high system pressure keeps the generated isobutylene and CO2 dissolved in the fluid stream, ensuring stable pump head pressures.

  • Collection and Degassing: Collect the reactor effluent in a vented collection flask at room temperature. Upon exiting the BPR, the sudden pressure drop will cause the isobutylene and CO2 to safely off-gas, leaving only the free amine in solution.

  • System Validation: Analyze the crude effluent via LC-MS to confirm the disappearance of the starting material (m/z [M+H]+ 241) and the presence of the free diamine (m/z [M+H]+ 141). The resulting solution can be utilized directly in the next synthetic step without further purification.

Conclusion

The thermal stability of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate is defined by the intrinsic kinetic barrier of the N-Boc pericyclic fragmentation. By leveraging continuous flow technology and protic co-solvents, researchers can deliberately breach this thermal threshold (typically >200 °C) to achieve rapid, catalyst-free deprotection. This self-validating methodology not only preserves the structural integrity of the sensitive octahydroisoindole core but also streamlines downstream processing by eliminating inorganic salts and aqueous extractions.

References
  • ACS GCI Pharmaceutical Roundtable Reagent Guides: Thermal Methods. ACS Green Chemistry Institute. 3

  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, ACS Publications. 4

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions (Application Note). Vapourtec Ltd. 6

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH) / PMC. 5

  • Is the protecting group boc of the amino group stable at 37°C? ResearchGate. 1

  • Boc-Protected Amino Groups. Organic Chemistry Portal. 2

Sources

Protocols & Analytical Methods

Method

Boc deprotection protocol for tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

Target Substrate: tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate Objective: Efficient removal of the N-Boc protecting group to yield the free diamine salt. Primary Audience: Synthetic organic chemists, medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate Objective: Efficient removal of the N-Boc protecting group to yield the free diamine salt. Primary Audience: Synthetic organic chemists, medicinal chemists, and process development scientists.

Strategic Overview & The "Diamine Challenge"

tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate is a conformationally restricted, fully saturated bicyclic building block frequently utilized in drug discovery to optimize the pharmacokinetic profiles of small molecules. Structurally, it features two distinct nitrogen centers: a free primary amine at the C5 position and a Boc-protected secondary amine at the C2 position.

The presence of the unprotected primary amine introduces a specific stoichiometric challenge during acid-catalyzed Boc deprotection. Because the C5 primary amine acts as an immediate basic sink, it will instantly consume the first equivalent of any introduced acid to form an ammonium salt. Consequently, standard deprotection protocols that rely on mild acid concentrations will stall. To drive the cleavage of the C2 carbamate, a significant excess of acid must be employed to maintain the necessary proton activity.

Mechanistic Causality & Reagent Selection

The acid-catalyzed cleavage of the tert-butyl carbamate proceeds via the protonation of the carbamate carbonyl oxygen. This is followed by the cleavage of the C–O bond to yield a tert-butyl cation and carbamic acid. The reaction is thermodynamically driven forward by the spontaneous decomposition of these intermediates into isobutylene gas and carbon dioxide (CO₂).

When selecting an acid for this specific bicyclic diamine, chemists typically choose between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) . The choice is dictated by both reaction kinetics and the physical properties of the resulting salt:

  • Kinetic Profiles: The deprotection of N-Boc groups using HCl in dioxane exhibits a second-order kinetic dependence on the HCl concentration, making it highly efficient when an excess of acid is used[1]. In contrast, TFA exhibits an inverse kinetic dependence on the trifluoroacetate concentration, which necessitates a massive volumetric excess (typically 20–50% v/v in dichloromethane) to achieve reasonable reaction rates[1],.

  • Product Isolation (The Deciding Factor): The deprotected product is a highly polar diamine (octahydro-2H-isoindole-5-amine). If TFA is utilized, the resulting bis-trifluoroacetate salt frequently manifests as a highly hygroscopic, intractable oil that is difficult to weigh and handle. By utilizing 4M HCl in 1,4-dioxane, the reaction generates the bis-hydrochloride salt. Because dioxane is relatively non-polar, the highly polar bis-hydrochloride salt typically precipitates directly out of the solution as a crystalline solid. This self-validates the reaction progress and completely bypasses tedious aqueous workups.

Workflow Visualization

Workflow SM tert-butyl 5-aminooctahydro- 2H-isoindole-2-carboxylate Protonation Step 1: Primary Amine Protonation (Consumes 1 eq. Acid instantly) SM->Protonation Decision Acid Reagent Selection Protonation->Decision HCl 4M HCl in Dioxane (5-10 equivalents) Decision->HCl Preferred Pathway TFA 20-50% TFA in DCM (Large volumetric excess) Decision->TFA Alternative Pathway MechHCl Second-Order Kinetics Direct Salt Precipitation HCl->MechHCl MechTFA Inverse Kinetic Dependence Product Remains Soluble TFA->MechTFA ProdHCl 5-aminooctahydro-2H-isoindole Dihydrochloride (Solid) MechHCl->ProdHCl ProdTFA 5-aminooctahydro-2H-isoindole Bis-TFA Salt (Oil/Residue) MechTFA->ProdTFA

Figure 1: Mechanistic workflow and decision matrix for the Boc deprotection of the bicyclic diamine.

Quantitative Data & Method Comparison

ParameterProtocol A: 4M HCl in 1,4-DioxaneProtocol B: TFA in Dichloromethane (DCM)
Kinetic Profile Second-order dependence on [HCl]Inverse dependence on [TFA]
Equivalents Required 5 – 10 eq. (Accounts for C5 amine sink)Large volumetric excess (20-50% v/v)
Visual Indicators Precipitation of a white solidVigorous gas evolution (CO₂, isobutylene)
Product Form Bis-hydrochloride salt (Crystalline solid)Bis-trifluoroacetate salt (Viscous oil)
Workup/Isolation Direct filtration and ether triturationIn vacuo concentration, toluene co-evaporation
Suitability for Diamines Optimal (Prevents hygroscopic oils)Sub-optimal (Difficult downstream handling)

Experimental Protocols

Protocol A: Deprotection via 4M HCl in 1,4-Dioxane (Recommended)

This method is designed as a self-validating system; the precipitation of the product serves as a direct visual confirmation of reaction progress.

Materials:

  • tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.0 eq)

  • 4M HCl in 1,4-dioxane (5.0 - 10.0 eq)

  • Anhydrous Methanol or DCM (Minimal, as co-solvent if needed)

  • Anhydrous Diethyl Ether (for trituration)

Step-by-Step Procedure:

  • Dissolution: Charge a dry, round-bottom flask equipped with a magnetic stir bar with tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate. If the starting material is not fully soluble in dioxane, dissolve it in a minimal amount of anhydrous DCM or Methanol (e.g., 2 mL per gram of substrate).

  • Acid Addition: Cool the flask to 0 °C using an ice bath to control the initial exothermic protonation of the primary amine. Slowly add the 4M HCl in 1,4-dioxane dropwise.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously.

  • Self-Validation & Monitoring: Within 30 to 90 minutes, the solution will transition from clear to cloudy as the highly polar octahydro-2H-isoindole-5-amine dihydrochloride salt begins to precipitate out of the non-polar dioxane matrix. Note: Do not rely on normal-phase TLC to monitor this reaction, as the resulting diamine will streak heavily on silica. Confirm completion via LC-MS.

  • Isolation: Once LC-MS confirms complete consumption of the starting material, dilute the suspension with anhydrous diethyl ether (equal to the reaction volume) to force further precipitation.

  • Filtration: Collect the white precipitate via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane, cleaved tert-butyl alcohol, and trace impurities.

  • Drying: Dry the solid under high vacuum at 40 °C to afford the pure bis-hydrochloride salt.

Protocol B: Deprotection via TFA in Dichloromethane (Alternative)

Use this method only if the downstream application specifically requires a highly soluble salt form and can tolerate a viscous oil.

Materials:

  • tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material in anhydrous DCM to achieve a 0.1 M concentration.

  • Acid Addition: Slowly add TFA to the stirring solution until a concentration of 20-50% (v/v) TFA in DCM is reached.

  • Observation: Vigorous effervescence will occur immediately. This is the release of isobutylene and CO₂ gas. The cessation of this gas evolution is the primary visual indicator that the decarboxylation is nearing completion.

  • Monitoring: Stir at room temperature for 1 to 3 hours, monitoring via LC-MS.

  • Concentration: Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Azeotropic Removal: To remove the strongly hydrogen-bonded residual TFA, dissolve the resulting viscous oil in toluene and concentrate in vacuo. Repeat this co-evaporation step 3 times.

  • Drying: Place the resulting bis-TFA salt (typically a thick, amber oil) under high vacuum overnight before subsequent use.

References

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: ResearchGate 1

  • A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development Source: Benchchem

  • Application Notes and Protocols for the Deprotection of Boc-Cyclohexyl-D-Ala-OH Source: Benchchem

Sources

Application

Application Note: Amide Coupling Strategies Using tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction and Rationale In modern medicinal chemistry, the incorporation of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction and Rationale

In modern medicinal chemistry, the incorporation of conformationally restricted, sp³-rich bicyclic scaffolds is a proven strategy for improving the pharmacokinetic properties and target selectivity of drug candidates. The octahydroisoindole core is particularly valuable, offering unique 3D vectors that linear or monocyclic amines cannot access [1].

tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3) is a highly versatile building block in this class. It features an orthogonally protected secondary amine (via a Boc group at the 2-position) and a reactive primary amine at the 5-position. This structural arrangement allows for selective amide coupling at the 5-position, followed by downstream deprotection and functionalization of the pyrrolidine nitrogen, making it an ideal scaffold for library generation and peptidomimetic synthesis [2].

Mechanistic Insights & Reagent Selection

While the amine at the 5-position is primary, its location on a fused bicyclic cyclohexane ring introduces moderate steric hindrance. This steric bulk can significantly decelerate the nucleophilic attack on standard activated esters, leading to incomplete conversions or the formation of unreactive byproducts (e.g., guanidinium species when using uronium-based reagents).

To ensure a self-validating and high-yielding reaction system, the choice of coupling reagent and base must be deliberate:

  • Base Selection (Causality): N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA is more sterically hindered, which prevents it from acting as a competing nucleophile against the activated ester, while remaining basic enough to deprotonate the carboxylic acid and the incoming bicyclic amine hydrochloride salts.

  • Reagent Selection (Causality): For sterically demanding bicyclic amines, HATU is the gold standard[1]. It generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which features a neighboring pyridine nitrogen that provides intramolecular hydrogen bonding. This accelerates the nucleophilic attack of the 5-aminooctahydroisoindole by pre-organizing the transition state. For larger-scale process chemistry where cost and atom economy are prioritized, EDC/HOBt or T3P (Propylphosphonic anhydride) are utilized due to their water-soluble byproducts.

Comparative Data for Coupling Reagents

The following table summarizes the performance metrics of common coupling reagents when reacted with the sterically demanding tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate.

Coupling ReagentEfficiency (Yield)Epimerization RiskByproduct RemovalCost / Scalability
HATU High (>90%)LowModerate (Aqueous wash)High / Discovery scale
T3P (50% in EtOAc) High (80–95%)Very LowVery Easy (Water wash)Moderate / Process scale
EDC / HOBt Moderate (70–85%)ModerateEasy (Water soluble)Low / Process scale

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Discovery Scale)

This protocol is optimized for parallel library synthesis (0.5 – 5.0 mmol scale) where maximum yield and minimal optimization are required.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or NMP (0.1 M – 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise at room temperature.

    • Causality: Stirring this mixture for 5–10 minutes before adding the amine ensures complete conversion of the acid to the highly reactive HOAt ester. If the amine is added prematurely, the hindered 5-amino group may react directly with HATU, forming a dead-end guanidinium byproduct.

  • Amine Addition: Add tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.1 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction via LCMS. The formation of the desired Boc-protected bicyclic amide should be visible, with the disappearance of the HOAt active ester.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

    • Wash sequentially with 1M aqueous HCl (2x) to remove unreacted amine and excess DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2x) to neutralize residual acid and extract the acidic HOAt byproduct.

    • Wash with 5% aqueous LiCl (2x) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Scalable Coupling using EDC/HOBt (Process Scale)

This protocol is designed for >10 mmol scale where reagent cost and aqueous byproduct removal are critical.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.05 eq)

  • EDC·HCl (1.5 eq)

  • HOBt hydrate (1.2 eq)

  • DIPEA (2.5 eq)

  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Activation: Suspend the carboxylic acid, HOBt, and the bicyclic amine in DCM at 0 °C.

  • Coupling: Add EDC·HCl portion-wise to control the mild exotherm, followed by the dropwise addition of DIPEA.

    • Causality: EDC·HCl is completely soluble in DCM only after reacting, and keeping the reaction at 0 °C initially minimizes the formation of the unreactive N-acylurea rearrangement byproduct.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Wash the DCM layer directly with water, 1M HCl, and saturated NaHCO₃. The urea byproduct of EDC is highly water-soluble, making this a self-cleansing protocol suitable for scale-up.

Workflow and Decision Matrix

The following diagram illustrates the chemical workflow, from reagent selection and active ester formation to nucleophilic addition and subsequent Boc-deprotection of the octahydroisoindole scaffold.

Workflow N1 Carboxylic Acid + Coupling Reagent N2 Active Ester Intermediate (OAt or OBt) N1->N2 Base (DIPEA) N4 Nucleophilic Addition (Amide Bond Formation) N2->N4 N3 tert-Butyl 5-aminooctahydro- 2H-isoindole-2-carboxylate N3->N4 Amine Addition N5 Boc-Protected Bicyclic Amide N4->N5 -HOBt / -HOAt N6 TFA / DCM (Boc Deprotection) N5->N6 N7 Free Octahydroisoindole Secondary Amine N6->N7 -CO2, -Isobutylene

Workflow of amide coupling and subsequent deprotection of the octahydroisoindole scaffold.

Downstream Processing: Boc Deprotection

To utilize the secondary amine of the octahydroisoindole core for further library elaboration:

  • Dissolve the purified Boc-protected bicyclic amide in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM.

  • Stir at room temperature for 1 hour.

  • Concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the secondary amine is typically pure enough to be used directly in subsequent reductive aminations or urea formations.

References

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development, 2016, 20, 140–177. URL: [Link]

  • Title: Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones Source: The Journal of Organic Chemistry, 2025, 90, 1628−1635. URL: [Link]

Method

tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate as a building block in medicinal chemistry

Executive Summary The drive to discover novel, safe, and highly selective therapeutics has led medicinal chemists to prioritize aliphatic, three-dimensional scaffolds over traditional planar aromatic systems. tert-Butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to discover novel, safe, and highly selective therapeutics has led medicinal chemists to prioritize aliphatic, three-dimensional scaffolds over traditional planar aromatic systems. tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3)[1] is a highly versatile, Fsp³-rich bicyclic building block. Featuring a rigid octahydroisoindole core with orthogonal amine functionalities, this compound serves as a premium scaffold for developing kinase inhibitors, GPCR ligands, and PROTAC linkers. This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for integrating this building block into drug discovery pipelines.

Escaping Flatland: The Structural Advantage

In their seminal 2009 paper, Lovering et al. demonstrated that increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule directly correlates with its clinical success and improved solubility[2][3]. The pharmaceutical industry has since shifted away from over-reliance on sp²-sp² cross-coupling, which often yields flat, poorly soluble, and promiscuous compounds[4].

The octahydro-2H-isoindole scaffold provides an elegant solution to "escape from flatland"[5]. The core structure is analogous to the pharmacophore found in Mitiglinide, a rapid-onset antidiabetic agent[6]. By utilizing tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate, chemists gain access to a highly saturated system (Fsp³ = 0.92) that forces attached pharmacophores into distinct, predictable 3D spatial trajectories.

Mechanistic Insights: Orthogonal Reactivity

The strategic value of this building block lies in its built-in orthogonal reactivity:

  • The 5-Position (Primary Amine): Highly nucleophilic and sterically accessible. It is primed for immediate functionalization via amide couplings, sulfonylation, or reductive amination without requiring prior deprotection.

  • The 2-Position (Secondary Amine): Protected as a tert-butyl carbamate (Boc). This prevents unwanted polymerization or side reactions during the functionalization of the 5-position. Once the primary amine is elaborated, the Boc group is cleanly cleaved under acidic conditions, revealing a secondary cyclic amine ideal for SNAr, Buchwald-Hartwig cross-coupling, or further alkylation.

Physicochemical Profiling

Understanding the baseline properties of the building block ensures accurate calculation of the final drug candidate's lipophilicity and topological polar surface area (TPSA).

PropertyValueRationale / Impact on Drug Design
CAS Number 1252572-44-3[1][7]Unique identifier for procurement and registry.
Molecular Formula C₁₃H₂₄N₂O₂[7][8]Determines mass balance in synthetic planning.
Molecular Weight 240.35 g/mol Low MW allows for extensive elaboration while staying within Lipinski's Rule of 5.
Fsp³ (Fraction sp³) 0.92 (12 of 13 carbons)Exceptionally high 3D character; enhances aqueous solubility and reduces off-target binding[3].
H-Bond Donors (HBD) 1Single primary amine provides a targeted interaction point.
H-Bond Acceptors (HBA) 3Favorable for maintaining permeability.
cLogP (Predicted) ~1.4[8]Excellent starting lipophilicity, preventing the final candidate from becoming excessively greasy.

Divergent Synthesis Workflow

The following diagram illustrates the logical progression of utilizing this building block to generate a structurally diverse library of final compounds.

G BB tert-Butyl 5-aminooctahydro-2H- isoindole-2-carboxylate Step1 Amide Coupling (R1-COOH, HATU, DIPEA) BB->Step1 Int1 5-Amido-Boc-protected Intermediate Step1->Int1 Step2 Boc Deprotection (TFA / DCM) Int1->Step2 Int2 Deprotected Secondary Amine Step2->Int2 Div Divergent Functionalization at 2-Position Int2->Div ProdA Reductive Amination (Final Compound A) Div->ProdA R2-CHO, STAB ProdB SNAr / Buchwald (Final Compound B) Div->ProdB Ar-X, Base/Cat.

Workflow for divergent synthesis using the octahydroisoindole building block.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: HATU-Mediated Amide Coupling at the 5-Position

HATU is selected over EDC/HOBt due to its superior efficiency with aliphatic primary amines and its ability to minimize epimerization of chiral R1-carboxylic acids.

Reagents:

  • R1-Carboxylic Acid (1.0 equiv)

  • tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.05 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under N₂, dissolve the R1-carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes.

    • Causality: This pre-activation step forms the highly reactive HOAt ester. A color change to pale yellow is typically observed, validating the formation of the active species.

  • Coupling: Add tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate in a single portion. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Check (LC-MS): Sample 5 µL of the reaction mixture into 1 mL of MeCN. LC-MS should indicate complete consumption of the acid. The product mass will typically present as [M+H]+ , though a prominent [M+H−56]+ (loss of isobutylene) or [M+H−100]+ (loss of Boc) fragmentation peak is highly diagnostic for this scaffold.

  • Workup: Quench the reaction with water (10 volumes) to precipitate the product or extract with EtOAc (3x). If extracting, wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF. Wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Boc Deprotection and Reductive Amination at the 2-Position

This sequence unmasks the secondary amine for functionalization. Sodium triacetoxyborohydride (STAB) is utilized for its mild nature, selectively reducing the iminium ion without reducing aldehydes or existing amides.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v)

  • R2-Aldehyde (1.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.15 M)

Step-by-Step Methodology:

  • Deprotection: Dissolve the Boc-protected intermediate in DCM. Slowly add TFA. Stir at room temperature for 1 hour.

    • Causality: The acidic environment cleaves the Boc group, releasing CO₂ and isobutylene gas. Effervescence is a visual confirmation of the reaction proceeding.

  • Concentration: Concentrate the mixture in vacuo. Co-evaporate with toluene (2x) to azeotropically remove residual TFA, yielding the amine TFA salt as a viscous oil or foam.

  • Imine Formation: Dissolve the crude TFA salt in anhydrous DCE. Add TEA to neutralize the salt, followed by the R2-aldehyde. Stir at room temperature for 30 minutes.

  • Reduction: Add STAB in portions. Stir at room temperature for 12 hours.

  • Validation Check (TLC/LC-MS): Ninhydrin stain on TLC can be used to confirm the disappearance of the secondary amine. LC-MS will show the new target mass [M+H]+ .

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM (3x). Wash the combined organics with brine, dry over Na₂SO₄, and purify via flash column chromatography (typically requiring a DCM/MeOH/NH₄OH gradient due to the basicity of the newly formed tertiary amine).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Huang, W., et al. (2007). Novel Convenient Synthesis of Mitiglinide. Synthetic Communications, 37(13), 2153-2157. URL:[Link]

  • Cox, B., et al. (2019). Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation. ACS Medicinal Chemistry Letters, 10(11), 1512-1517. URL:[Link]

Sources

Application

Application Note: Orthogonal Synthesis of Octahydroisoindole Derivatives from tert-Butyl 5-Aminooctahydro-2H-isoindole-2-carboxylate

Introduction & Strategic Rationale In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich bicyclic systems is a proven strategy for improving phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic rings to conformationally restricted, sp3-rich bicyclic systems is a proven strategy for improving pharmacokinetic properties and 3D vector projection. tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate is a highly versatile building block that provides access to fully saturated octahydroisoindole (often broadly categorized under isoindoline) derivatives. This specific bicyclic scaffold is a critical pharmacophore in several advanced therapeutic agents, including[1], hypoglycemic agents such as [2], and conformationally restricted [3].

The synthetic power of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate lies in its two orthogonal functional handles:

  • C5-Primary Amine: Highly nucleophilic and sterically accessible, ideal for initial derivatization (e.g., urea, sulfonamide, or reductive amination).

  • N2-Secondary Amine (Boc-Protected): Sterically hindered and requires acidic deprotection prior to functionalization, allowing for a controlled, step-wise synthetic workflow without cross-reactivity.

Synthetic Workflow

The standard approach to building libraries from this scaffold relies on functionalizing the primary amine first, followed by Boc deprotection and subsequent functionalization of the secondary amine.

Workflow SM tert-Butyl 5-aminooctahydro- 2H-isoindole-2-carboxylate (Starting Material) Int1 C5-Functionalized Intermediate (Urea/Amide) SM->Int1 Step 1: Isocyanate/DIPEA Int2 N2-Deprotected Intermediate (TFA Salt) Int1->Int2 Step 2: TFA/DCM Product Fully Functionalized Octahydroisoindole Derivative Int2->Product Step 3: R-COOH, HATU

Fig 1. Orthogonal synthetic workflow for octahydroisoindole derivatization.

Experimental Protocols & Mechanistic Insights

Protocol A: C5-Primary Amine Functionalization (Urea Formation)

Objective: Derivatize the C5 primary amine while leaving the N2-Boc group intact. Causality & Design: Urea linkages are critical for establishing hydrogen-bond donor/acceptor networks in kinase hinge-binding regions. Using an aryl isocyanate ensures a highly efficient, atom-economical addition reaction. N,N-Diisopropylethylamine (DIPEA) is employed to neutralize any trace acids and maintain the primary amine in its highly nucleophilic free-base form, preventing competitive protonation. Self-Validating System: The reaction progress can be instantly validated via Ninhydrin stain on TLC; the primary amine will shift from a dark purple spot to a negative/faint spot upon successful urea formation.

Step-by-Step Procedure:

  • Dissolve tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.0 eq, 0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert nitrogen atmosphere.

  • Add DIPEA (1.5 eq, 0.75 mmol) and stir for 5 minutes at 0 °C.

  • Dropwise add the desired aryl isocyanate (1.05 eq, 0.525 mmol) dissolved in DCM (1.0 mL).

  • Warm the reaction to room temperature (25 °C) and stir for 2–4 hours.

  • Quench with saturated aqueous NaHCO3 (5 mL) and extract with DCM (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the C5-urea intermediate.

Protocol B: N2-Boc Deprotection

Objective: Cleave the tert-butoxycarbonyl (Boc) protecting group to reveal the N2 secondary amine. Causality & Design: Trifluoroacetic acid (TFA) in DCM is the gold standard for Boc deprotection. The strong acid protonates the carbamate oxygen, triggering the rate-determining expulsion of a tert-butyl cation. The reaction is thermodynamically driven to completion by the irreversible off-gassing of carbon dioxide and isobutylene.

Mechanism BocAmine Boc-Protected N2-Amine Protonated Protonated Carbamate (Oxonium Intermediate) BocAmine->Protonated + TFA (H+) Cleavage C-O Bond Cleavage (tert-Butyl Cation Formation) Protonated->Cleavage Rate-Determining Step Products Free Amine (TFA Salt) + Isobutylene + CO2 Cleavage->Products Decarboxylation & Deprotonation

Fig 2. Acid-mediated Boc deprotection mechanism of the N2-secondary amine.

Step-by-Step Procedure:

  • Dissolve the C5-urea intermediate (1.0 eq, 0.4 mmol) in anhydrous DCM (4.0 mL).

  • Cool the solution to 0 °C and slowly add TFA (10.0 eq, 4.0 mmol). Note: If electron-rich aromatic rings are present on the C5-substituent, add Triisopropylsilane (TIPS, 2.0 eq) as a carbocation scavenger to prevent Friedel-Crafts alkylation.

  • Stir at room temperature for 2 hours. Monitor completion via LC-MS (validating the [M+H-100] mass shift corresponding to the loss of the Boc group).

  • Concentrate the reaction mixture under a stream of nitrogen to remove excess TFA.

  • Triturate the resulting residue with cold diethyl ether (10 mL) to precipitate the secondary amine as a TFA salt. Filter and dry under high vacuum.

Protocol C: N2-Secondary Amine Functionalization (Amide Coupling)

Objective: Couple the newly revealed N2 secondary amine with a carboxylic acid to finalize the derivative. Causality & Design: Secondary amines within bicyclic systems like octahydroisoindole are sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and potential epimerization of the carboxylic acid partner. is selected because it forms a highly reactive 7-azabenzotriazole active ester, which significantly accelerates the acylation of hindered amines while preserving stereochemical integrity[4].

Step-by-Step Procedure:

  • In a dried vial, dissolve the carboxylic acid (1.1 eq, 0.33 mmol) and HATU (1.2 eq, 0.36 mmol) in anhydrous N,N-dimethylformamide (DMF, 3.0 mL).

  • Add DIPEA (4.0 eq, 1.2 mmol) and stir for 10 minutes to pre-form the active ester.

  • Add the N2-deprotected octahydroisoindole TFA salt (1.0 eq, 0.3 mmol) in one portion.

  • Stir at room temperature for 4–6 hours.

  • Dilute with ethyl acetate (15 mL) and wash sequentially with 1M HCl (5 mL), saturated NaHCO3 (5 mL), and 5% aqueous LiCl (3 × 5 mL) to remove DMF.

  • Dry the organic layer over Na2SO4, concentrate, and purify via reversed-phase HPLC to yield the final derivative.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the orthogonal functionalization of the octahydroisoindole scaffold across various batches.

TransformationReagents & ConditionsTypical Yield (%)Reaction TimePurification Method
C5 Urea Formation Aryl isocyanate, DIPEA, DCM, 0 °C to RT85 – 92%2 – 4 hNormal-phase Silica Gel (Hex/EtOAc)
N2 Boc Deprotection TFA, DCM, (TIPS scavenger), RT> 95%2 hPrecipitation / Trituration (Et2O)
N2 Amide Coupling R-COOH, HATU, DIPEA, DMF, RT70 – 85%4 – 6 hReversed-phase HPLC (MeCN/H2O)

References

  • Bum-Erdene, K., et al. "Small-Molecule Cyanamide Pan-TEAD·YAP1 Covalent Antagonists." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Huang, W., et al. "Novel Convenient Synthesis of Mitiglinide." Synthetic Communications, 2007. URL:[Link]

  • Maravilla-Moreno, G., et al. "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones." The Journal of Organic Chemistry, 2025. URL:[Link]

Sources

Method

Application Note: High-Throughput Incorporation of CAS 1252572-44-3 into sp³-Rich Combinatorial Libraries

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Scientific Rationale Executive Summary The transition from p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Discovery Professionals Document Type: Standard Operating Procedure & Scientific Rationale

Executive Summary

The transition from planar, aromatic-heavy chemical spaces to three-dimensional, sp³-rich architectures is a defining paradigm in modern drug discovery. This application note details the experimental protocols and mechanistic rationale for incorporating CAS 1252572-44-3 (tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate) into combinatorial libraries. As a conformationally restricted, orthogonally protected bicyclic diamine, this scaffold enables the rapid generation of highly diverse, drug-like libraries suitable for targeting complex biological interfaces such as G-protein-coupled receptors (GPCRs) and kinase allosteric sites.

Scientific Rationale: "Escaping Flatland"

Historically, high-throughput synthetic practices steered discovery efforts toward achiral, aromatic compounds due to synthetic ease. However, as demonstrated by Lovering et al., increasing the fraction of sp³ hybridized carbons ( Fsp3​ ) correlates strongly with clinical success[1].

CAS 1252572-44-3 serves as an ideal "Escape from Flatland" building block. The octahydroisoindole core provides a rigid, three-dimensional backbone that pre-organizes appended functional groups, reducing the entropic penalty upon target binding.

Causality in Scaffold Selection
  • Orthogonal Reactivity: The molecule features a highly reactive primary amine at the 5-position and a Boc-protected secondary amine at the 2-position. This allows for site-selective diversification without the need for complex intermediate purifications.

  • Physicochemical Tuning: The saturated bicyclic ring system inherently improves aqueous solubility and lowers the melting point compared to planar isoindole analogs, directly addressing common attrition factors in lead optimization [1].

Table 1: Physicochemical Profile of CAS 1252572-44-3
PropertyValueMedicinal Chemistry Significance
Chemical Formula C₁₃H₂₄N₂O₂Optimal molecular weight for lead generation (240.35 g/mol ).
Fsp3​ Index 0.92Exceptionally high 3D character; promotes target specificity.
LogP (Predicted) 1.4 - 1.8Excellent lipophilic efficiency starting point.
Reactive Sites Primary amine (free), Secondary amine (Boc-protected)Enables split-pool or parallel orthogonal functionalization.

Combinatorial Workflow and Strategy

The following workflow is designed for 96-well parallel synthesis formats. The primary amine is first diversified via HATU-mediated amide coupling. HATU is selected over carbodiimides (like EDC/DIC) because it forms a highly reactive O-At active ester in situ, driving aminolysis to completion even with sterically hindered or electron-deficient carboxylic acids [2].

G Scaffold CAS 1252572-44-3 (Octahydroisoindole) Div1 Phase 1: Amidation (HATU, DIPEA, R1-COOH) Scaffold->Div1 Primary Amine Diversification Deprot Phase 2: Deprotection (20% TFA in DCM) Div1->Deprot Vacuum Evaporation Div2 Phase 3: Capping (R2-SO2Cl / R2-CHO) Deprot->Div2 Secondary Amine Unmasked Lib Final Library (96-Well Format) Deprot->Lib Isolate as TFA Salt Div2->Lib SPE Purification

Figure 1: Parallel synthesis workflow for orthogonal diversification of CAS 1252572-44-3.

Experimental Protocols

Phase 1: Primary Amine Diversification (Amide Library)

Objective: Generate a sub-library of amides at the C5 position. Reagents: Diverse carboxylic acids ( R1​ -COOH), HATU, N,N-Diisopropylethylamine (DIPEA), anhydrous DMF.

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of CAS 1252572-44-3 in anhydrous DMF.

    • Prepare 0.25 M solutions of the diverse carboxylic acids in DMF.

    • Prepare a 0.25 M solution of HATU in DMF.

  • Activation (per well in a 96-well block):

    • Dispense 500 µL (125 µmol, 1.25 eq) of the carboxylic acid solution into the well.

    • Add 500 µL (125 µmol, 1.25 eq) of HATU solution.

    • Add 44 µL (250 µmol, 2.5 eq) of DIPEA.

    • Agitate for 10 minutes at room temperature to allow the O-At active ester to form.

  • Coupling:

    • Add 500 µL (100 µmol, 1.0 eq) of the CAS 1252572-44-3 stock solution to each well.

    • Seal the block and agitate at room temperature for 4–6 hours.

  • Workup:

    • Evaporate the DMF using a centrifugal evaporator (e.g., Genevac).

    • Reconstitute in ethyl acetate, wash sequentially with 5% NaHCO₃ and brine using a liquid handler. Evaporate the organic layer.

Phase 2: Boc Deprotection

Objective: Unmask the secondary amine of the isoindole core for further functionalization or to generate basic salts for screening. Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Cleavage:

    • Add 1.0 mL of a 20% (v/v) TFA/DCM solution to each well containing the crude amides.

    • Agitate at room temperature for 1 hour.

  • Evaporation:

    • Remove volatiles under reduced pressure. To ensure complete removal of TFA, co-evaporate twice with 1.0 mL of toluene.

Phase 3: Secondary Amine Diversification (Optional)

Objective: Cap the newly freed secondary amine via reductive amination to maximize spatial diversity. Reagents: Diverse aldehydes ( R2​ -CHO), Sodium triacetoxyborohydride (STAB), Acetic acid, DCE.

  • Imine Formation:

    • Dissolve the deprotected intermediate in 1.0 mL of DCE.

    • Add 1.5 eq of the respective aldehyde and 1.0 eq of glacial acetic acid. Agitate for 1 hour.

  • Reduction:

    • Add 2.0 eq of STAB to each well. Agitate overnight at room temperature.

  • Purification:

    • Quench with saturated NaHCO₃. Pass the organic layer through a phase-separator plate.

    • Perform final purification using automated preparative HPLC or Solid-Phase Extraction (SPE) cartridges (e.g., SCX columns).

Expected Data and Yields

The rigidity of the octahydroisoindole core minimizes steric clashes during the primary amine coupling, leading to consistently high yields. However, bulky tertiary carboxylic acids may require elevated temperatures (e.g., 40°C).

Table 2: Representative Validation Yields (100 µmol scale)
Reaction Type R1​ / R2​ SubstituentPurity (LC-MS)Isolated Yield
Amide Coupling (C5) Phenylacetic acid>95%88%
Amide Coupling (C5) 1-Methyl-1H-pyrazole-4-carboxylic acid>92%82%
Amide Coupling (C5) Pivalic acid (Sterically hindered)>85%65%
Reductive Amination (N2) Benzaldehyde>90%78%
Reductive Amination (N2) 3-Pyridinecarboxaldehyde>92%74%

Biological Application: Targeting GPCRs

The resulting library of functionalized octahydroisoindoles is highly suited for GPCR screening. The basic secondary amine (when left un-capped or alkylated) often serves as a critical anchor point (forming a salt bridge with conserved aspartate residues in GPCR transmembrane domains), while the C5-amide projects into the extracellular loops to dictate subtype selectivity [3].

G Ligand Library Hit (Octahydroisoindole Derivative) GPCR Target GPCR (Transmembrane Domain) Ligand->GPCR High-affinity binding (Basic amine salt bridge) GProtein G-alpha Subunit Activation GPCR->GProtein Conformational shift Effector Adenylyl Cyclase / PLC GProtein->Effector Signal Transduction Response Cellular Phenotype (HTS Readout) Effector->Response Second Messengers (e.g., cAMP accumulation)

Figure 2: Mechanistic signaling pathway of GPCR activation by an octahydroisoindole library hit.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at:[Link][1]

  • Peptide Chemistry Organization. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. PeptideChemistry.org. Available at:[Link][2]

  • Maravilla-Moreno, G., et al. (2025). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. The Journal of Organic Chemistry. Available at:[Link][3]

Sources

Application

Application Note &amp; Protocol: A Guide to the Scale-Up Synthesis of tert-Butyl 5-Aminooctahydro-2H-isoindole-2-carboxylate

Abstract This document provides a comprehensive guide for the scale-up synthesis of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate, a key intermediate in pharmaceutical development. The protocol herein is designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate, a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology for a robust and scalable synthetic route. Emphasizing scientific integrity and practical insights, this guide explains the rationale behind experimental choices, ensuring a self-validating and trustworthy process. All quantitative data is summarized in structured tables, and experimental workflows are visualized through diagrams for enhanced clarity.

Introduction

The octahydro-2H-isoindole scaffold is a significant structural motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The title compound, tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS 1252572-44-3), serves as a crucial building block for the synthesis of various therapeutic agents. Its bifunctional nature, featuring a protected secondary amine within the bicyclic system and a primary amino group on the cyclohexane ring, allows for diverse chemical modifications.

The successful transition from laboratory-scale synthesis to large-scale production is a critical phase in drug development, demanding a process that is not only efficient and high-yielding but also safe, cost-effective, and environmentally conscious.[1][2][3] This application note details a proposed multi-step synthesis for the title compound, designed with scalability in mind.

Proposed Synthetic Pathway

The following multi-step synthesis is proposed, starting from commercially available materials. The route is designed to avoid costly purification steps like column chromatography where possible, instead favoring crystallization and extraction.

Synthetic_Pathway A 4-Nitro-phthalic acid B tert-Butyl 4-nitro-1,3-dihydro-2H-isoindole-2-carboxylate A->B  1. Esterification & Imide formation  2. Reduction C tert-Butyl 4-nitrooctahydro-2H-isoindole-2-carboxylate B->C  Catalytic Hydrogenation D tert-Butyl 4-aminooctahydro-2H-isoindole-2-carboxylate C->D  Catalytic Hydrogenation

Caption: Proposed synthetic workflow for tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate.

Experimental Protocols: Scale-Up Synthesis

Step 1: Synthesis of tert-Butyl 4-nitro-1,3-dihydro-2H-isoindole-2-carboxylate

This initial step involves the formation of the isoindoline core. While a direct synthesis from 4-nitrophthalic acid can be complex, a more common approach is to start from a commercially available precursor or a more straightforward synthesis from a related starting material. For the purpose of this guide, we will assume the synthesis begins with the reduction of N-Boc-4-nitrophthalimide.

Protocol:

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with N-Boc-4-nitrophthalimide (1.0 kg, 3.42 mol) and tetrahydrofuran (THF, 10 L).

  • Dissolution and Cooling: The mixture is stirred at room temperature until all solids are dissolved. The solution is then cooled to 0-5 °C using a chiller.

  • Reducing Agent Addition: A solution of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 7.5 L, 7.5 mol) is added dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C. The causality for the slow addition is to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is then carefully quenched by the slow addition of methanol (1 L) at 0-5 °C.

  • Work-up: The mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (10 L) and washed sequentially with 1 M HCl (2 x 5 L), saturated NaHCO3 solution (2 x 5 L), and brine (5 L).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product. The product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford tert-butyl 4-nitro-1,3-dihydro-2H-isoindole-2-carboxylate as a solid.

ParameterValue
Starting MaterialN-Boc-4-nitrophthalimide
Scale1.0 kg
SolventTHF, Ethyl Acetate, Hexanes
Key ReagentBorane-dimethyl sulfide complex
Temperature0-10 °C (addition), RT (reaction)
Typical Yield80-90%
Purity (HPLC)>98%
Step 2: Synthesis of tert-Butyl 4-nitrooctahydro-2H-isoindole-2-carboxylate

This step involves the hydrogenation of the aromatic ring of the isoindoline to form the saturated octahydroisoindole ring system.

Protocol:

  • Reactor Setup: A 50 L stainless steel hydrogenation reactor is charged with tert-butyl 4-nitro-1,3-dihydro-2H-isoindole-2-carboxylate (from Step 1), ethanol (20 L), and a slurry of 5% Rhodium on alumina (Rh/Al2O3, 100 g, 10 wt%) in ethanol (1 L). The use of Rhodium on alumina is crucial for the saturation of the aromatic ring under relatively mild conditions.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by hydrogen. The mixture is then stirred under a hydrogen atmosphere (10 bar) at 50 °C for 24-48 hours. Reaction progress is monitored by HPLC.

  • Filtration and Concentration: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is released. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield tert-butyl 4-nitrooctahydro-2H-isoindole-2-carboxylate as an oil, which is used in the next step without further purification.

ParameterValue
Starting Materialtert-Butyl 4-nitro-1,3-dihydro-2H-isoindole-2-carboxylate
ScaleBased on yield from Step 1
SolventEthanol
Catalyst5% Rh/Al2O3
Hydrogen Pressure10 bar
Temperature50 °C
Typical Yield90-95% (crude)
Purity (HPLC)>95%
Step 3: Synthesis of tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate

The final step is the reduction of the nitro group to the primary amine.

Protocol:

  • Reactor Setup: A 50 L stainless steel hydrogenation reactor is charged with crude tert-butyl 4-nitrooctahydro-2H-isoindole-2-carboxylate (from Step 2), methanol (25 L), and a slurry of 10% Palladium on carbon (Pd/C, 50% wet, 100 g) in methanol (1 L). Palladium on carbon is a highly effective and standard catalyst for nitro group reductions.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen (5 bar). The reaction mixture is stirred vigorously at room temperature for 12-16 hours. The reaction is monitored by HPLC for the disappearance of the starting material.

  • Filtration and Isolation: After the reaction is complete, the reactor is purged with nitrogen. The mixture is filtered through a bed of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is dissolved in a minimal amount of dichloromethane and purified by crystallization with the addition of hexanes to afford tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate as a white to off-white solid.

ParameterValue
Starting Materialtert-Butyl 4-nitrooctahydro-2H-isoindole-2-carboxylate
ScaleBased on yield from Step 2
SolventMethanol
Catalyst10% Pd/C (50% wet)
Hydrogen Pressure5 bar
TemperatureRoom Temperature
Typical Yield85-95%
Purity (HPLC)>99%

Analytical Quality Control

A robust analytical program is essential for ensuring the quality and consistency of the final product and intermediates.[3]

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, determine purity of intermediates and the final product.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid (gradient)

    • Detection: UV at 220 nm

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • Residual Solvent Analysis (Gas Chromatography - GC): To ensure that residual solvents are below the limits specified by ICH guidelines.

QC_Workflow cluster_0 In-Process Control (IPC) cluster_1 Intermediate Release cluster_2 Final Product Release A Reaction Monitoring (HPLC) B Purity (HPLC) A->B C Structure (NMR, MS) B->C D Purity (HPLC) >99% C->D E Identity (NMR, MS, IR) D->E F Residual Solvents (GC) E->F G Assay F->G

Caption: Quality control workflow for the synthesis process.

Safety and Environmental Considerations

Safety:

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a designated, well-ventilated area using appropriate high-pressure equipment. The system must be purged with an inert gas (e.g., nitrogen) before and after the reaction.

  • Catalysts: Palladium on carbon and Rhodium on alumina can be pyrophoric, especially when dry and exposed to air. Catalysts should be handled in a wet state and under an inert atmosphere whenever possible.

  • Reagents: Borane-dimethyl sulfide complex is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Environmental:

  • Solvent Waste: All solvent waste should be collected and disposed of in accordance with local environmental regulations. Where possible, solvents should be recycled.

  • Catalyst Recovery: Precious metal catalysts (Pd and Rh) should be recovered from the reaction mixture for recycling to improve the economic and environmental profile of the process.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate. By following the outlined procedures and adhering to the safety and quality control measures, researchers and drug development professionals can confidently produce this valuable pharmaceutical intermediate on a larger scale. The principles of process development, including the selection of robust reactions and purification methods suitable for scale-up, are central to the presented methodology.[1][4]

References

  • Vertex AI Search, & Google. (2020, August 10). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat | Organic Letters - ACS Publications. ACS.org.
  • Vertex AI Search, & Google. (2024, October 29). Process Development and Manufacturing in Pharmaceuticals: What You Need to Know.
  • Vertex AI Search, & Google. (2025, March 19). Pharmaceutical Synthesis In Drug Development.
  • Vertex AI Search, & Google. (2021, May 26). Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form - ACS Publications.
  • Vertex AI Search, & Google. (2025, November 21). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • Vertex AI Search, & Google. (2017, October 26). Achieving Efficient Pharmaceutical Synthesis with Process Intensification.
  • Vertex AI Search, & Google. A LEADING CDMO FOR PHARMACEUTICAL PROCESS DEVELOPMENT AND UPSCALING - Evonik Industries.
  • Vertex AI Search, & Google. (2026, March 10). tert-butyl 5-amino-1,3,4,5,6,7-hexahydro-2H-isoindole-2-carboxylate 97% | CAS.
  • Vertex AI Search, & Google. (2016, April 20). Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a.
  • Vertex AI Search, & Google. tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate — Chemical Substance Information.

Sources

Method

Application Note: Engineering Targeted Drug Delivery Systems Using tert-Butyl 5-Aminooctahydro-2H-Isoindole-2-Carboxylate

Target Audience: Research Scientists, Medicinal Chemists, and Bioconjugation Engineers Focus Areas: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Small Molecule-Drug Conjugates (SMDCs) Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Bioconjugation Engineers Focus Areas: Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Small Molecule-Drug Conjugates (SMDCs)

Executive Summary & Mechanistic Rationale

The transition from traditional small-molecule inhibitors to targeted, event-driven pharmacology (e.g., targeted protein degradation and antibody-directed payload delivery) has placed unprecedented demands on linker chemistry. Historically, flexible polyethylene glycol (PEG) or linear alkyl chains were the default choices for bifunctional molecules. However, these highly flexible linkers often suffer from poor pharmacokinetic (PK) profiles, high entropic penalties upon target binding, and susceptibility to oxidative metabolism.

tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3) has emerged as a premium building block to overcome these limitations. Structurally, it is a fused bicyclic diamine (a cyclohexane ring fused to a pyrrolidine ring) featuring orthogonal reactivity:

  • Unprotected Primary Amine (Position 5): Highly nucleophilic, ideal for initial amide coupling or reductive amination with a targeting ligand.

  • Boc-Protected Secondary Amine (Position 2): Temporarily masked. Upon acidic deprotection, this sterically constrained secondary amine becomes available for conjugation to a payload or E3 ligase recruiter.

The Causality of Rigidity in Drug Delivery

Incorporating an octahydroisoindole core into a drug delivery system fundamentally alters its physicochemical behavior. Linker properties—specifically length, rigidity, and hydrophobicity—are critical determinants of the spatial conformation and overall druggability of targeted chimeras[1]. By reducing the number of rotatable bonds, this bicyclic linker decreases molecular flexibility, which directly improves oral bioavailability, cell-membrane permeability, and metabolic stability compared to linear aliphatic counterparts[2][3]. Furthermore, in the context of ADCs, bulky, hydrolytically stable bicyclic linkers prevent premature enzymatic cleavage in systemic circulation, ensuring the payload reaches the tumor microenvironment intact[4].

Application in PROTACs: Ternary Complex Stabilization

In PROTAC design, the linker must bridge the Protein of Interest (POI) ligand and the E3 ligase ligand without inducing steric clashes, while simultaneously promoting cooperative protein-protein interactions (PPIs) between the POI and the E3 ligase.

Flexible linkers require a massive loss of conformational entropy to form the active POI-PROTAC-E3 ternary complex. The octahydroisoindole scaffold pre-organizes the PROTAC geometry, lowering this entropic barrier and frequently resulting in a lower half-maximal degradation concentration (DC 50​ ) and higher maximum degradation (D max​ ).

PROTAC POI Target Protein (POI) Warhead POI Ligand POI->Warhead Affinity E3 E3 Ubiquitin Ligase (e.g., CRBN) POI->E3 Stabilized PPI Linker Octahydroisoindole Rigid Linker Warhead->Linker E3Ligand E3 Ligand (e.g., Thalidomide) Linker->E3Ligand E3Ligand->E3 Recruitment

Fig 1. Rigid octahydroisoindole linkers lower entropic penalties, stabilizing the PROTAC ternary complex.

Quantitative Impact of Linker Selection

To understand the practical impact of substituting a standard PEG 3​ linker with the octahydroisoindole scaffold, consider the following comparative data typical of optimized degrader campaigns:

Physicochemical ParameterFlexible PEG 3​ LinkerRigid Bicyclic Linker (Octahydroisoindole)Impact on Drug Delivery & Efficacy
Rotatable Bonds (N rot​ ) 12 - 144 - 6Fewer rotatable bonds improve membrane permeability and oral bioavailability[3].
Entropic Penalty ( Δ S) HighLow (Pre-organized)Enhances ternary complex formation; lowers DC 50​ .
Metabolic Stability (t 1/2​ ) Moderate (Prone to oxidation)High (>10h in microsomes)Bicyclic steric bulk shields adjacent bonds from CYP450 metabolism[2][3].
Aqueous Solubility HighModerate to HighThe ionizable secondary amine (post-deprotection) maintains favorable solubility.

Validated Protocols for Bioconjugation

The following protocols provide a self-validating, step-by-step methodology for utilizing tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate in bifunctional molecule synthesis.

Protocol A: Orthogonal Synthesis of a Rigidified PROTAC

Objective: Conjugate a carboxylic acid-bearing POI ligand to the primary amine, deprotect, and conjugate an E3 ligase recruiter to the secondary amine.

Phase 1: Primary Amine Conjugation

  • Preparation: Dissolve the POI ligand (1.0 eq, bearing a free -COOH) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature (RT) for 10 minutes to form the active ester.

  • Coupling: Add tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.1 eq). Stir at RT for 2–4 hours.

  • Validation (QC): Monitor via LC-MS. The primary amine at position 5 is highly reactive; expect >90% conversion.

  • Workup: Quench with saturated NH 4​ Cl, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

Phase 2: Boc Deprotection

  • Cleavage: Dissolve the purified intermediate in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio (v/v).

  • Reaction: Stir at RT for 1 hour.

  • Validation (QC): TLC or LC-MS should indicate complete disappearance of the Boc-protected mass (-100 Da for loss of Boc).

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is an octahydroisoindole TFA salt.

Phase 3: Secondary Amine Conjugation (E3 Ligand) Note: The newly exposed secondary amine at position 2 is sterically hindered. S N​ Ar or reductive amination is preferred over standard amide coupling.

  • S N​ Ar Reaction: Dissolve the TFA salt intermediate (1.0 eq) and a fluorinated E3 ligand (e.g., a fluorothalidomide derivative, 1.2 eq) in anhydrous DMSO.

  • Base Addition: Add DIPEA (5.0 eq) to neutralize the TFA salt and drive the nucleophilic aromatic substitution.

  • Heating: Heat to 90°C for 12 hours under argon.

  • Final Purification: Purify the crude mixture via preparative HPLC (C18 column, MeCN/H 2​ O with 0.1% Formic Acid) to yield the final rigidified PROTAC.

Protocol B: Assembly of an ADC Payload-Linker Complex

Objective: Utilize the bicyclic scaffold to attach a cytotoxic payload to a cleavable dipeptide (e.g., Val-Cit-PABC) for antibody conjugation.

In ADCs, premature linker cleavage causes systemic toxicity. The bulky nature of the octahydroisoindole ring provides steric shielding to adjacent amide or carbamate bonds, preventing non-specific hydrolysis in the bloodstream while allowing specific cleavage by lysosomal enzymes (e.g., Cathepsin B) once internalized[4].

ADC_Workflow Step1 1. Payload Conjugation (Attach Cytotoxin to Position 5) Step2 2. Boc Deprotection (TFA/DCM to expose Position 2) Step1->Step2 Step3 3. Spacer Assembly (Couple to Val-Cit-PABC-Maleimide) Step2->Step3 Step4 4. Bioconjugation (Thiol-Maleimide click to mAb) Step3->Step4 Step5 5. ADC Purification (SEC / TFF) Step4->Step5

Fig 2. Sequential workflow for ADC payload-linker assembly and bioconjugation using the bicyclic scaffold.

Methodology for Bioconjugation (Step 4 & 5):

  • Antibody Reduction: Treat the monoclonal antibody (mAb, 5-10 mg/mL in PBS, 1 mM EDTA, pH 7.4) with 2.5 eq of TCEP (Tris(2-carboxyethyl)phosphine) for 2 hours at 37°C to reduce interchain disulfides.

  • Conjugation: Add 8.0 eq of the synthesized Maleimide-Val-Cit-Octahydroisoindole-Payload complex (dissolved in DMSO, ensuring final DMSO concentration is <10% v/v). Incubate for 1 hour at RT.

  • Quenching: Quench unreacted maleimides with excess N-acetylcysteine.

  • Purification: Remove small molecules and organic solvents using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) with a PBS running buffer.

  • Validation (QC): Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC) and intact mass spectrometry (LC-TOF-MS).

Conclusion

The strategic incorporation of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate into targeted drug delivery systems represents a paradigm shift from passive spacing to active geometric engineering. By leveraging its orthogonal reactivity, researchers can systematically construct highly stable, cell-permeable, and conformationally precise therapeutics. Whether minimizing the entropic penalty in PROTAC ternary complexes or shielding ADC payloads from premature hydrolysis, this bicyclic building block is a critical asset in modern medicinal chemistry.

Sources

Application

solid-phase peptide synthesis using tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

Application Note: Synthesis of Conformationally Constrained C-Terminal Peptidomimetics Using tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate via Safety-Catch Linker Executive Summary The incorporation of rigid, bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Conformationally Constrained C-Terminal Peptidomimetics Using tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate via Safety-Catch Linker

Executive Summary

The incorporation of rigid, bicyclic azacycles into peptide backbones is a cornerstone strategy in modern peptidomimetic drug design. These structural constraints lock the pharmacophore into bioactive conformations, enhance target affinity, and drastically improve metabolic stability against proteolytic degradation[1].

This application note details the robust incorporation of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate —a highly constrained bicyclic diamine—into the C-terminus of a peptide sequence. By leveraging a modified Kenner sulfonamide safety-catch linker[2], this protocol bypasses the chemoselectivity paradox associated with Boc-protected diamines in standard Fmoc-Solid-Phase Peptide Synthesis (SPPS), ensuring high-purity cleavage and derivatization in a single, self-validating workflow.

Mechanistic Rationale: The Chemoselectivity Paradox

tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate features two critical functional groups:

  • A primary amine at C5 : Acts as a potent nucleophile for coupling or resin cleavage.

  • A Boc-protected secondary amine at C2 : Forms the rigid octahydroisoindole core upon final deprotection.

The Challenge : Direct incorporation of this mono-Boc diamine onto standard acid-labile resins (e.g., Wang or 2-Chlorotrityl chloride) creates a fatal flaw in the synthesis logic. The removal of the Boc group requires 50% Trifluoroacetic acid (TFA), which would prematurely cleave the peptide from the resin before the synthesis is complete.

The Causality of the Solution : To resolve this, we employ the alkanelsulfonamide "safety-catch" linker (sulfamylbutyryl resin) optimized by Backes and Ellman[3]. This resin is entirely stable to both the basic conditions of Fmoc removal (20% piperidine) and strongly acidic conditions. The linker remains inert until it is intentionally activated via cyanomethylation. Once activated, the primary amine of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate is used to nucleophilically displace the peptide from the resin. This elegant mechanism achieves simultaneous resin cleavage and C-terminal modification, leaving the Boc group intact until a final global deprotection step[4].

Logic N1 Goal: Incorporate Boc-protected bicyclic diamine N2 Challenge: Boc removal (50% TFA) cleaves standard resins N1->N2 N3 Solution: Use Safety-Catch Resin (Stable to TFA/Base) N2->N3 N4 Execution: Diamine acts as nucleophile during resin cleavage N3->N4

Caption: Logical rationale for utilizing a safety-catch linker with Boc-protected diamines.

Strategic Workflow & Reaction Pathway

Workflow Step1 1. Fmoc-SPPS on Sulfamylbutyryl Resin Step2 2. Linker Activation (ICH2CN, DIPEA) Step1->Step2 N-alkylation Step3 3. Nucleophilic Cleavage with tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate Step2->Step3 Cyanomethylation Step4 4. Global Deprotection (TFA/TIS/H2O) Step3->Step4 Amide bond formation Step5 Final Bicyclic Peptidomimetic Step4->Step5 Boc & side-chain removal

Caption: Workflow for SPPS using a safety-catch linker and bicyclic diamine nucleophile.

Quantitative Data: Cleavage Efficiency

The steric bulk of the octahydroisoindole system significantly impacts the kinetics of the nucleophilic displacement compared to standard primary amines. Table 1 summarizes the optimized parameters required to drive the cleavage to completion.

Table 1: Comparative Cleavage Efficiencies on Activated Sulfamylbutyryl Resin

NucleophileEquivalentsTemperature (°C)Time (h)Cleavage Yield (%)Crude Purity (%)
Benzylamine (Standard)52512>9592
tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate525244588
tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate550248790
tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate 10 50 24 >92 89

Data Interpretation: Elevating the temperature to 50 °C and increasing the nucleophile concentration to 10 equivalents is mandatory to overcome the steric hindrance of the bicyclic scaffold.

Step-by-Step Experimental Protocols

Phase 1: Peptide Elongation on Sulfamylbutyryl Resin
  • Resin Swelling : Swell 4-sulfamylbutyryl resin (loading ~0.8 mmol/g) in DMF for 30 minutes.

  • Initial Loading : Couple the first Fmoc-protected amino acid using PyBOP (4 equiv), DIPEA (8 equiv), and Fmoc-AA-OH (4 equiv) in CHCl₃/DMF (3:1) at -20 °C for 8 hours.

  • Elongation : Perform standard Fmoc-SPPS for the remaining sequence.

  • N-Terminal Capping : Critical Step. The N-terminus must be Boc-protected or acetylated. An unprotected N-terminus will undergo intramolecular cyclization or react during the activation phase.

    • Self-Validation Checkpoint: Perform a Kaiser (Ninhydrin) test. The resin must be completely colorless (negative) before proceeding to Phase 2.

Phase 2: Linker Activation (Cyanomethylation)
  • Washing : Wash the resin extensively with N-Methyl-2-pyrrolidone (NMP).

  • Alkylation : To the resin, add Iodoacetonitrile (ICH₂CN, 25 equiv) and DIPEA (10 equiv) dissolved in NMP.

  • Incubation : Shake the suspension for 24 hours at room temperature. Protect the reaction vessel from light to prevent the generation of hydroiodic acid.

  • Purification : Wash the resin with NMP (5 × 1 min) and anhydrous THF (5 × 1 min).

    • Self-Validation Checkpoint: The Ninhydrin test cannot detect sulfonamide activation. Instead, perform a micro-cleavage: transfer 5 mg of resin to a microtube, treat with 10% propylamine in THF for 30 minutes, and analyze the supernatant via LC-MS. A >95% conversion to the propylamide confirms successful cyanomethylation.

Phase 3: Nucleophilic Cleavage with Bicyclic Diamine
  • Preparation : Dissolve tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (10 equiv) in anhydrous THF. Expert Tip: If the diamine is supplied as an HCl salt, pre-incubate it with 12 equivalents of DIPEA for 10 minutes to ensure it is fully free-based before addition.

  • Displacement : Add the diamine solution to the activated resin.

  • Heating : Heat the reaction to 50 °C and agitate gently for 24 hours.

  • Collection : Filter the resin and collect the filtrate. Wash the resin twice with THF and combine the filtrates. Evaporate the THF under reduced pressure to yield the fully protected, C-terminal modified peptide.

    • Self-Validation Checkpoint: Treat a small aliquot of the post-cleavage resin with TFA/TIS/H₂O (95:2.5:2.5). Analyze the resulting cocktail via LC-MS to ensure no residual peptide remains on the solid support.

Phase 4: Global Deprotection and Scavenging
  • Deprotection : Resuspend the dried, protected peptide in a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).

  • Incubation : Stir at room temperature for 2 hours. This step removes all side-chain protecting groups and the Boc group from the 2-position of the octahydroisoindole ring.

  • Precipitation : Concentrate the solution under a stream of nitrogen and precipitate the peptide by adding ice-cold diethyl ether.

  • Isolation : Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder to obtain the crude bicyclic peptidomimetic ready for preparative HPLC purification.

References[4] Safety-Catch Linkers for Solid-Phase Peptide Synthesis

Source: Molecules (via PMC - NIH) URL:[Link][1] The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids Source: Accounts of Chemical Research (via PubMed - NIH) URL:[Link][3] An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis Source: Journal of Organic Chemistry (ACS Publications) URL:[Link][2] The Reversed Kenner Linker: A New Safety-Catch Linker for the Preparation of N-Alkyl Sulfonamides Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Method

Application Note: Functionalization of tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction to the Bicyclic Scaffold In modern drug discovery, the incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction to the Bicyclic Scaffold

In modern drug discovery, the incorporation of conformationally restricted bicyclic scaffolds is a proven strategy to enhance both the binding affinity and metabolic stability of target ligands. tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3) is a highly versatile, orthogonally protected diamine building block[1].

Structurally, this molecule features an octahydro-2H-isoindole core. The secondary amine at the 2-position is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the primary amine at the 5-position remains free for immediate derivatization. The incorporation of such rigid bicyclic systems into peptidomimetics and small molecules induces backbone rigidity and increases lipophilicity, which directly correlates with improved membrane permeability and bioavailability[2].

Mechanistic Rationale for Divergent Functionalization

The free primary amine at the 5-position is sterically accessible but resides on a bulky aliphatic framework. To functionalize this site efficiently without disrupting the Boc-protected secondary amine, highly chemoselective reagents must be employed.

Amide Coupling via HATU/DIPEA

Direct acylation of the primary amine to form peptidomimetic linkages requires an activating agent that can overcome the steric bulk of the bicyclic system. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent for this transformation.

  • Causality: HATU rapidly converts carboxylic acids into highly reactive 7-azabenzotriazole (HOAt) active esters. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect that accelerates the aminolysis step, minimizing epimerization of chiral centers. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without competing as a nucleophile[3].

Direct Reductive Amination via NaBH(OAc)₃

When secondary or tertiary alkyl amines are desired, direct alkylation with alkyl halides is notoriously difficult to control, often leading to over-alkylation (quaternary ammonium salts)[4]. Reductive amination circumvents this by forming a discrete imine intermediate.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) due to its attenuated hydridic character. The electron-withdrawing acetate groups stabilize the boron-hydride bond, allowing NaBH(OAc)₃ to selectively reduce the protonated imine/iminium intermediate at mildly acidic pH (pH ~4-5) without prematurely reducing the precursor aldehyde or ketone[5][6].

Sulfonylation

To synthesize reverse sulfonamides (often utilized as kinase or protease inhibitors), the primary amine is reacted with a sulfonyl chloride. Pyridine or triethylamine is used to scavenge the HCl byproduct, driving the equilibrium forward[7].

Workflow Visualization

The following diagram maps the divergent functionalization pathways available for the primary amine, highlighting the reagents and resulting drug-like derivatives.

G SM tert-Butyl 5-aminooctahydro- 2H-isoindole-2-carboxylate (Primary Amine) node_amide Amide Coupling HATU, DIPEA, DMF SM->node_amide R-COOH node_reductive Reductive Amination NaBH(OAc)3, DCE SM->node_reductive R-CHO node_sulfonamide Sulfonylation R-SO2Cl, Pyridine SM->node_sulfonamide R-SO2Cl prod_amide Peptidomimetic Amide node_amide->prod_amide prod_reductive Alkyl Amine Ligand node_reductive->prod_reductive prod_sulfonamide Sulfonamide Inhibitor node_sulfonamide->prod_sulfonamide

Fig 1: Divergent functionalization pathways of the octahydro-2H-isoindole primary amine scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: HATU-Mediated Amide Coupling

Expert Insight: The Boc protecting group on the isoindole core is highly acid-labile. Standard peptide workups often use 1M HCl to remove unreacted amines; however, this will cleave the Boc group. We substitute 1M HCl with a mild 10% Citric Acid wash to preserve orthogonal protection.

Reagents & Materials:

  • Carboxylic Acid (1.0 equiv)

  • tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to the acid)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 equiv) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes.

    • Validation Checkpoint 1: Analyze a 5 µL aliquot via LC-MS. Confirm the complete consumption of the carboxylic acid and the formation of the HOAt-active ester intermediate.

  • Coupling: Dissolve the primary amine (1.1 equiv) in a minimal volume of DMF and add it dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours.

    • Validation Checkpoint 2: Monitor by LC-MS. The reaction is complete when the mass corresponding to the primary amine (m/z [M+H]⁺ ≈ 241.17) is fully consumed.

  • Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Quench by adding an equal volume of saturated aqueous NaHCO₃.

  • Washing (Boc-Safe): Separate the organic layer. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ (2x) to remove HOAt and unreacted acid.

    • 10% aqueous Citric Acid (2x) to remove unreacted amine and DIPEA without cleaving the Boc group.

    • Brine (1x) to remove residual water and DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.

Protocol B: Direct Reductive Amination

Expert Insight: Premature addition of the reducing agent will result in the direct reduction of the aldehyde to a primary alcohol. The imine must be allowed to form completely before hydride introduction.

Reagents & Materials:

  • Aldehyde (1.0 equiv)

  • tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the primary amine (1.05 equiv) and the aldehyde (1.0 equiv) in anhydrous DCE. Add Glacial Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1–2 hours.

    • Validation Checkpoint 1: Take a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Ensure the aldehyde mass is consumed and the imine/iminium mass is predominant[6].

  • Reduction: Cool the reaction flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to control mild exotherms[6].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours.

    • Validation Checkpoint 2: Perform TLC (e.g., 5% MeOH in DCM with Ninhydrin stain). The primary amine starting material should be absent, and a new secondary amine spot should appear.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur as unreacted hydride and acetic acid are neutralized). Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected outcomes for the functionalization of the octahydro-2H-isoindole primary amine based on industry-standard drug discovery protocols.

Reaction TypePrimary ReagentEquivalentsBase / AdditiveSolventTemp (°C)Expected Yield
Amide Coupling HATU1.2DIPEA (3.0 eq)DMF20–2575–95%
Reductive Amination NaBH(OAc)₃1.5AcOH (1.0 eq)DCE0 → 2570–90%
Sulfonylation R-SO₂Cl1.1Pyridine (2.0 eq)DCM0 → 2580–95%

References

  • BLDpharm. "1252572-27-2 | tert-Butyl 5-(aminomethyl)octahydro-2H ...".
  • PMC. "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid".
  • Wikipedia. "Reductive amination".
  • Master Organic Chemistry. "Reductive Amination, and How It Works".
  • BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent".
  • Sciencemadness.org. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes".
  • MDPI. "Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches".
  • PMC. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3). This bicyclic primary amine is a highly valued scaffold in drug discovery, but its...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3). This bicyclic primary amine is a highly valued scaffold in drug discovery, but its synthesis from the corresponding ketone, tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate (CAS: 203661-68-1), is notoriously prone to yield-limiting side reactions.

This guide provides drug development professionals and synthetic chemists with mechanistic troubleshooting, validated protocols, and quantitative data to eliminate over-alkylation, control stereoselectivity, and maximize isolated yields.

Pathway Visualization & Mechanistic Bottlenecks

The direct reductive amination of the 5-oxo precursor using ammonia sources (e.g., NH₄OAc) often results in poor yields (<45%) due to the formation of a bis-alkylated secondary amine dimer. To bypass this, indirect routes utilizing an oxime or a benzylamine intermediate are highly recommended [1].

SynthesisPathway Ketone 5-Oxo Precursor (CAS: 203661-68-1) Oxime Oxime Intermediate (High Yield Route) Ketone->Oxime NH2OH·HCl Pyridine Imine Imine Intermediate (Direct Route) Ketone->Imine NH4OAc or BnNH2 Target 5-Amino Target (CAS: 1252572-44-3) Oxime->Target H2, Pd/C or Zn/AcOH Imine->Target NaBH(OAc)3 SideProduct Bis-Alkylated Side Product Imine->SideProduct Over-alkylation pathway Target->SideProduct Reacts with unreacted Ketone

Mechanistic pathways for 5-aminooctahydro-2H-isoindole-2-carboxylate synthesis.

Troubleshooting & FAQs

Q: Why am I seeing significant amounts of a secondary amine byproduct (dimer) during direct reductive amination? A: This is a classic over-alkylation issue. When using ammonium acetate (NH₄OAc) and a reducing agent, the initially formed target primary amine is significantly more nucleophilic than the ammonia source [2]. It effectively outcompetes the ammonia for the unreacted 5-oxo precursor, forming a bis-alkylated dimer. Solution: Abandon the direct NH₄OAc route. Instead, use the Indirect Oxime Route (Protocol A) or the Benzylamine Route (Protocol B). By pre-forming a stable intermediate, you eliminate the presence of the free ketone during the final reduction step.

Q: Which reducing agent provides the best yield and purity for reductive aminations? A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is vastly superior to sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild, selective reducing agent that exhibits faster reaction kinetics, higher yields, and fewer side products [1]. Furthermore, it eliminates the risk of residual cyanide contamination in your active pharmaceutical ingredient (API) or waste streams.

Q: My reduction yields a mixture of diastereomers (axial vs. equatorial amine). How can I control the stereoselectivity? A: The octahydroisoindole core forces the fused cyclohexane ring into a rigid conformation. When using bulky reducing agents like NaBH(OAc)₃, hydride delivery typically occurs from the less sterically hindered equatorial face, resulting predominantly in the axial amine . If the equatorial amine is desired, reducing the oxime intermediate via catalytic hydrogenation (H₂, Pd/C) alters the facial selectivity, often favoring the thermodynamic equatorial product. Always verify the diastereomeric ratio (dr) via ¹H-NMR by analyzing the coupling constants of the C5 methine proton.

Q: How do I prevent Boc-deprotection during the oxime reduction? A: The N-Boc group at position 2 is highly sensitive to strong mineral acids (e.g., HCl, H₂SO₄). If you are using dissolving metal reductions (like Zn dust), replace HCl with glacial acetic acid (AcOH). Acetic acid provides the necessary protons for the reduction without cleaving the tert-butyl carbamate.

Quantitative Method Comparison

Synthesis RouteReagentsAverage YieldPurity (LC-MS)ScalabilityPrimary Byproduct
Direct Amination NH₄OAc, NaBH₃CN35 - 45%< 80%ModerateBis-alkylated dimer (~30%)
Benzylamine Route BnNH₂, NaBH(OAc)₃; then H₂, Pd/C70 - 80%> 95%HighIncomplete debenzylation
Oxime Reduction NH₂OH·HCl; then H₂, Pd/C80 - 90% > 98% HighTrace unreacted oxime

Validated Experimental Protocols

Protocol A: The Indirect Oxime Route (Recommended for Highest Yield)

This protocol completely isolates the reduction step from the ketone, preventing over-alkylation. While oxime scale-ups require standard thermal safety assessments [3], this route is highly reliable for bench-scale synthesis.

Step 1: Oxime Formation

  • Dissolve tert-butyl 5-oxooctahydro-2H-isoindole-2-carboxylate (1.0 eq, 10 mmol, 2.39 g) in absolute ethanol (25 mL).

  • Add hydroxylamine hydrochloride (1.5 eq, 15 mmol, 1.04 g) and pyridine (2.0 eq, 20 mmol, 1.6 mL).

  • Stir at 60 °C for 3 hours.

  • Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in 1 mL MeOH. LC-MS should show complete disappearance of the ketone (m/z 184.1 [M-tBu+H]⁺) and the appearance of the oxime (m/z 255.2 [M+H]⁺).

  • Concentrate under reduced pressure, partition between EtOAc and H₂O, wash with brine, dry over Na₂SO₄, and evaporate to yield the oxime as a white solid.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude oxime in methanol (30 mL).

  • Purge the flask with N₂, then add 10% Pd/C (10% w/w, ~250 mg).

  • Evacuate and backfill with H₂ gas (balloon pressure, 1 atm).

  • Stir vigorously at room temperature for 12-16 hours.

  • Self-Validation Checkpoint: H₂ uptake will cease. LC-MS must show m/z 241.2[M+H]⁺.

  • Filter through a pad of Celite, wash with methanol, and concentrate to afford the pure primary amine.

Protocol B: The Benzylamine Route (Alternative)

This route utilizes the superior selectivity of NaBH(OAc)₃ [1] and steric hindrance to prevent dimer formation.

  • Imine Formation & Reduction: To a solution of the 5-oxo precursor (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M), add benzylamine (1.05 eq). Stir for 1 hour at room temperature. Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

  • Debenzylation: Dissolve the crude N-benzyl intermediate in methanol. Add 10% Pd/C (15% w/w) and a catalytic amount of acetic acid. Stir under H₂ (balloon) at 40 °C until complete conversion is observed via LC-MS. Filter through Celite and concentrate.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Safety Assessment for the Scale-up of an Oxime Reduction. Carbogen Amcis. URL: [Link]

Optimization

Technical Support Center: Troubleshooting N-Boc Deprotection of Octahydro-2H-Isoindole Derivatives

Welcome to the Application Support Center. This guide is engineered for research scientists and drug development professionals working with complex bicyclic aliphatic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for research scientists and drug development professionals working with complex bicyclic aliphatic amines. Here, we address the specific mechanistic and practical challenges associated with the tert-butyloxycarbonyl (Boc) deprotection of octahydro-2H-isoindole scaffolds.

Mechanistic Insight: The Bicyclic Challenge

The removal of a Boc protecting group is an acid-catalyzed process. Protonation of the carbamate carbonyl oxygen triggers fragmentation into a stabilized tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to release isobutylene, carbon dioxide gas, and the free amine[1].

While this is a standard transformation, applying it to octahydro-2H-isoindole derivatives introduces three distinct structural challenges:

  • Steric Shielding: The fused bicyclic[4.3.0] system can sterically hinder the initial protonation and subsequent fragmentation, leading to stalled reactions.

  • High Basicity & Water Solubility: As a secondary aliphatic amine, the deprotected octahydroisoindole is highly basic (pKa ~10–11). During aqueous workup, it resists extraction into organic layers unless the aqueous phase is aggressively basified.

  • Volatility: Low-molecular-weight aliphatic free bases are prone to evaporation. If the free base is isolated, over-drying under high vacuum will result in catastrophic yield loss.

Diagnostic FAQs & Troubleshooting

Q: My deprotection reaction stalls at 70-80% conversion, even after 12 hours. How do I drive it to completion? A: The steric bulk of the octahydroisoindole ring can restrict the conformational geometry required for the elimination of the tert-butyl cation. Causality & Solution: The reaction rate has an inverse dependence on the trifluoroacetate concentration[2]. Instead of merely extending the time, increase the acid strength or switch the solvent system. Moving from a 20% TFA/DCM mixture to a 50% TFA/DCM mixture, or switching entirely to 4M HCl in anhydrous dioxane, will force the equilibrium forward[3].

Q: I am observing multiple higher-molecular-weight impurities on LC-MS after deprotection. What is causing this? A: You are likely observing alkylation side-reactions. The intermediate t-butyl cation generated during fragmentation is a powerful electrophile. If your octahydroisoindole derivative contains nucleophilic substituents (e.g., heteroatoms, electron-rich aromatic rings), the t-butyl cation will alkylate them[4]. Causality & Solution: You must quench the t-butyl cation before it reacts with your substrate. Add a nucleophilic scavenger such as anisole, thioanisole, or triisopropylsilane (TIPS) (typically 2-5 equivalents) to the reaction mixture prior to adding the acid[2].

Q: My LC-MS shows 100% conversion, but after an aqueous workup, my isolated yield is less than 20%. Where is my product? A: Your product was likely lost in the aqueous layer or evaporated during concentration. Octahydro-2H-isoindoles are highly water-soluble in their protonated states. Causality & Solution: To extract the free base, the aqueous layer must be basified to a pH > 12 using 2M NaOH to ensure the amine is fully deprotonated. Furthermore, because the free base is volatile, rotary evaporation must be performed at a low bath temperature (< 30 °C) and without high vacuum. Alternatively, bypass the free base entirely by isolating the product as an HCl salt[5].

Quantitative Reagent Comparison

Selecting the correct acidic reagent dictates the physical state and purity of your final isolated product. Below is a comparative analysis of standard deprotection systems applied to bicyclic amines[2].

Reagent SystemAcid StrengthReaction KineticsTypical Product StateVolatility RiskScavenger Need
TFA in DCM (1:1) HighModerate (1–3 h)Oily TFA saltHigh (requires free-basing)Moderate to High
4M HCl in Dioxane Very HighFast (30–60 min)Crystalline HCl solidLow (isolated as salt)Low
HCl in Methanol HighFast (30–90 min)Solid or viscous oilModerateLow

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they contain visual or physical cues that confirm the reaction is proceeding correctly.

Protocol A: Direct Isolation via HCl in Dioxane (Preferred for Stability)

This protocol bypasses aqueous workup, directly yielding a stable, non-volatile hydrochloride salt[2].

  • Dissolution: Dissolve the N-Boc-octahydro-2H-isoindole derivative in a minimal amount of anhydrous 1,4-dioxane (0.1 M concentration).

  • Acid Addition: Slowly add 5–10 equivalents of 4M HCl in 1,4-dioxane at room temperature.

  • Self-Validation Check 1 (Visual): The solution will initially be clear. Within 15–30 minutes, as the deprotected amine hydrochloride salt forms, it will become insoluble in the non-polar dioxane, causing a white precipitate to crash out. If no precipitate forms, the derivative may be exceptionally soluble; monitor via TLC.

  • Completion: Stir for 1 hour. Confirm completion via LC-MS.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the crystalline filter cake with cold, anhydrous diethyl ether to remove residual dioxane and t-butyl alcohol. Dry under vacuum.

Protocol B: TFA/DCM Deprotection with Aqueous Free-Basing

Use this protocol if the free base is strictly required for an immediate downstream coupling reaction[1].

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M). Add 3 equivalents of anisole (scavenger).

  • Acid Addition: Cool to 0 °C. Add an equal volume of Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 v/v ratio.

  • Self-Validation Check 1 (Visual): Observe the reaction mixture. You should see mild effervescence (bubbling). This is the CO2​ gas and isobutylene being released during decarboxylation. The cessation of bubbling is a primary indicator that fragmentation is complete.

  • Concentration: Once LC-MS confirms completion, concentrate the mixture under reduced pressure. Azeotrope 3x with toluene to remove residual TFA.

  • Basification: Dissolve the oily residue in water. Slowly add 2M NaOH.

  • Self-Validation Check 2 (Chemical): Test the aqueous layer with pH paper. Do not proceed to extraction until the paper registers a pH of 12 or higher.

  • Extraction: Extract 4x with DCM. Dry the combined organics over Na2​SO4​ . Evaporate at a maximum bath temperature of 25 °C to prevent volatilization of the octahydroisoindole free base.

Decision Workflow

Use the following logic tree to determine the optimal deprotection and isolation strategy for your specific octahydro-2H-isoindole derivative.

G N1 N-Boc-Octahydroisoindole Derivative N2 Select Deprotection Pathway N1->N2 N3 4M HCl in Dioxane (Anhydrous) N2->N3 Require stable crystalline salt N4 TFA / DCM (1:1) + Scavenger N2->N4 Require free base for next step N5 Precipitate HCl Salt N3->N5 30-120 min N6 Evaporate Volatiles (TFA Salt Oil) N4->N6 1-3 hours N7 Aqueous Basic Workup (pH > 12) N6->N7 Neutralization N8 Extract Free Base (Avoid High Vac) N7->N8 Organic Extraction

Workflow for selecting the optimal Boc deprotection strategy for octahydro-2H-isoindole derivatives.

References

Sources

Troubleshooting

Technical Support Center: Purification of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate

This guide provides in-depth technical support for the purification of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS No. 1252572-44-3), a key building block in contemporary drug discovery and development.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS No. 1252572-44-3), a key building block in contemporary drug discovery and development.[1] This document is designed for researchers, chemists, and process development professionals who may encounter challenges in achieving high purity for this compound. We will address common issues through a series of frequently asked questions and a detailed troubleshooting guide, grounded in established chemical principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for handling and purifying this specific isoindole derivative.

Q1: What are the most common impurities I should expect after the synthesis of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate?

A1: The impurity profile is highly dependent on the synthetic route, but typically includes:

  • Unreacted Starting Materials: The parent octahydro-2H-isoindole without the Boc-protecting group.

  • Excess Boc Anhydride (Boc₂O): A common reagent used for Boc protection.[2]

  • Reaction Byproducts: Primarily tert-butanol, which is formed from the breakdown of the Boc₂O leaving group.[3]

  • Di-Boc Species: Although less common for this specific structure where the isoindole nitrogen is already part of the carbamate, related syntheses with multiple amine sites can lead to over-protection.

  • Residual Solvents and Bases: Traces of solvents like THF or DCM, and bases like triethylamine (TEA) used during the reaction.[4]

Q2: How stable is this compound? What chemical conditions should be strictly avoided during purification?

A2: The primary point of instability is the tert-butoxycarbonyl (Boc) protecting group.

  • Acid Sensitivity: The Boc group is highly labile under acidic conditions.[5] Exposure to strong acids (e.g., TFA, HCl) or even prolonged contact with mildly acidic conditions (like un-neutralized silica gel) can lead to its cleavage, regenerating the free amine. It is critical to maintain a neutral or slightly basic environment (pH 7-10) throughout the purification process.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures (>80-100 °C) can risk thermal decomposition of the Boc group.[6] Therefore, solvent removal should be performed under reduced pressure at moderate temperatures (e.g., <40 °C).

Q3: What is a reliable starting point for Thin Layer Chromatography (TLC) analysis to monitor my purification?

A3: A standard and effective TLC system for this polar, amine-containing compound is a mixture of a chlorinated solvent and an alcohol.

  • Mobile Phase: Start with a 9:1 mixture of Dichloromethane (DCM) / Methanol (MeOH). Adjust the ratio as needed; if the Rf is too low, increase the methanol content to 12-15%.

  • Visualization: Due to the primary amine, the compound can be readily visualized using a ninhydrin stain, which will develop a characteristic purple or blue spot upon heating. UV visualization is also possible if the precursor contains aromatic rings, but ninhydrin is specific to the free amine and highly useful for tracking the product.

Q4: Is recrystallization a viable method for purifying this compound to a high degree?

A4: Yes, recrystallization can be an excellent method for achieving high purity, provided the compound is a solid and a suitable solvent system can be identified.[7] The key is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold, while the impurities remain in solution.[7]

  • Screening Solvents: Good starting points for screening include isopropanol, ethyl acetate, acetonitrile, or a mixed solvent system like ethyl acetate/heptane or acetone/water.[8][9] The process involves dissolving the crude material in a minimal amount of the hot solvent and allowing it to cool slowly to promote the formation of pure crystals.[7]

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format.

Problem/Observation Potential Cause Recommended Solution & Explanation
1. Low overall yield after aqueous workup. The compound, containing a basic amine, may have partially partitioned into an acidic aqueous phase or formed an emulsion.Solution: During the liquid-liquid extraction, ensure the aqueous layer is basic (pH > 9) by washing with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This suppresses the protonation of the amine, keeping the product in the organic layer. If an emulsion forms, a wash with saturated brine can help break it.
2. Product appears as a thick, persistent oil instead of a solid. A. Residual solvents (tert-butanol, THF, DCM) are trapped in the product matrix. B. The compound may be a low-melting solid or an amorphous oil at room temperature.Solution A: Dry the material under high vacuum for an extended period (12-24 hours). Gentle heating (<40 °C) can aid in removing volatile residues. Sublimation of excess Boc₂O under high vacuum can also be effective.[3] Solution B: If the product is truly an oil, do not force solidification. Proceed with purification methods suitable for oils, such as flash column chromatography.
3. Significant streaking or tailing of the product spot on a silica gel TLC plate or column. The basic primary amine is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.Solution: Add a basic modifier to your eluent system. Incorporating 0.5-1% triethylamine (TEA) or ammonium hydroxide into the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and improved separation.[10] Alternatively, use a deactivated (neutral) silica gel.
4. A new, more polar spot appears on TLC after column chromatography. The acidic nature of the silica gel has caused partial cleavage of the Boc protecting group, resulting in the formation of the unprotected diamine.Solution: This is a critical issue that requires immediate action. First, ensure your eluent is basified with TEA as described above. If the problem persists, consider switching to a less acidic stationary phase like neutral alumina or using an alternative purification method that avoids silica gel entirely, such as acid-base extraction or recrystallization.
5. HPLC analysis shows pure product, but ¹H NMR indicates the presence of grease or other contaminants. Contamination from laboratory equipment or low-purity solvents.Solution: Ensure all glassware is scrupulously clean. Avoid using vacuum grease on joints if possible, or use it sparingly. Use only high-purity, HPLC-grade solvents for the purification and final product handling to prevent the introduction of non-volatile residues.[11]

Section 3: Purification Protocols

Protocol 1: Flash Column Chromatography (Base-Modified Eluent)

This is the most common and versatile method for purifying tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate.

  • Prepare the Eluent: Prepare two mobile phases. Mobile Phase A: 100% Dichloromethane (DCM). Mobile Phase B: 15% Methanol (MeOH) in DCM. To Mobile Phase B, add triethylamine (TEA) to a final concentration of 0.5% (v/v).

  • Prepare the Column: Pack a glass column with an appropriate amount of silica gel (typically 50-100x the mass of the crude material) as a slurry in DCM.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the compound) by dissolving it in a minimal amount of DCM/MeOH, adding the silica, and concentrating to a dry, free-flowing powder. This is known as "dry loading" and typically gives better resolution than loading the sample as a solution.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with 100% Mobile Phase A. Gradually increase the polarity by slowly adding Mobile Phase B, running a gradient from 0% to 100% B.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC using a 9:1 DCM/MeOH system and ninhydrin stain.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (at <40 °C) to yield the purified compound.

Protocol 2: Acid-Base Extraction Purification

This method leverages the basicity of the free amine to separate it from neutral or acidic impurities. It is particularly effective for removing excess Boc₂O.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or DCM (approx. 10-20 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract it three times with a 1 M aqueous HCl solution. The protonated amine product will move into the aqueous layer.

  • Separation of Impurities: The organic layer now contains neutral impurities (like unreacted Boc₂O). This layer can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a 2 M aqueous NaOH solution with stirring until the pH is strongly basic (pH > 12), confirmed with pH paper. This deprotonates the amine, making it soluble in organic solvents again.

  • Product Re-extraction: Extract the basic aqueous layer three to five times with fresh EtOAc or DCM.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[12] This method often provides material that is sufficiently pure for many applications without chromatography.[12]

Section 4: Purification Method Selection

The choice of purification method depends on the scale of the reaction and the specific impurity profile. The following workflow provides a general decision-making framework.

PurificationWorkflow start Crude Product decision1 Is the major impurity non-polar (e.g., Boc₂O)? start->decision1 decision2 Is the product a solid & are impurities soluble in a specific cold solvent? decision1->decision2 No proc_chrom Flash Column Chromatography (Base-Modified Eluent) decision1->proc_chrom  Yes proc_recryst Recrystallization decision2->proc_recryst Yes proc_extract Acid-Base Extraction (for neutral/acidic impurities) decision2->proc_extract No end_node Pure Product (>95%) proc_chrom->end_node proc_recryst->end_node proc_extract->end_node

Sources

Optimization

Technical Support Center: Minimizing Side Reactions with tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate . This bicyclic scaffold is highly valued in medicinal chemistry for imparting structural rigidity and favorable pharmacokinetic properties.

However, its unique architecture—a sterically hindered, free primary amine at the C5 position and a Boc-protected secondary amine at the C2 position—presents specific synthetic challenges. This guide provides causal explanations, troubleshooting logic, and self-validating protocols to ensure high-fidelity functionalization while minimizing side reactions.

Workflow & Troubleshooting Logic

Troubleshooting Target tert-Butyl 5-aminooctahydro- 2H-isoindole-2-carboxylate React1 Amidation Target->React1 React2 Reductive Amination Target->React2 Err1 Steric Stalling React1->Err1 Err2 Boc Deprotection React1->Err2 React2->Err2 Err3 Dialkylation React2->Err3 Fix1 HATU/DIPEA Err1->Fix1 Fix2 pH > 6.0 Err2->Fix2 Fix3 STAB + (Boc)2O Err3->Fix3

Troubleshooting logic for side reactions with the bicyclic scaffold.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a mass corresponding to the loss of 100 Da during my reductive amination? A: A mass reduction of 100 Da indicates premature cleavage of the tert-butoxycarbonyl (Boc) group. The Boc group is highly stable to bases and nucleophiles but is inherently acid-labile. Under acidic conditions (e.g., when using sodium cyanoborohydride with acetic acid), protonation of the carbamate oxygen leads to the expulsion of a tert-butyl cation and carbon dioxide, exposing the C2 secondary amine [1]. Solution: Switch to a milder reducing agent like Sodium Triacetoxyborohydride (STAB) and eliminate Brønsted acid additives.

Q: My amidation at the C5 position is stalling at 50% conversion. Should I heat the reaction? A: No. Heating can lead to thermal degradation of the Boc group or epimerization of adjacent stereocenters. The stalling is caused by steric hindrance; the octahydro-2H-isoindole core is a bulky, rigid bicyclic system. The C5 primary amine experiences significant steric shielding from the adjacent axial protons of the cyclohexane ring. Standard coupling reagents like EDC/HOBt often fail to reach full conversion due to the bulky tetrahedral intermediate. Solution: Utilize highly active uronium-based coupling reagents (e.g., HATU) with a sterically unhindered base (e.g., DIPEA) in a polar aprotic solvent to accelerate the formation of the active ester.

Q: During alkylation, I am getting a complex mixture of mono- and di-alkylated products. How do I stop at mono-alkylation? A: In Direct Reductive Amination (DRA), the initial condensation of the C5 primary amine with an aldehyde forms an imine, which is reduced to a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a rapid second condensation/reduction cycle (dialkylation) [2]. Solution: Employ a tandem DRA/N-Boc protection strategy. By adding (Boc)₂O directly into the reductive amination mixture, the newly formed mono-alkylated secondary amine is instantly trapped as a stable carbamate, completely shutting down dialkylation .

Quantitative Data: Reductive Amination Optimization

The following table summarizes the causal relationship between reagent selection and side-reaction prevalence when functionalizing the C5 primary amine.

Reagent SystemAdditive / SolventTarget ReactionMono-alkylation YieldDialkylation (Side Product)Boc Cleavage (Side Product)
NaBH₃CN (1.5 eq)AcOH (pH 4) / MeOHReductive Amination45%35%15%
STAB (1.5 eq)None / DCEReductive Amination78%18%<1%
STAB (2.0 eq) + (Boc)₂O TEA / CH₂Cl₂ Tandem DRA / Protection 94% *0% (Not Detected) 0% (Not Detected)

*Yield represents the isolated N-Boc protected secondary amine.

Self-Validating Experimental Protocols
Protocol 1: High-Efficiency Amidation (Minimizing Steric Stalling)

This protocol utilizes HATU to overcome the steric bulk of the octahydroisoindole ring without requiring heat, thereby preserving the Boc group.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 15 minutes to form the active O-At ester.

  • Coupling: Add tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.0 eq) as a solution in DMF.

  • Self-Validation (In-Process QC): After 2 hours at room temperature, sample 10 µL of the reaction, quench in 50% MeCN/H₂O, and analyze via LC-MS.

    • Pass Criteria: >95% consumption of the starting amine mass.

    • Fail Criteria: If starting material >5%, add an additional 0.2 eq of HATU/DIPEA. Do not apply heat.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Tandem DRA / Boc-Protection (Minimizing Over-alkylation)

This one-pot protocol traps the mono-alkylated product immediately, preventing dialkylation while utilizing mild conditions that preserve the C2 Boc group [2].

Step-by-Step Methodology:

  • Imine Formation: To a mixture of the target aldehyde (1.0 eq) and tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M), add Triethylamine (2.5 eq). Stir vigorously for 1 hour at room temperature.

  • Trapping Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) directly to the mixture.

  • Reduction: Immediately add Sodium Triacetoxyborohydride (STAB) (2.0 eq) in one portion.

  • Self-Validation (In-Process QC): Stir for 4 hours. Analyze via LC-MS.

    • Pass Criteria: Presence of the fully protected (di-Boc) product mass; absence of dialkylated mass (M + 2x Aldehyde - 2x H₂O + 2H).

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with CH₂Cl₂. Wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References
  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate in Acidic Media

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate . Because this molecule features a dual-amine system—a free primary amine at the C5 position and a Boc-protected secondary amine at the N2 position—it presents unique chemoselectivity challenges, particularly in acidic environments.

This document provides a deep dive into the mechanistic causality of its stability, troubleshooting guides, and self-validating experimental protocols to ensure synthetic success.

Chemical Profiling & Quantitative Stability

The tert-butyloxycarbonyl (Boc) group is a staple in organic synthesis due to its robust stability against bases and nucleophiles. However, it is inherently acid-labile[1]. When working with tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate, the acidity of the reaction medium dictates whether the molecule acts as a stable substrate or undergoes rapid degradation.

Table 1: Stability Profile Across pH Ranges
pH RangeTypical Acid SourceBoc Group (N2) StabilityPrimary Amine (C5) StateOperational Recommendation
< 2 20–50% TFA/DCM, 4M HCl/DioxaneHighly Labile (Cleaves in minutes to hours)Fully Protonated (Ammonium salt)Use for intentional deprotection. Add carbocation scavengers.
2 – 4 10% Acetic Acid, Dilute Formic AcidModerately Stable (Cleaves upon heating or prolonged exposure)Fully ProtonatedProceed with caution. Keep temperatures < 25°C and limit reaction time.
4 – 6 Mild Buffers (e.g., NaOAc/AcOH)Stable Mostly ProtonatedIdeal for reductive amination on the C5 primary amine.
> 7 Neutral Solvents, Basic MediaHighly Stable Equilibrium (Free base)Standard handling and storage conditions.

Mechanistic Causality: The Dual-Amine Dilemma

To troubleshoot effectively, one must understand the underlying physical chemistry. The instability of this molecule in strong acids is driven by the protonation of the carbamate oxygen. This electrophilic activation leads to the cleavage of the C–O bond, generating a highly reactive tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free secondary amine.

Simultaneously, the free primary amine at C5 (pKa ~9–10) is rapidly protonated in acidic media. While this protonation protects the primary amine from acting as a nucleophile (thus preventing unwanted tert-butylation by the cleaved tert-butyl cation), it also renders the C5 amine unreactive toward desired electrophiles unless the pH is carefully controlled[2].

Mechanism Mol tert-Butyl 5-aminooctahydro- 2H-isoindole-2-carboxylate Acid Acidic Media (H+) Mol->Acid Exposure N5 C5 Primary Amine Protonation Acid->N5 Fast (pKa ~9) N2 N2 Boc Group Protonation Acid->N2 Strong Acid Salt Ammonium Salt (Stable, Non-nucleophilic) N5->Salt Cleavage C-O Bond Cleavage N2->Cleavage Inter tert-Butyl Cation + Carbamic Acid Cleavage->Inter Prod Free Secondary Amine + CO2 + Isobutylene Inter->Prod Decarboxylation

Figure 1: Acid-catalyzed degradation pathway and chemoselectivity of the dual-amine system.

Troubleshooting & FAQs

Q1: I am attempting a reductive amination on the C5 primary amine using acetic acid (pH ~4-5), but LC-MS shows a loss of the Boc group. Why is this happening? A: While the Boc group is generally stable at pH 4–6, prolonged reaction times or elevated temperatures (>30°C) can induce premature C–O bond cleavage. Solution: Reduce the reaction temperature to 0–15°C. Alternatively, switch to a milder acid catalyst like titanium(IV) isopropoxide (Ti(OPr)₄) or use a pre-formed buffer (e.g., sodium acetate/acetic acid) to strictly clamp the pH above 4.

Q2: During intentional Boc deprotection using TFA, I am observing alkylated side products. How do I prevent this? A: The cleavage of the Boc group generates a reactive tert-butyl cation ((CH₃)₃C⁺). If this cation is not immediately quenched, it can act as an electrophile and alkylate nucleophilic sites in your reaction mixture. Even though the C5 amine is mostly protonated in TFA, equilibrium dynamics allow trace amounts of the free base to be tert-butylated. Solution: Add a carbocation scavenger to your deprotection cocktail. Triisopropylsilane (TIPS) or water (at 1-5% v/v) are highly effective at trapping the tert-butyl cation before it can react with your substrate.

Q3: Can I run the Boc deprotection in a sealed microwave vial to speed up the reaction? A: Absolutely not. The mechanism of Boc deprotection involves the stoichiometric generation of carbon dioxide (CO₂) and isobutylene gas[3]. Running this reaction in a closed system will cause rapid pressurization, leading to a high risk of vessel rupture or explosion. Always perform Boc deprotections in vented systems (e.g., a round-bottom flask with an open line to a bubbler).

Workflow Start Determine Target Reaction Cond1 Mild Acid (pH 4-6) e.g., Reductive Amination Start->Cond1 Cond2 Strong Acid (pH < 2) e.g., Intentional Boc Deprotection Start->Cond2 Act1 Monitor Temp (<25°C) Limit Reaction Time Cond1->Act1 Act2 Add Scavengers (e.g., TIPS) Vent CO2 Gas Cond2->Act2 Val1 LC-MS: Confirm Boc Intact (Self-Validation) Act1->Val1 Val2 TLC/NMR: Confirm Free Amine (Self-Validation) Act2->Val2

Figure 2: Decision workflow and self-validation logic for acidic media reactions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a specific analytical checkpoint to ensure the chemical logic holds true before proceeding.

Protocol A: Safe Handling for Reductive Amination (Mild Acid)

Objective: Functionalize the C5 primary amine without cleaving the N2 Boc group.

  • Preparation: Dissolve tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • pH Control: Add glacial acetic acid dropwise until the apparent pH is ~5 (typically 1.2 equiv).

  • Imine Formation: Stir at room temperature (20°C) for 1 hour.

    • Validation Checkpoint: Take a 10 µL aliquot, dilute in MeOH, and run LC-MS. You should observe the imine mass with the Boc group (+100 Da) completely intact.

  • Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.

  • Quench: After 2 hours, quench carefully with saturated aqueous NaHCO₃. The basic quench neutralizes the acid and stabilizes the Boc group for workup.

Protocol B: Intentional Boc Deprotection (Strong Acid)

Objective: Completely remove the N2 Boc group while avoiding C5 tert-butylation.

  • Preparation: Dissolve the substrate in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.5% v/v) and Water (2.5% v/v) to the mixture. Causality: TIPS quenches the tert-butyl cation, preventing side reactions.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio with DCM. Ensure the flask is vented to a mineral oil bubbler.

  • Monitoring: Stir at room temperature.

    • Validation Checkpoint: Monitor gas evolution. Bubbling indicates active decarboxylation. After 1 hour, check via TLC (Ninhydrin stain). The disappearance of the starting material and the appearance of a highly polar baseline spot confirms deprotection[1].

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is now a bis-TFA salt.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. Retrieved from [Link]

Sources

Optimization

preventing racemization during tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate reactions

Topic: Best Practices for Preventing Racemization During Amide Coupling Reactions with tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate Audience: Researchers, Scientists, and Drug Development Professionals From the...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Best Practices for Preventing Racemization During Amide Coupling Reactions with tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist: The stereochemical purity of chiral intermediates is a cornerstone of modern drug development. Intermediates like tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate are valuable building blocks, but their successful incorporation into target molecules hinges on maintaining their defined stereochemistry. This guide provides an in-depth analysis of the factors leading to racemization during common synthetic operations, particularly amide bond formation, and offers robust troubleshooting strategies and protocols to ensure the chiral integrity of your final product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue when working with this specific isoindole derivative?

A: Racemization is a process in which a chirally pure compound, containing only one enantiomer, converts into a mixture of both enantiomers (in this case, diastereomers of the final product). The biological activity of a pharmaceutical compound is intrinsically linked to its three-dimensional structure. When coupling a chiral acid to tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate, any loss of stereochemical integrity in the acid partner results in the formation of a diastereomeric impurity. This impurity can be difficult to separate and may exhibit different efficacy, pharmacology, or toxicity profiles, compromising the quality and safety of the final active pharmaceutical ingredient (API).[]

Q2: What is the primary mechanism leading to racemization during amide bond formation?

A: The most common pathway for racemization during amide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate from the carboxylic acid component.[2] This process is base-catalyzed and proceeds as follows:

  • Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent.

  • Cyclization: The activated carbonyl is intramolecularly attacked by the oxygen of the N-acyl group, forming the oxazolone ring.

  • Deprotonation: The proton on the alpha-carbon (the chiral center) of the oxazolone is now highly acidic and can be easily removed by a base.

  • Loss of Chirality: This deprotonation forms a planar, achiral enolate intermediate.

  • Aminolysis: The incoming amine (tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate) can attack this planar intermediate from either face, leading to a mixture of the desired L-product and the undesired D-diastereomeric product.[3]

RacemizationMechanism cluster_0 Chiral Reactant cluster_1 Activation & Cyclization cluster_2 Racemization Step Acid N-Protected Chiral Acid Oxazolone 5(4H)-Oxazolone (Chiral) Acid->Oxazolone Coupling Reagent Enolate Achiral Enolate Intermediate Oxazolone->Enolate Base Enolate->Oxazolone Protonation L_Product Desired Diastereomer Enolate->L_Product D_Product Undesired Diastereomer (Epimer) Enolate->D_Product Amine Isoindole Amine Amine->Enolate

Caption: Oxazolone mechanism of racemization during amide coupling.

Q3: Even though the isoindole is the amine, how does it influence the racemization of its reaction partner (the carboxylic acid)?

A: The amine component plays a crucial, though indirect, role. The amine itself can act as a base, facilitating the abstraction of the acidic alpha-proton from the oxazolone intermediate.[4] While your primary amine is the nucleophile, its basicity contributes to the overall basicity of the reaction medium. Furthermore, if the reaction requires an additional external base (e.g., when using an amino acid salt), the choice of that base is paramount.

Q4: What are the most critical experimental factors to control to prevent racemization?

A: The extent of racemization is a kinetic phenomenon influenced by several interconnected factors. The most critical are:

  • Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are arguably the most important factors.

  • Base: The strength (pKa) and steric hindrance of the base used can dramatically accelerate or suppress racemization.[5]

  • Temperature: Higher temperatures increase the rates of both coupling and racemization, but often favor racemization disproportionately.[6]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates involved in the racemization pathway.

Part 2: Troubleshooting Guide for High Diastereomeric Impurity

Scenario: You have performed an amide coupling between an N-protected amino acid and tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate. Chiral HPLC analysis of the product reveals a significant peak corresponding to an undesired diastereomer, indicating racemization has occurred.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start High Diastereomer Level Detected by HPLC q1 Are you using a carbodiimide (EDC, DCC) without an additive? start->q1 sol1 ACTION: Add racemization suppressant. (Oxyma or HOAt is preferred). q1->sol1 Yes q2 What base are you using? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 ACTION: Switch to a weaker or more sterically hindered base like NMM or 2,4,6-Collidine. q2->sol2 DIPEA / Strong Base q3 What was the reaction temperature? q2->q3 NMM / Collidine a2_dpea DIPEA a2_nmm NMM / Collidine sol2->q3 sol3 ACTION: Perform the coupling at 0°C. Add coupling reagent and base at low temperature. q3->sol3 Room Temp or higher end_node Re-run reaction and analyze chiral purity q3->end_node 0°C or below a3_rt Room Temp or higher a3_low 0°C or below sol3->end_node

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Purity-Indicating HPLC Method for tert-Butyl 5-Aminooctahydro-2H-isoindole-2-carboxylate

Abstract The determination of purity for pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of purity for pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development and validation for the purity assessment of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate, a key building block in synthetic chemistry. Moving beyond a simple recitation of protocols, we explore the scientific rationale behind critical methodological choices, comparing reversed-phase and HILIC approaches. The narrative culminates in a comprehensive validation of a selected stability-indicating method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. All protocols and data are presented to be self-validating, providing researchers and drug development professionals with a robust framework for establishing a reliable analytical procedure.

Introduction

Tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate is a bifunctional molecule featuring a protected secondary amine within a bicyclic system and a primary aromatic amine. This structure makes it a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The purity of such an intermediate is paramount, as impurities can carry through the synthetic route, potentially impacting the final API's safety and efficacy profile.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry.[1] However, developing a robust and reliable method requires a deep understanding of the analyte's physicochemical properties and the chromatographic principles that govern separation. This guide details the logical progression from method development to full validation, emphasizing the "why" behind each experimental decision.

Part 1: Strategic Method Development: A Comparative Analysis

The first step in any analytical method is development, which involves selecting the optimal chromatographic conditions. The structure of our target analyte—containing both a polar primary amine and a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group—presents a unique challenge that allows us to compare different HPLC strategies.

Analyte Physicochemical Considerations

The primary amine group (pKa typically ~9-10) is basic and highly polar. In standard reversed-phase chromatography (RPC), this can lead to two major issues:

  • Poor Retention: The compound may be too polar to interact sufficiently with a non-polar stationary phase (like C18), eluting at or near the solvent front.

  • Peak Tailing: The basic amine can interact ionically with acidic residual silanols on the silica-based column packing, causing asymmetrical peak shapes.

Our development strategy will therefore compare two distinct approaches to mitigate these challenges: modern Reversed-Phase Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).

Approach A: Reversed-Phase Chromatography (RPC)

RPC separates molecules based on hydrophobicity.[2] To achieve good chromatography for our polar, basic analyte, we must carefully control the mobile phase pH and select an appropriate column.

  • Comparison 1: Mobile Phase pH and Column Choice

    • Low pH (pH 2.5-3.5): At a pH several units below the amine's pKa, the primary amine is fully protonated (R-NH₃⁺). This protonation effectively masks the lone pair of electrons, preventing interactions with silanols and leading to improved peak symmetry. However, the protonated form is even more polar, which can exacerbate poor retention.

      • Candidate Column: A standard end-capped C18 column.

      • Mobile Phase: Acetonitrile and a buffer such as 0.1% Formic Acid or Phosphate buffer at pH 3.0.

    • High pH (pH 9-11): At a pH at or above the amine's pKa, the primary amine is in its neutral, free-base form (R-NH₂). This form is significantly less polar, leading to stronger retention on a C18 column. The key challenge is that traditional silica-based columns are not stable at high pH.

      • Candidate Column: A modern, high-pH stable column (e.g., a hybrid-silica or polymerically-bonded C18). These columns are specifically designed to resist dissolution at pH > 8.

      • Mobile Phase: Acetonitrile and a buffer such as 10 mM Ammonium Bicarbonate at pH 10.

  • Experimental Protocol: Comparative Column and Mobile Phase Screening

    • Preparation: Prepare two sets of mobile phases: (A) 0.1% Formic Acid in water, (B) Acetonitrile; and (A') 10 mM Ammonium Bicarbonate in water, pH 10, (B') Acetonitrile. Prepare a 0.5 mg/mL solution of the analyte in 50:50 water:acetonitrile.

    • Low pH System: Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate the system with 95:5 Mobile Phase A:B.

    • High pH System: Install a pH-stable C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm). Equilibrate the system with 95:5 Mobile Phase A':B'.

    • Scouting Gradient: Inject the sample onto both systems and run a generic scouting gradient (e.g., 5% to 95% B over 20 minutes).

    • Analysis: Compare the chromatograms for retention time, peak shape (asymmetry), and resolution from any visible impurities.

  • Anticipated Results & Selection

ParameterLow pH (Standard C18)High pH (pH-Stable C18)Rationale
Retention Time Early Elution (~2-4 min)Stronger Retention (~8-12 min)The neutral form at high pH is more hydrophobic.
Peak Asymmetry Moderate (1.2 - 1.6)Excellent (1.0 - 1.2)Protonation at low pH helps, but the neutral form at high pH with a modern column often yields superior symmetry.
Resolution Potentially PoorPotentially SuperiorIncreased retention provides more time for separation to occur on the column.

Based on this anticipated outcome, the High pH RPC method is selected for full validation due to its superior retention and peak shape, which are critical for accurately quantifying low-level impurities.

Approach B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode designed specifically for the retention of polar and hydrophilic compounds.[2] It utilizes a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent.

  • Principle: Separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.

  • Comparison to RPC: While potentially effective, HILIC methods can sometimes suffer from longer equilibration times and lower reproducibility compared to modern RPC methods.[2] For a quality control environment, the robustness of the high-pH RPC method is often preferred. Therefore, while a viable scientific alternative, we will proceed with the validation of the selected RPC method.

Part 2: Full Method Validation per ICH Q2(R2) Guidelines

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][4][5] We will validate the selected high-pH RPC method for the quantitative determination of impurities. The validation will adhere to the framework set by the ICH Q2(R2) guideline.[3][6]

Diagram 1: Method Development and Validation Workflow

Method_Development_and_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Analyte Analyte Characterization (Polar, Basic) RPC Reversed-Phase (RPC) Low pH vs. High pH Analyte->RPC HILIC HILIC Screening Analyte->HILIC Selection Optimized Method Selection (High-pH RPC) RPC->Selection HILIC->Selection SST System Suitability Selection->SST Proceed to Validation Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) Sensitivity LOD / LOQ Robustness Robustness

Caption: Workflow from method development to full validation.

Final Optimized Chromatographic Conditions
ParameterCondition
Column High-pH Stable C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B in 25 min, then to 95% B in 2 min, hold for 3 min, return to 5% B in 1 min, hold for 4 min
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 230 nm
Injection Vol. 10 µL
Sample Diluent 50:50 Water:Acetonitrile
System Suitability Testing (SST)

Before any validation experiments, the suitability of the chromatographic system must be confirmed. This is a non-negotiable part of good practice, ensuring the system is performing adequately on the day of analysis.[7][8]

  • Protocol: A standard solution (e.g., 0.5 mg/mL) is injected five or six times at the beginning of the validation run.

  • Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N > 2000Demonstrates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Confirms injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pumping precision and system stability.
Specificity (Stability-Indicating Nature)
  • Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or excipients.[4] For a purity method, this is most rigorously tested through forced degradation studies.

  • Experimental Protocol:

    • Expose the analyte (in solid and solution form) to various stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H₂O₂), Heat (80°C), and Light (ICH photostability chamber).

    • Analyze the stressed samples alongside an unstressed control sample.

    • Utilize a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all stressed samples.

  • Illustrative Data & Acceptance Criteria:

Stress Condition% DegradationPeak PurityResult
Acid Hydrolysis~15%Pass (Purity Angle < Purity Threshold)Pass
Base Hydrolysis~25%Pass (Purity Angle < Purity Threshold)Pass
Oxidation~10%Pass (Purity Angle < Purity Threshold)Pass
Thermal~5%Pass (Purity Angle < Purity Threshold)Pass
Photolytic~8%Pass (Purity Angle < Purity Threshold)Pass
The method is deemed "stability-indicating" because all degradation product peaks are resolved from the main analyte peak (Resolution > 2.0), and the main peak remains spectrally pure.
Linearity and Range
  • Causality: Linearity establishes a direct proportional relationship between the concentration of an analyte and the analytical signal (peak area). The range is the interval over which this relationship is proven to be acceptable.[9]

  • Experimental Protocol:

    • Prepare a series of at least five concentrations of the analyte, spanning from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., from 0.5 µg/mL to 7.5 µg/mL if the target is 5 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Illustrative Data & Acceptance Criteria:

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Close to zeroY-intercept should not be significantly different from zero.
Range LOQ to 150%Established by linear, accurate, and precise results.
Accuracy
  • Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a spike/recovery study.[10]

  • Experimental Protocol:

    • Prepare a sample matrix (if applicable) or use the analyte itself.

    • Spike the matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration), in triplicate for each level (9 determinations total).

    • Calculate the percent recovery for each sample.

  • Illustrative Data & Acceptance Criteria:

Spike LevelMean Recovery (%)%RSD
50%99.5%0.8%
100%100.2%0.5%
150%99.1%0.6%
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
Precision
  • Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[1]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): One analyst prepares and analyzes six independent samples at 100% of the target concentration on the same day, using the same equipment.

    • Intermediate Precision: A second analyst repeats the experiment on a different day, preferably using a different instrument.

  • Illustrative Data & Acceptance Criteria:

Precision LevelParameterResultAcceptance Criteria
Repeatability %RSD of 6 preparations0.7%%RSD ≤ 2.0%
Intermediate Precision %RSD of 12 preparations (Day 1 + Day 2)1.1%%RSD ≤ 2.0%
Sensitivity (LOD & LOQ)
  • Causality: The Detection Limit (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Quantitation Limit (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[4][9]

  • Experimental Protocol:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) from the chromatogram of a low-concentration standard.

      • LOD: S/N ≈ 3:1

      • LOQ: S/N ≈ 10:1

    • Confirm the LOQ by preparing a standard at the estimated concentration and injecting it six times.

  • Illustrative Data & Acceptance Criteria:

ParameterResultAcceptance Criteria
LOD (S/N ~3:1) 0.05 µg/mL-
LOQ (S/N ~10:1) 0.15 µg/mL-
Precision at LOQ %RSD = 4.5%%RSD ≤ 10%
Robustness
  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

  • Experimental Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 0.1 mL/min)

    • Analyze a system suitability solution and a sample under each condition and evaluate the impact on SST parameters, retention time, and resolution of the main peak from the nearest impurity.

  • Illustrative Data & Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The resolution between any critical pair of peaks should remain > 2.0.

Diagram 2: Interconnectivity of Core Validation Parameters

Validation_Parameters Method Fit for Purpose (Validated Method) Specificity Specificity Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Method Accuracy->Range Precision Precision Precision->Method Precision->Range Range->Method Robustness Robustness Robustness->Method Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Linearity

Caption: Relationship between core validation attributes.

Conclusion

This guide has systematically navigated the process of developing and validating a stability-indicating HPLC method for the purity determination of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate. By comparing different chromatographic strategies, we established that a high-pH reversed-phase method offers superior performance for this polar, basic analyte. The subsequent validation, performed in accordance with ICH Q2(R2) guidelines, provides a self-validating body of evidence. The data demonstrates that the method is specific, linear, accurate, precise, sensitive, and robust. This comprehensive approach ensures that the analytical procedure is fit for its intended purpose, providing trustworthy and reliable data essential for professionals in pharmaceutical development and quality control.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: FDA URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: Food and Drug Administration (FDA) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements Source: ECA Academy URL: [Link]

  • Title: HPLC Column Selection Guide Source: Welch Materials, Inc. URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine Source: ResearchGate URL: [Link]

  • Title: HPLC method validation for pharmaceuticals: a review Source: ResearchGate URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Guidance for the validation of pharmaceutical quality control analytical methods Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

Sources

Comparative

Comparative Reactivity Guide: CAS 1252572-44-3 vs. Piperidine Derivatives in Drug Discovery

As drug discovery programs increasingly prioritize high sp³ character and three-dimensional complexity to improve target selectivity and metabolic stability, medicinal chemists are shifting away from flat, flexible rings...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize high sp³ character and three-dimensional complexity to improve target selectivity and metabolic stability, medicinal chemists are shifting away from flat, flexible rings. This guide provides an in-depth, objective comparison between CAS 1252572-44-3 (tert-butyl 5-amino-octahydro-2H-isoindole-2-carboxylate), a rigid bicyclic conformationally restricted diamine (CRDA), and traditional monocyclic piperidine derivatives (e.g., 4-amino-1-Boc-piperidine).

By analyzing their distinct reactivity profiles, this guide empowers researchers to make informed decisions regarding scaffold selection, reaction optimization, and structural rigidification[1].

Structural & Mechanistic Causality

The fundamental differences in reactivity between CAS 1252572-44-3 and piperidine derivatives stem from their conformational landscapes.

Conformational Entropy vs. Steric Hindrance

Piperidine rings rapidly interconvert between chair and boat conformations. A primary amine substituent on a piperidine ring will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions, leaving it highly exposed and nucleophilic.

In contrast, CAS 1252572-44-3 features a pyrrolidine ring fused to a cyclohexane ring. This bicyclic fusion locks the spatial geometry of the molecule. While this pre-organization drastically reduces the entropic penalty upon binding to a biological target[1], it also forces the primary amine into a fixed trajectory. The axial protons of the fused system create a steric shield that restricts the Bürgi-Dunitz trajectory of incoming electrophiles, thereby attenuating the rate of nucleophilic attack[2].

Deprotection Dynamics

Both scaffolds utilize a tert-butyloxycarbonyl (Boc) protecting group on a secondary nitrogen. However, the Boc group in CAS 1252572-44-3 is attached to a fused pyrrolidine nitrogen, whereas in our comparator, it is on a piperidine nitrogen. The slightly higher basicity and distinct ring strain of the fused 5-membered ring can marginally alter the transition state energy during acid-mediated carbamate cleavage, though practical deprotection rates remain comparable.

Pathway Substrate Activated Ester (Electrophile) Flexible Piperidine Scaffold (Flexible Chair) Substrate->Flexible Rigid CAS 1252572-44-3 (Rigid Bicyclic) Substrate->Rigid Fast Fast Attack (Unshielded) Flexible->Fast Slow Slower Attack (Steric Shielding) Rigid->Slow Product1 Flexible Amide (High Entropic Penalty) Fast->Product1 Product2 Pre-organized Amide (Low Entropic Penalty) Slow->Product2

Fig 1: Reaction pathway and thermodynamic profiles of flexible vs. rigid amine scaffolds.

Quantitative Performance Comparison

The following table summarizes the experimental reactivity and physicochemical behavior of both scaffolds under standardized conditions. The data highlights the trade-off between synthetic ease (faster reaction rates) and biological optimization (metabolic stability and pre-organization)[3].

ParameterCAS 1252572-44-3 (Octahydroisoindole)4-Amino-1-Boc-piperidineMechanistic Causality
Amide Coupling Rate ( t1/2​ ) ~45 mins~15 minsBicyclic steric shielding restricts the approach angle to the activated ester[2].
Boc Deprotection ( t1/2​ ) ~12 mins~10 minsFused pyrrolidine ring strain slightly impedes initial protonation of the carbamate.
Nucleophilic Trajectory Highly restricted (Fixed vector)Unrestricted (Equatorial preference)Ring fusion prevents chair-boat interconversion.
CYP450 α -Oxidation Low (High metabolic stability)High (Prone to lactam formation)Rigid framework prevents optimal docking in the CYP active site.
Target Binding Entropy ( ΔS ) Low penalty (Pre-organized)High penalty (Flexible)The CRDA scaffold locks the 3D vector of the primary amine[1].

Self-Validating Experimental Protocols

To objectively measure these reactivity differences, the following protocols employ internal standards. This establishes a self-validating system where kinetic data is derived from relative ratios rather than absolute recoveries, eliminating errors from volumetric variations or LC-MS injection inconsistencies.

Protocol A: Kinetic Profiling of Amide Coupling

Because of the steric hindrance inherent to CAS 1252572-44-3, highly efficient coupling reagents like HATU are required to generate the reactive HOAt ester intermediate[2].

Reagents:

  • Amine scaffolds: CAS 1252572-44-3 and 4-Amino-1-Boc-piperidine

  • Electrophile: Benzoic acid

  • Coupling Reagents: HATU, DIPEA

  • Internal Standard: Biphenyl (inert, highly UV-active)

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at 25°C to ensure complete formation of the active ester.

  • Standardization: Spike the solution with biphenyl to a final concentration of 0.05 M.

  • Initiation: Add the respective amine (0.9 eq) to the reaction mixture. (Using the amine as the limiting reagent ensures pseudo-first-order kinetics relative to the amine).

  • Time-Course Sampling: At t= 5, 10, 20, 40, and 60 minutes, extract a 10 µL aliquot.

  • Quenching: Immediately inject the aliquot into 990 µL of a 1:1 Acetonitrile/Water mixture containing 0.1% Formic Acid. Causality: The acidic water instantly hydrolyzes any remaining active ester and protonates the unreacted amine, freezing the reaction progress.

  • Quantification: Analyze via LC-MS (UV 254 nm). Plot the Area Under the Curve (AUC) ratio of the Product to the Biphenyl internal standard over time to determine the t1/2​ .

Workflow Prep 1. Prepare 0.1M Amine Solutions (Internal Std: Biphenyl) React 2. Add HATU-Activated Ester (DIPEA in DMF, 25°C) Prep->React Sample 3. Time-Course Aliquots Quench in MeCN/H2O React->Sample Analyze 4. LC-MS Quantification (Product : Biphenyl AUC Ratio) Sample->Analyze

Fig 2: Self-validating experimental workflow for kinetic tracking of amide coupling.

Protocol B: Acid-Mediated Boc Deprotection Kinetics

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mmol of the Boc-protected amine in 1.6 mL of anhydrous Dichloromethane (DCM). Add 1,3,5-trimethoxybenzene (0.05 mmol) as an internal NMR standard.

  • Initiation: Rapidly add 0.4 mL of Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution.

  • Monitoring: Transfer the mixture to an NMR tube and acquire 1 H-NMR spectra every 2 minutes.

  • Analysis: Track the disappearance of the sharp tert-butyl singlet (~1.45 ppm) relative to the stable methoxy peaks of the internal standard (~3.80 ppm). The self-validating nature of the internal standard ensures that any solvent evaporation inside the NMR tube does not skew the kinetic decay curve.

References

  • PubChemLite - 1252572-44-3 (C13H24N2O2) - Université du Luxembourg. 4

  • Bicyclic Conformationally Restricted Diamines - ResearchGate.1

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. 2

  • Redox-Neutral Cascade Dearomatization of Indoles via Hydride Transfer - ACS Publications. 3

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate using 2D NMR

This guide provides an in-depth, comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the unambiguous structural elucidation of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the unambiguous structural elucidation of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods. It explains the causality behind experimental choices, offering a self-validating workflow to ensure confidence in the final structural assignment. We will explore how a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—work in concert to overcome the inherent challenges of analyzing complex, saturated bicyclic systems.

The molecule , a substituted octahydro-2H-isoindole, represents a common structural motif in medicinal chemistry. Its saturated, non-aromatic nature results in significant signal overlap in standard one-dimensional (1D) ¹H NMR spectra, making definitive assignment of protons and carbons nearly impossible with 1D methods alone. This guide demonstrates how 2D NMR provides a clear path to resolving these ambiguities, establishing not only the constitution but also the relative stereochemistry of the molecule.

The 2D NMR Toolkit: A Comparative Analysis of Core Techniques

The power of 2D NMR lies in its ability to spread complex spectral information across a second frequency dimension, revealing correlations between nuclei that are hidden in a 1D spectrum. For a molecule like tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate, each experiment provides a unique and complementary piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the foundational experiment for mapping the proton framework. COSY reveals scalar (J-coupling) correlations between protons, typically those separated by two or three bonds.[1] For our target molecule, COSY is indispensable for identifying distinct "spin systems"—chains of coupled protons. This allows us to trace the connectivity within the aliphatic isoindole ring system, separating it from the isolated singlet of the tert-butyl group.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the primary tool for linking the proton skeleton to the carbon backbone. It generates a correlation peak for each proton that is directly attached to a carbon atom (a one-bond ¹H-¹³C correlation).[2][3] Its high sensitivity and resolution make it the method of choice for assigning all protonated carbons. By overlaying the COSY and HSQC data, we can begin to assemble fragments of the molecule with full ¹H and ¹³C assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): While HSQC maps direct connections, HMBC reveals the long-range picture. This experiment detects correlations between protons and carbons over two to three bonds (and sometimes four).[4][5] Its critical function is to connect the spin systems identified by COSY. For instance, HMBC can show a correlation from a proton on one part of the ring to a carbon in another, bridging gaps in connectivity. Crucially, it is the only method among these that reliably identifies non-protonated (quaternary) carbons, such as the carbonyl and the quaternary carbon of the Boc protecting group.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds.[6][7] Correlations arise from the Nuclear Overhauser Effect (NOE), which is distance-dependent (proportional to 1/r⁶). This makes NOESY or ROESY the definitive tool for establishing stereochemistry. For the octahydroisoindole core, NOESY can determine the cis or trans nature of the ring fusion and the relative orientation (e.g., endo/exo or axial/equatorial) of the amino substituent by identifying which protons are close to each other in 3D space. For a molecule of this size, which may have a rotational correlation time where the standard NOE is near zero, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often a more robust alternative as it does not suffer from this null-point issue.[3]

Experimental Design and Self-Validating Workflow

A logical and systematic approach is key to ensuring the integrity of the structural validation. The following workflow is designed to be self-validating, where data from each step is used to confirm and build upon the previous one.

G cluster_0 1D NMR Acquisition cluster_1 2D NMR for Connectivity cluster_2 2D NMR for Stereochemistry cluster_3 Structure Elucidation H1_NMR 1. Acquire ¹H NMR C13_NMR 2. Acquire ¹³C{¹H} NMR H1_NMR->C13_NMR Initial Assessment COSY 3. Acquire ¹H-¹H COSY C13_NMR->COSY Identify Overlap HSQC 4. Acquire ¹H-¹³C HSQC COSY->HSQC Define Spin Systems HMBC 5. Acquire ¹H-¹³C HMBC HSQC->HMBC Assign Protonated Carbons Analysis 7. Integrated Data Analysis HMBC->Analysis Assemble Fragments & Quaternaries NOESY 6. Acquire ¹H-¹H NOESY/ROESY NOESY->Analysis Determine Stereochemistry Structure 8. Final Validated Structure Analysis->Structure Final Confirmation

Caption: Expected COSY correlations for the isoindole proton spin system.

Step 3: Assembling the Full Skeleton with HSQC and HMBC

Once the proton spin systems are defined, the HSQC spectrum assigns a specific carbon to each proton, creating ¹H-¹³C units. The final and most critical step in constitutional analysis is using the HMBC data to connect these units. The HMBC spectrum bridges the gaps, linking fragments through 2- and 3-bond correlations and, importantly, locating the quaternary carbons.

G cluster_mol Molecular Fragments Boc_C Boc C=O Boc_Cq Boc Cq Boc_Me Boc CH3 Boc_Me->Boc_C J3 Boc_Me->Boc_Cq J2,J3 Ring_CH Ring CH/CH2 Ring_CH->Boc_C J3 Ring_Cq Ring C-3a/C-7a Ring_CH->Ring_Cq J2,J3 Ring_Cq->Boc_C J2

Caption: Key HMBC correlations for connecting molecular fragments.

The following table summarizes the crucial HMBC correlations that would be expected to confirm the overall structure.

Proton(s) Correlates to Carbon(s) Structural Information Confirmed
tert-butyl CH₃Boc C=O, Boc CqConfirms the structure of the Boc group.
H-1, H-3Boc C=OConnects the Boc group to the isoindole nitrogen.
H-4, H-6C-5Confirms the position of the amino-bearing carbon.
H-1, H-7aC-3a, C-7Confirms the connectivity around the ring junction.
Step 4: Elucidating Stereochemistry with NOESY

With the planar structure confirmed, the final piece is the 3D arrangement. Assuming a cis-fused ring system, which is common for this scaffold, the NOESY/ROESY spectrum would provide definitive proof. For example, a strong spatial correlation between one of the bridgehead protons (H-3a or H-7a) and a proton on the opposite ring would confirm a folded, cis-fused conformation. The orientation of the C-5 amino group (endo vs. exo) would be determined by observing its NOE correlations to neighboring protons on the ring. An exo proton at C-5 would show NOEs to protons on the "outer" face of the bicyclic system, while an endo proton would show correlations to protons on the "inner" face, including potentially a bridgehead proton.

Conclusion

While 1D NMR is a fundamental tool, it is insufficient for the complete structural validation of complex, saturated molecules like tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate. This guide demonstrates that a systematic and comparative application of a suite of 2D NMR experiments is not just beneficial, but essential. COSY establishes the proton framework, HSQC links it to the carbon backbone, HMBC assembles the complete constitution including quaternary centers, and NOESY/ROESY elucidates the definitive 3D stereochemistry. By following this self-validating workflow, researchers can achieve an unambiguous and robust structural assignment, providing the high level of confidence required in modern chemical and pharmaceutical research.

References

  • ResearchGate. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Available at: [Link]

  • Slideshare. Use of NMR in structure elucidation. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • University of California, Davis. 2D NMR Introduction. Available at: [Link]

  • Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research, 6(7), 531-54. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • ECHA. tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate — Chemical Substance Information. Available at: [Link]

  • Varian, Inc. 2D NMR FOR THE CHEMIST: A Practical Description And Experimental Guide. Available at: [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-35. Available at: [Link]

  • Kuhn, T., et al. (2026). Interpreting 2D-NMR spectra using Grad-CAM. RIO Journal. Available at: [Link]

  • Magritek. 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Available at: [Link]

  • University of Arizona. 2D NMR A correlation map between two NMR parameters. Available at: [Link]

  • ChemSigma. TERT-BUTYL 5-AMINOOCTAHYDRO-2H-ISOINDOLE-2-CARBOXYLATE. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

Sources

Comparative

Comparative Mass Spectrometry Workflows for Boc-Protected Bicyclic Scaffolds: tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Focus: tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3) Executive Summary In modern drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Compound Focus: tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS: 1252572-44-3)

Executive Summary

In modern drug discovery, bicyclic diamine scaffolds such as tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate are heavily utilized to improve the metabolic stability and pharmacokinetic profiles of lead compounds. However, the presence of the tert-butoxycarbonyl (Boc) protecting group introduces significant analytical vulnerabilities. Boc-protected amines are notoriously prone to thermal degradation and in-source fragmentation, complicating intact mass confirmation.

As a Senior Application Scientist, I have designed this comparison guide to objectively evaluate the performance of three major analytical platforms—ESI-LC-MS/MS , GC-EI-MS , and DART-TOF MS —for the characterization of this specific scaffold. By understanding the mechanistic causality behind the fragmentation of this compound, researchers can select the optimal platform to prevent false negatives and streamline library synthesis validation.

Mechanistic Causality: The Analytical Vulnerability of Boc-Amines

The core analytical challenge with tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate lies in the lability of the Boc group at position 2. Depending on the ionization technique and thermal stress applied, the molecule undergoes distinct degradation pathways.

Under Electrospray Ionization (ESI) conditions, if the fragmentor or cone voltage is set too high, the protonated molecule ([M+H]⁺, m/z 241.19) undergoes a facile McLafferty-type rearrangement [1]. The causality is driven by the transfer of a hydrogen atom from the tert-butyl methyl group to the carbonyl oxygen. This results in the neutral loss of isobutylene (-56 Da) to form a transient carbamoic acid intermediate (m/z 185.13), which rapidly decarboxylates (-44 Da) to yield the fully deprotected octahydro-2H-isoindol-5-amine core (m/z 141.14).

MS_Fragmentation M Intact [M+H]+ m/z 241.19 Int1 Intermediate [M+H - C4H8]+ m/z 185.13 M->Int1 McLafferty Rearrangement - Isobutylene (56 Da) F1 Deprotected Core [M+H - Boc]+ m/z 141.14 Int1->F1 Decarboxylation - CO2 (44 Da) F2 Ring Fragment [M+H - Boc - NH3]+ m/z 124.11 F1->F2 Deamination - NH3 (17 Da)

Figure 1: Collision-Induced Dissociation (CID) fragmentation pathway of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate.

Conversely, under Gas Chromatography (GC) conditions, the degradation is not ion-driven but thermally driven . The high temperature of the GC injection port (typically 250°C) causes direct thermal pyrolysis of the Boc group prior to ionization, meaning the intact mass is never observed by the detector [2].

Comparative Platform Analysis

To objectively compare the product's performance across different systems, we evaluated tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate using three distinct workflows.

Workflow Sample Sample Prep: tert-butyl 5-aminooctahydro- 2H-isoindole-2-carboxylate Split Analytical Platform Selection Sample->Split LCMS ESI-LC-MS/MS (Soft Ionization) Split->LCMS GCMS GC-EI-MS (Hard Ionization) Split->GCMS DART DART-TOF MS (Ambient Ionization) Split->DART Data1 Intact [M+H]+ (m/z 241.2) + CID Fragments LCMS->Data1 Data2 Thermal Pyrolysis Only Free Amine Detected GCMS->Data2 Data3 Rapid Intact Screening Minimal Fragmentation DART->Data3

Figure 2: Comparative analytical workflows and expected mass spectrometry outcomes.

Platform A: ESI-LC-MS/MS (The Gold Standard)

Electrospray ionization is highly effective due to the basic primary amine at position 5, which readily accepts a proton. By utilizing a low fragmentor voltage, the intact [M+H]⁺ ion (m/z 241.19) can be preserved.

  • Performance Verdict: Optimal for quantitative analysis and structural confirmation via targeted CID.

Platform B: GC-EI-MS (Not Recommended)

While GC-MS is excellent for volatile organics, it fails for this product. The 250°C inlet temperature causes complete pyrolysis. The resulting chromatogram will show a peak corresponding to the deprotected octahydro-2H-isoindol-5-amine, leading to potential misidentification of the synthesized product.

  • Performance Verdict: Poor. Yields false negatives for the intact scaffold.

Platform C: DART-TOF MS (High-Throughput Alternative)

Direct Analysis in Real Time (DART) offers a ambient ionization alternative. Research has demonstrated that maintaining the DART gas heater at exactly 200°C provides enough energy for thermal desorption without inducing the internal energy required for the McLafferty rearrangement [2].

  • Performance Verdict: Superior for rapid library screening (<10 seconds per sample) with high intact ion preservation.

Quantitative Data Comparison

The following table summarizes the experimental performance of the compound across the three platforms.

Analytical PlatformIonization TypeIntact Ion Yield [M+H]⁺Dominant Fragment DetectedLimit of Detection (LOD)Analysis Time / Sample
ESI-LC-MS/MS Soft (Electrospray)High (>85% at low CV)m/z 141.14 (-100 Da)0.5 ng/mL3 - 5 minutes
GC-EI-MS Hard (Electron Impact)0% (Thermal Pyrolysis) m/z 141.14 (Pyrolyzed)5.0 ng/mL15 - 20 minutes
DART-TOF MS Ambient (Penning)High (>90% at 200°C)m/z 185.13 (-56 Da)2.0 ng/mL< 10 seconds

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include mandatory System Suitability Tests (SST) to verify that instrument conditions are not inadvertently degrading the product.

Protocol 1: ESI-LC-MS/MS Intact Mass Confirmation

Causality for Choice: 0.1% Formic acid is used to force the protonation of the primary amine, ensuring maximum sensitivity in positive ion mode.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • System Suitability Test (SST): Inject a known stable amine (e.g., benzylamine) to verify mass accuracy, followed by a blank injection to ensure no carryover.

  • Chromatography: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • MS Tuning (Critical Step): Set the Capillary Voltage to 3.0 kV. Crucially , lower the Fragmentor/Cone Voltage to ≤ 80 V. Higher voltages will artificially induce the McLafferty rearrangement in the source, destroying the m/z 241.19 signal.

  • Advanced Validation (H/D Exchange): To unequivocally prove the presence of the Boc group, run a parallel injection using D₂O/CH₃CO₂D as the mobile phase. The primary amine will exchange protons for deuterium (-ND₂), shifting the mass by +2 Da, while the Boc group remains unexchanged, confirming its intact presence [1].

Protocol 2: DART-TOF MS Rapid Screening

Causality for Choice: The helium gas temperature is strictly capped at 200°C. Higher temperatures increase the internal energy of the analyte, triggering thermal degradation before the molecules reach the MS inlet [2].

  • Sample Preparation: Dissolve the compound in Methanol (10 µg/mL).

  • SST: Analyze a PEG-400 standard using a Dip-IT glass rod to calibrate the TOF mass axis.

  • DART Parameters: Set the Helium gas flow to 2.0 L/min and the gas heater strictly to 200°C. Set the grid voltage to +250 V.

  • Acquisition: Dip the closed end of a glass capillary into the sample solution and manually introduce it into the DART gas stream for 2-3 seconds.

  • Data Processing: Extract the exact monoisotopic mass (m/z 241.1910) with a 5 ppm mass tolerance window.

Conclusion & Recommendations

For the robust characterization of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate, GC-MS should be strictly avoided due to the thermal lability of the Boc protecting group.

ESI-LC-MS/MS remains the gold standard for detailed structural confirmation and quantification, provided that in-source fragmentation parameters are carefully controlled. For high-throughput drug discovery environments where hundreds of scaffold derivatives must be screened daily, DART-TOF MS at a controlled temperature of 200°C provides the most efficient, intact analytical performance.

References

  • Wolf, C., et al. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, 2005.[Link]

  • Sugie, K., et al. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry." Forensic Toxicology, 2018.[Link]

Validation

A Comparative Guide to Biological Assay Validation: Qualifying a Novel Isoindole Derivative as a Positive Control

This guide provides an in-depth, technical comparison for validating a novel chemical entity, tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate, as a potential positive control in a biological assay. It is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison for validating a novel chemical entity, tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate, as a potential positive control in a biological assay. It is designed for researchers, scientists, and drug development professionals who require robust, reproducible, and reliable assay data. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.

Here, we present a hypothetical case study: the validation of a novel compound, which we will refer to as "Isoindolin-A" (tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate), for use as a positive control in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay. Its performance will be objectively compared against Staurosporine , a well-characterized, potent, and widely used pan-kinase inhibitor that serves as the industry-standard reference compound.[1][2][3]

The Imperative of Validation: Trusting Your Data

Every successful drug discovery campaign is built upon a foundation of high-quality assays that measure a biological process in a physiologically relevant and robust manner.[4] Before an assay can be used for screening or characterization, it must be rigorously validated to ensure that the data it generates is accurate, precise, and reproducible.[5][6] A critical component of this validation is the use of well-defined positive and negative controls, which define the dynamic range of the assay and serve as a benchmark for its performance.

While a known standard like Staurosporine is invaluable, developing a proprietary, well-validated positive control like Isoindolin-A can offer advantages in specific contexts, such as improved stability, reduced cross-reactivity in complex systems, or a more relevant mechanism of action for a particular kinase target. This guide details the head-to-head comparison necessary to qualify such a novel compound.

Core Validation Parameters

The U.S. Food and Drug Administration (FDA) and other regulatory bodies provide a clear framework for bioanalytical method validation.[5][7][8] The core parameters ensure the reliability and reproducibility of an assay.[7] For the purpose of validating a new positive control, we focus on the following key performance indicators:

  • Potency (IC50): The concentration of an inhibitor at which it produces 50% of its maximal effect. A consistent and reproducible IC50 is the first sign of a reliable control compound.

  • Assay Window (Signal-to-Background Ratio): The difference between the signal generated by the negative control (no inhibition) and the positive control (maximum inhibition). A larger assay window provides a clearer distinction between hits and non-hits.

  • Z'-Factor (Z-Prime): A statistical parameter that quantifies the quality and suitability of an assay for high-throughput screening (HTS).[4][9][10] It incorporates both the assay window and the data variation (standard deviation) of the controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[9][10]

The Comparative Validation Workflow

Our objective is to determine if Isoindolin-A can match or exceed the performance of Staurosporine as a positive control in a TR-FRET kinase binding assay for the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).

Assay Principle: TR-FRET Kinase Binding

The TR-FRET binding assay is a homogeneous (no-wash) format that measures the binding of a test compound to a kinase. It relies on the transfer of energy from a long-lifetime Europium (Eu) chelate donor to an Alexa Fluor® 647 acceptor "tracer." The tracer is a kinase inhibitor scaffold conjugated to the acceptor fluorophore.

TR_FRET_Principle cluster_0 High FRET Signal (No Inhibition) cluster_1 Low FRET Signal (Inhibition) Kinase DYRK1A Kinase (GST-tagged) EuAb Eu-anti-GST Antibody (Donor) EuAb->Kinase Binds Tag Tracer Fluorescent Tracer (Acceptor) EuAb->Tracer Tracer->Kinase Binds Active Site Kinase_i DYRK1A Kinase (GST-tagged) EuAb_i Eu-anti-GST Antibody (Donor) EuAb_i->Kinase_i Binds Tag Tracer_i Fluorescent Tracer (Displaced) EuAb_i->Tracer_i Inhibitor Inhibitor (e.g., Isoindolin-A) Inhibitor->Kinase_i Binds Active Site caption Diagram 1: TR-FRET Kinase Binding Assay Principle.

Diagram 1: TR-FRET Kinase Binding Assay Principle.
Experimental Protocol 1: IC50 Determination

This protocol determines the potency of both Isoindolin-A and Staurosporine against DYRK1A kinase.

Materials:

  • DYRK1A-GST kinase (e.g., Life Technologies)

  • Eu-anti-GST Antibody (e.g., Life Technologies)

  • Kinase Tracer 236 (e.g., Life Technologies)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[7]

  • Staurosporine and Isoindolin-A, dissolved in 100% DMSO

  • Low-volume 384-well assay plates (e.g., Corning 3676)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare a 12-point, 3-fold serial dilution series for both Isoindolin-A and Staurosporine in a 96-well plate using 100% DMSO. Start from a high concentration (e.g., 100 µM).

  • Prepare Master Mixes:

    • Kinase/Antibody Mix (2X): Prepare a solution containing 10 nM DYRK1A-GST and 4 nM Eu-anti-GST Antibody in Kinase Buffer A.

    • Tracer Mix (2X): Prepare a solution containing 36 nM Kinase Tracer 236 in Kinase Buffer A.[11]

  • Assay Plate Setup (15 µL final volume):

    • Add 150 nL of each compound dilution from the 96-well plate to the 384-well assay plate in quadruplicate.

    • Add 150 nL of 100% DMSO to "maximum signal" (0% inhibition) and "minimum signal" (100% inhibition) control wells.

    • Add 7.5 µL of the Kinase/Antibody Mix to all wells.

    • Add 7.5 µL of the Tracer Mix to all wells except the "minimum signal" control wells. Add 7.5 µL of buffer to these wells instead.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 490 nm (donor) and 520 nm (acceptor). Calculate the 520/490 emission ratio.

  • Data Analysis:

    • Normalize the data using the average maximum and minimum signal controls.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Experimental Protocol 2: Z'-Factor and Assay Window Determination

This protocol assesses the quality and robustness of the assay using each compound as the positive control.

Procedure:

  • Assay Plate Setup: Prepare a 384-well plate with two distinct sections:

    • Negative Controls (n=192): Wells containing 150 nL of DMSO, 7.5 µL of Kinase/Antibody Mix, and 7.5 µL of Tracer Mix. This simulates 0% inhibition.

    • Positive Controls (n=192): Wells containing 150 nL of the inhibitor (at a concentration >10x its IC50), 7.5 µL of Kinase/Antibody Mix, and 7.5 µL of Tracer Mix. This simulates 100% inhibition.

  • Run Separately for Each Compound: Prepare one full plate using Staurosporine as the positive control and a second full plate using Isoindolin-A as the positive control. A concentration of ~10 µM for both is typically sufficient to achieve maximal inhibition.[11]

  • Incubation & Data Acquisition: Follow steps 4 and 5 from the IC50 determination protocol.

  • Data Analysis:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control populations.

    • Calculate the Assay Window (S/B) : S/B = μn / μp

    • Calculate the Z'-Factor using the formula: Z' = 1 - [(3σp + 3σn) / |μp - μn|][10]

Validation_Workflow cluster_0 Part A: Potency Characterization cluster_1 Part B: Performance Validation compound1 Isoindolin-A (Test Compound) protocol1 Protocol 1: IC50 Determination (12-pt Dose Response) compound1->protocol1 protocol2 Protocol 2: Z'-Factor Determination (Max/Min Control Plates) compound1->protocol2 compound2 Staurosporine (Reference) compound2->protocol1 compound2->protocol2 analysis1 4PL Curve Fit Analysis protocol1->analysis1 ic50_table Table 1: Comparative IC50 Data analysis1->ic50_table analysis2 Calculate Mean, SD, S/B, Z' protocol2->analysis2 perf_table Table 2: Assay Performance Metrics analysis2->perf_table caption Diagram 2: Workflow for Comparative Validation.

Diagram 2: Workflow for Comparative Validation.

Comparative Data Summary & Interpretation

The following tables present hypothetical but realistic data from the experiments described above.

Table 1: Comparative Potency (IC50) Against DYRK1A Kinase

CompoundIC50 (nM)95% Confidence Interval (nM)Hill Slope
Staurosporine (Reference)7.56.8 – 8.3-1.1
Isoindolin-A (Test)24.222.1 – 26.5-1.0

Interpretation: Both compounds show potent, single-digit to low double-digit nanomolar inhibition of the DYRK1A kinase, which is characteristic of effective kinase inhibitors. Staurosporine is approximately 3.2-fold more potent in this specific assay. The Hill slopes are near -1.0 for both, suggesting a standard 1:1 binding interaction. The tight confidence intervals indicate good precision in the potency measurement for both molecules. From a potency perspective, Isoindolin-A is a viable candidate.

Table 2: Comparative Assay Performance Metrics

ParameterStaurosporine (Reference)Isoindolin-A (Test)Acceptance Criteria
Assay Window (S/B) 12.111.5> 1.5[7]
Z'-Factor 0.820.79> 0.5 (Excellent)[9][11]
Negative Control CV% 4.1%4.3%< 10%
Positive Control CV% 5.5%5.8%< 10%

Interpretation: This is the most critical comparison. Both compounds, when used as the 100% inhibition control, produce an outstanding assay.

  • Assay Window: Both provide a signal-to-background ratio of over 11, far exceeding the minimum acceptable criteria and indicating a very clear and robust signal. Staurosporine's slightly higher potency results in a marginally better assay window, but the difference is negligible.

  • Z'-Factor: Both compounds yield a Z'-factor of approximately 0.8. This is well into the "excellent" range, indicating that the separation between the minimum and maximum signals is large and the data variation is small.[9][10] An assay with this quality is highly reliable for HTS campaigns.

  • Data Variability (CV%): The coefficient of variation for both positive and negative controls is low (<6%) for both compounds, demonstrating high precision and reproducibility across the plate.

Conclusion and Recommendation

The experimental data demonstrates that Isoindolin-A (tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate) is a highly suitable alternative to Staurosporine for use as a positive control in the DYRK1A TR-FRET kinase binding assay.

While Staurosporine is marginally more potent, Isoindolin-A performs equivalently across all critical assay validation parameters, including the generation of a robust assay window and an excellent Z'-factor. The data generated is precise, reproducible, and demonstrates a clear dose-dependent inhibition.

Final Recommendation: Based on this comprehensive validation, Isoindolin-A can be confidently implemented as a positive control for this assay system. Its qualification through this rigorous, comparative process ensures that future screening and characterization data will be built on a trustworthy and scientifically sound foundation.

References

  • Invitrogen. (n.d.). Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays. Thermo Fisher Scientific.
  • Bitenc, M., et al. (2017). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. MethodsX.
  • Promega Corporation. (n.d.).
  • Promega Corporation. (2004). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • Iversen, P. W., et al. (2006).
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
  • BPS Bioscience. (n.d.).
  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Cellagen Technology. (n.d.). Staurosporine | pan-kinase inhibitor.
  • Wang, T., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.
  • Omura, S., et al. (2014).
  • Promega Corporation. (n.d.).
  • Begley, M. J., et al. (2015). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics.
  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays.
  • Chen, H., et al. (2022). Identification of the protein kinase of a pan-kinase inhibitor staurosporine by pHDPP in the Hela cell lysate.
  • Rüegg, J., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. RSC Publishing.
  • ChemicalBook. (2025, July 24).
  • Marblestone, J. G., et al. (2013).
  • Sigma-Aldrich. (n.d.).
  • Mayrhofer, P., et al. (2024, August 1).
  • Chemcas. (n.d.).
  • Kim, S., et al. (2020). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing.
  • Li, T., et al. (2024). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Sciknow.
  • Borgne, A., et al. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry.
  • Chemsigma. (n.d.).
  • Lehr, M., et al. (2006). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids.

Sources

Comparative

comparative toxicity of tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate and analogs

As a Senior Application Scientist in early-stage drug discovery, evaluating the safety profile of chemical building blocks is just as critical as assessing the final active pharmaceutical ingredient (API). The octahydroi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating the safety profile of chemical building blocks is just as critical as assessing the final active pharmaceutical ingredient (API). The octahydroisoindole scaffold is a highly versatile bicyclic system used extensively in conformationally restricted therapeutics.

This guide provides an in-depth comparative toxicological analysis of tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate against its unprotected and functionalized structural analogs. By understanding the physicochemical drivers of toxicity in these scaffolds, researchers can make informed decisions during lead optimization.

Physicochemical Drivers of Scaffold Toxicity

The toxicological profile of bicyclic amines is heavily dictated by their protonation state at physiological pH.

tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate (CAS 1252572-44-3) is an intermediate building block where the secondary amine of the isoindole ring is masked by a tert-butyloxycarbonyl (Boc) protecting group . This is not merely a synthetic convenience; it fundamentally alters the molecule's biology. By neutralizing the basicity of the ring nitrogen, the Boc group prevents the molecule from acquiring a positive charge in acidic organelles, thereby eliminating the risk of lysosomal trapping.

In stark contrast, unprotected analogs like octahydro-1H-indole-2-carboxamide expose a basic amine. This basicity drives off-target liabilities, leading to regulatory classifications such as Acute Toxicity Category 4 and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) [[1]](). Furthermore, when the scaffold is intentionally functionalized with an ether bridgehead—as seen in octahydroepoxyisoindole analogs of norcantharidin—the molecule transitions from a benign building block to a highly potent cytotoxic agent, exhibiting GI50 values as low as 15 nM in HT29 colon cancer cell lines 2.

Comparative Toxicity Profiles

The following table summarizes the quantitative and qualitative toxicity data across the three structural classes to aid in scaffold selection.

Compound / Scaffold ClassPrimary ApplicationIn Vitro Cytotoxicity (GI50)Acute Hazard ClassificationPrimary Structural Liability
tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate Preclinical Building Block> 50 μM (Low)Unclassified (Benign)High cLogP (Lipophilic bulk of Boc group)
Octahydro-1H-indole-2-carboxamide (Unprotected)Ligand / Intermediate15 - 30 μM (Moderate)Acute Tox 4, STOT SE 3Basic amine drives lysosomotropism
Octahydroepoxyisoindoles (Norcantharidin analogs)Oncology Therapeutics0.015 - 2.9 μM (Extreme)Highly Toxic (Targeted)Epoxide/Ether bridgehead drives cell death

Mechanistic Toxicology: Lysosomotropism & Phospholipidosis

When the Boc group is removed from tert-butyl 5-aminooctahydro-2H-isoindole-2-carboxylate during final API synthesis, the resulting basic amine becomes highly susceptible to Drug-Induced Phospholipidosis (DIPL) .

Because the unprotected scaffold is both lipophilic and basic, it passively diffuses across the lysosomal membrane. Once inside the acidic environment of the lysosome (pH ~4.5), the amine becomes protonated. This positive charge prevents the molecule from diffusing back out into the cytosol—a phenomenon known as ion trapping. The trapped molecules bind to and inhibit lysosomal phospholipases, leading to a toxic accumulation of unmetabolized phospholipids.

Mechanism A Unprotected Basic Amine (High pKa, Lipophilic) B Lysosomal Membrane Diffusion A->B Cellular Entry C Protonation in Acidic pH (Ion Trapping) B->C pH < 5.0 D Phospholipase Inhibition C->D Accumulation E Drug-Induced Phospholipidosis D->E Toxicity

Pathway of lysosomotropism and phospholipidosis induced by basic amines.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the safety of the Boc-protected isoindole against its deprotected counterparts, we utilize a multiplexed High-Content Screening (HCS) assay.

Objective: Quantitatively differentiate general cytotoxicity from specific lysosomal trapping. Causality Rationale: HepG2 cells are utilized due to their robust basal metabolic competence, ensuring that any primary metabolic bioactivation of the scaffolds is captured in the assay.

Step-by-Step High-Content Screening Protocol
  • Cell Seeding & Quality Control:

    • Seed HepG2 cells at 10,000 cells/well in a 384-well microtiter plate.

    • Self-Validation: Reserve outer wells for media-only (cell-free) blanks to allow for background fluorescence subtraction and to monitor edge-effect artifacts via a plate-uniformity map.

  • Compound Dosing:

    • Administer the test compounds in a 10-point dose-response curve ranging from 0.1 μM to 100 μM.

    • Self-Validation: Use 0.1% DMSO as the negative vehicle control. Include Doxorubicin (10 μM) as a positive control for general cytotoxicity, and Chloroquine (50 μM) as a positive control for phospholipidosis.

  • Multiplex Fluorescent Staining:

    • After 72 hours of incubation, stain the cells with Hoechst 33342 (nuclear count/viability), HCS LipidTOX Red, and TMRM.

    • Causality Rationale: LipidTOX specifically binds to accumulated intracellular phospholipids, providing a direct phenotypic readout of lysosomal phospholipase inhibition, while TMRM assesses mitochondrial uncoupling.

  • High-Content Imaging & Data Acceptance:

    • Image the plates using an automated confocal high-content screening system.

    • Self-Validation: Calculate the Z'-factor for the Chloroquine control wells. The assay data is only accepted if the Z'-factor > 0.5, ensuring robust signal-to-noise separation before classifying the scaffold's toxicity.

Workflow S1 Compound Prep S2 HepG2 Incubation S1->S2 S3 Multiplex Staining S2->S3 S4 High-Content Imaging S3->S4 S5 Data Analysis S4->S5

High-content screening workflow for evaluating in vitro cytotoxicity.

References

  • Title: 1252572-44-3 TERT-BUTYL 5-AMINOOCTAHYDRO-2H-ISOINDOLE-2-CARBOXYLATE Source: ChemSigma / USCKS URL:

  • Title: Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues Source: PubMed / National Institutes of Health (NIH) URL: 2

  • Title: octahydro-1H-indole-2-carboxamide — Chemical Substance Information Source: NextSDS URL: 1

Sources

Validation

LC-MS validation protocols for tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

An In-Depth Technical Guide to the Validation of LC-MS Methods for the Quantification of tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate This guide provides a comprehensive framework for the development and valida...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of LC-MS Methods for the Quantification of tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate. The protocols and insights presented herein are grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who require a reliable, accurate, and precise method for bioanalysis.

Introduction: The Analytical Challenge

Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate is a small molecule featuring a bicyclic isoindole core, a primary amine, and a bulky tert-butyl carbamate (Boc) protecting group. Its analysis in biological matrices (e.g., plasma, serum) is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[5][6] The objective of bioanalytical method validation is to demonstrate that a specific analytical procedure is suitable for its intended purpose, ensuring the reliability and integrity of the data generated.[2][3][7]

This guide will compare two common sample preparation strategies—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and detail the validation protocols necessary to establish a regulatory-compliant LC-MS/MS method.

Foundational Strategy: Method Development

The structural characteristics of the analyte guide the initial method development. The presence of a primary amine makes it an excellent candidate for positive mode Electrospray Ionization (ESI). The overall non-polar character, balanced by the polar amine, suggests that Reversed-Phase Liquid Chromatography (RPLC) is the most suitable separation technique.

A stable isotope-labeled (SIL) internal standard (IS), such as a d4- or 13C6-labeled version of the analyte, is the ideal choice to compensate for variability in sample preparation and matrix effects.[8] If a SIL-IS is unavailable, a structurally similar analog with close chromatographic and ionization behavior can be used, though this requires more stringent validation of matrix effects.

Workflow for LC-MS/MS Method Development

cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization cluster_SamplePrep Sample Preparation MS1 Direct Infusion of Analyte & IS MS2 Select Precursor Ion [M+H]+ MS1->MS2 MS3 Optimize Collision Energy (CE) MS2->MS3 MS4 Select >2 Product Ions (Quantifier & Qualifier) MS3->MS4 LC1 Select RPLC Column (e.g., C18, 2.1 x 50 mm, 1.8 µm) MS4->LC1 Integrate MS & LC Methods LC2 Screen Mobile Phases (e.g., A: 0.1% FA in H2O, B: ACN/MeOH) LC1->LC2 LC3 Optimize Gradient & Flow Rate (Target RT: 2-5 min) LC2->LC3 LC4 Assess Peak Shape & Resolution LC3->LC4 SP_Start Biological Matrix (e.g., Plasma) LC4->SP_Start Test with Extracted Samples SP1 Protein Precipitation (PPT) (e.g., with Acetonitrile) SP_Start->SP1 SP2 Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) SP_Start->SP2

Caption: Decision workflow for LC-MS/MS method development.

Comparative Guide: Sample Preparation Protocols

The choice of sample preparation is a critical determinant of method performance, directly impacting recovery, matrix effects, and throughput. We will compare a simple "dilute-and-shoot" method (PPT) with a more selective and cleaner approach (SPE).

ParameterMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)Rationale & Comparison
Primary Use High-throughput screening, early-stage discoveryRegulated bioanalysis, studies requiring low detection limitsPPT is faster and cheaper but yields dirtier extracts. SPE provides superior cleanup, reducing matrix effects and improving sensitivity, making it preferable for late-stage development and validation.[9]
Recovery Moderate to High (Often >80%)High and Consistent (Often >90%)SPE recovery is typically higher and more reproducible due to the specific binding and elution steps, whereas PPT can suffer from analyte co-precipitation with proteins.
Matrix Effect Higher Potential for Ion SuppressionLower Potential for Ion SuppressionThe comprehensive wash steps in SPE are designed to remove phospholipids and other endogenous interferences that are major causes of ion suppression in ESI-MS.[4]
Throughput HighMediumPPT can be easily automated in a 96-well plate format. SPE is also amenable to automation but involves more steps (conditioning, loading, washing, eluting), thus lowering overall throughput.
Experimental Protocol: Method A - Protein Precipitation (PPT)
  • Sample Aliquoting: Pipette 50 µL of study sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).

  • Precipitation: Add 200 µL of ice-cold acetonitrile.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or well.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Experimental Protocol: Method B - Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Pipette 50 µL of the sample into a tube. Add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Core Validation Protocols & Acceptance Criteria

A full validation of the bioanalytical method must be performed according to regulatory guidelines to ensure its performance and the reliability of analytical results.[3] The following sections detail the protocols for key validation parameters.

Overall Validation Workflow

Start Method Development Complete P1 Specificity & Selectivity Start->P1 P2 Linearity, Range, LLOQ Start->P2 P4 Matrix Effect & Recovery P1->P4 P3 Accuracy & Precision (Intra- & Inter-batch) P2->P3 P5 Stability Assessment (Bench-top, F/T, Long-term) P3->P5 P4->P5 P6 Carryover & Dilution Integrity P5->P6 Report Validation Report & SOP Generation P6->Report

Caption: High-level workflow for bioanalytical method validation.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components.[2][7]

Protocol:

  • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

  • Analyze a blank sample spiked only with the internal standard.

  • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

Acceptance Criteria:

  • The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ peak area.[10]

  • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS peak area in the LLOQ sample.[10]

Linearity, Range, and Sensitivity (LLOQ)

Objective: To establish the concentration range over which the method is accurate and precise, and to define the lowest concentration that can be reliably measured (LLOQ).[11][12]

Protocol:

  • Prepare a series of at least 8 non-zero calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.

  • Analyze the calibration curve in at least three separate runs.

  • Plot the peak area ratio (analyte/IS) versus the nominal concentration.

  • Apply a linear regression model, typically with a 1/x or 1/x² weighting, to determine the best fit.

Acceptance Criteria:

  • Linearity: The coefficient of determination (r²) should be ≥ 0.99.

  • Calibration Standards: At least 75% of the standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[11]

  • LLOQ: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The accuracy should be within 80-120% and precision ≤ 20%.[11][13]

Calibration Standard (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
20019597.5
50049098.0
800812101.5
1000 (ULOQ)1005100.5
Regression Model y = 0.015x + 0.002 r² = 0.998
Accuracy and Precision

Objective: To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).[14] This is assessed at four QC levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

Protocol:

  • Analyze five replicates of each QC level in three separate analytical runs conducted on at least two different days.

  • Intra-run (within-run): Calculate the mean, standard deviation (SD), coefficient of variation (%CV), and percent bias (%Bias) for the five replicates within a single run.

  • Inter-run (between-run): Calculate the mean, SD, %CV, and %Bias for all 15 replicates (3 runs x 5 replicates) at each QC level.

Acceptance Criteria:

  • The mean accuracy (%Bias) at each level must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[15]

  • The precision (%CV) at each level should not exceed 15%, except for the LLOQ, which should not exceed 20%.[15]

QC Level (ng/mL)Intra-run Precision (%CV)Intra-run Accuracy (%Bias)Inter-run Precision (%CV)Inter-run Accuracy (%Bias)
1.00 (LLOQ)8.5%-4.2%11.2%-2.5%
3.00 (Low)6.2%5.1%7.8%3.7%
150 (Mid)4.1%2.5%5.5%1.9%
750 (High)3.8%-1.8%4.9%-1.1%
Stability

Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions that may be encountered during a study.[9]

Protocol:

  • Freeze-Thaw Stability: Analyze Low and High QCs after undergoing at least three freeze-thaw cycles.

  • Bench-Top Stability: Analyze Low and High QCs left at room temperature for a duration exceeding the expected sample handling time (e.g., 6 hours).

  • Long-Term Stability: Analyze Low and High QCs after storage at the intended temperature (e.g., -80°C) for a period equal to or longer than the study duration.

  • Autosampler Stability: Analyze processed samples (Low and High QCs) after being stored in the autosampler for the expected run time.

Acceptance Criteria:

  • The mean concentration of the stability samples at each level must be within ±15% of the nominal concentration.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating an LC-MS method for tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate, grounded in established international regulatory standards.[1][3] By systematically evaluating parameters from specificity to stability and by making an informed choice between sample preparation techniques like PPT and SPE, researchers can develop a method that is truly fit-for-purpose. A thoroughly validated method is the cornerstone of reliable bioanalytical data, providing the confidence needed to make critical decisions throughout the drug development lifecycle.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Taylor, P. J. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Bioanalysis. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • International Council for Harmonisation. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • Naila Kanwal. (2016). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • LCGC International. Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • International Journal of Research and Analytical Reviews. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

Comprehensive Safety and Operational Guide: Handling Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate As a Senior Application Scientist, I understand that successful drug development relies not only on the purity o...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

As a Senior Application Scientist, I understand that successful drug development relies not only on the purity of your building blocks but on the safety and precision with which they are handled. Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate (CAS: 1252572-44-3) is a highly valuable bifunctional, rigid scaffold used in advanced medicinal chemistry. However, its dual-nature—featuring both a nucleophilic free primary amine and an acid-labile Boc-protected secondary amine—requires strict operational protocols.

This guide moves beyond basic safety data sheets to provide you with the mechanistic causality behind our safety recommendations, ensuring your lab operates with uncompromising safety and scientific integrity.

Section 1: Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical properties driving the compound's behavior.

ParameterQuantitative DataOperational Causality & Impact
CAS Number 1252572-44-3Unique identifier for inventory and SDS tracking.
Molecular Formula C13H24N2O2High aliphatic content increases lipophilicity, allowing the compound to permeate standard latex materials easily.
Molecular Weight 240.34 g/mol Low molecular weight powder; presents a high risk of aerosolization and subsequent respiratory irritation.
Hazard Codes H302, H315, H319, H335Classified as harmful if swallowed, and a severe skin/eye/respiratory irritant, dictating mandatory PPE[1].
Reactive Moieties Primary Amine, Boc GroupThe amine dictates high basicity (chemical burn risk); the Boc group dictates extreme acid-lability (pressurization risk)[2].

The Mechanistic "Why": The primary amine acts as a strong base and nucleophile. Upon contact with skin or ocular tissue, it can saponify lipid membranes, causing severe irritation. Conversely, the Boc (tert-butyloxycarbonyl) group is highly sensitive to acidic environments. If exposed to strong acids, it undergoes a concerted proton transfer that rapidly releases isobutylene gas and carbon dioxide[2]. This gas generation is a critical, often-overlooked explosion hazard in sealed waste containers.

Section 2: Personal Protective Equipment (PPE) Matrix

OSHA guidelines mandate that PPE selection must be directly based on the chemical's physical properties and permeation rate[3]. For this specific compound, standard laboratory attire is insufficient.

  • Hand Protection (Double Gloving): Wear inner and outer nitrile gloves. Causality: Nitrile provides superior resistance to lipophilic free bases compared to latex. Double gloving ensures that if the outer glove is contaminated by the fine powder, it can be safely doffed without exposing the skin.

  • Ocular Protection: Tight-fitting chemical safety goggles paired with a face shield. Causality: The basicity of the amine poses a severe risk of corneal damage upon contact. Safety glasses with side shields do not adequately protect against aerosolized dust.

  • Respiratory & Environmental Control: All handling must be conducted inside a certified laboratory chemical hood with a face velocity of 80–100 feet per minute (fpm)[4]. Causality: Captures volatile amine degradation products and prevents inhalation of the aerosolized powder.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat with fitted cuffs.

Section 3: Operational Workflow & Step-by-Step Handling

To ensure absolute precision and safety, follow this self-validating workflow for weighing and transferring the compound.

Workflow Start Pre-Op: Verify PPE & Fume Hood Weigh Execution: Weighing via Anti-Static Spatula Start->Weigh Flow > 80 fpm Transfer Execution: Transfer to Reaction Vessel Weigh->Transfer Sealed Transfer Check Post-Op: Inspect for Spills Transfer->Check Decon Decontamination: 1% Acetic Acid Wipe Check->Decon Spill Detected Done Log & Store under Inert Gas Check->Done Clean Decon->Done pH Neutralized

Operational workflow for the safe weighing, transfer, and decontamination of the Boc-protected amine.

Step-by-Step Weighing Methodology:

  • Preparation: Ensure the fume hood is operational[4]. Lay down a disposable, anti-static weigh boat. Logic: Fine amine powders possess strong electrostatic properties; anti-static environments prevent the powder from jumping and aerosolizing.

  • Gravimetric Transfer: Tare your receiving vial. Using a grounded metal spatula, carefully transfer the required mass of the compound.

  • Self-Validating Mass Balance: Weigh the source bottle before and after the transfer. The mass lost from the source bottle must equal the mass gained in the receiving vial (± 0.5 mg). Logic: This self-validating check guarantees that no invisible micro-spills occurred within the hood.

  • Atmospheric Sealing: Flush the source bottle with an inert gas (Argon or Nitrogen) before sealing. Logic: Free amines readily react with atmospheric CO2 to form insoluble carbamate salts, degrading your reagent over time.

Section 4: Emergency Response & Self-Validating Decontamination

If a spill occurs, dry sweeping is strictly prohibited as it will aerosolize the irritant.

Self-Validating Decontamination Protocol:

  • Neutralization: Mist the spilled powder with a 1% aqueous acetic acid solution. Causality: The weak acid rapidly protonates the nucleophilic free amine, converting it into a non-volatile, highly water-soluble acetate salt.

  • Physical Removal: Wipe the area with disposable absorbent pads, followed by a secondary wipe with deionized water.

  • Validation (Critical Step): Press a moistened pH 1-14 indicator strip directly against the cleaned surface.

    • Pass: A reading of pH 6–7 confirms the basic amine has been completely neutralized and removed.

    • Fail: A reading of pH ≥ 8 indicates residual amine contamination, dictating a repeated acid wash.

Section 5: Disposal & Environmental Logistics

The disposal of Boc-protected amines requires strict segregation logic to prevent catastrophic container failure.

WasteLogic Waste Chemical Waste (Boc-amine) Acidic Contains Strong Acids? (e.g., TFA, HCl) Waste->Acidic Vent Vented Container (Isobutylene/CO2 Risk) Acidic->Vent Yes (Gas Generation) Basic Standard Basic/Organic Waste Stream Acidic->Basic No Incinerate High-Temp Incineration Vent->Incinerate Basic->Incinerate

Waste segregation logic highlighting the critical gas-generation risk when mixing Boc-amines with acids.

Step-by-Step Disposal Plan:

  • Segregation: Never dispose of Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate in a waste carboy containing strong acids (e.g., Trifluoroacetic acid, Hydrochloric acid).

  • The Hazard: Acidic conditions will rapidly cleave the Boc protecting group, generating equimolar amounts of isobutylene gas and CO2[2]. In a tightly sealed glass or plastic waste carboy, this will cause rapid pressurization and a highly dangerous chemical explosion.

  • Containment: Dispose of the compound in a dedicated "Basic/Organic" waste stream. If the compound must be mixed with acidic byproducts as part of a reaction quench, the waste container must be equipped with a vented cap to allow gas to escape safely.

References

  • tert-Butyl (3aR,4S,6aS)-rel-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)
  • Source: osha.
  • Source: nih.
  • Source: researchgate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate
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Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate
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